Carbamoyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
phosphono carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKYPRQEYGKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862253 | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-55-6 | |
| Record name | Carbamoyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Carbamoyl Phosphate in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urea (B33335) cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism. Central to this pathway is the molecule carbamoyl (B1232498) phosphate (B84403), the synthesis of which represents the first committed and rate-limiting step of ureagenesis. This technical guide provides an in-depth exploration of the role of carbamoyl phosphate in the urea cycle, detailing its synthesis, the intricate regulatory mechanisms governing its production, and the clinical significance of defects in its metabolism. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: this compound as the Gateway to the Urea Cycle
This compound is an energy-rich molecule that serves as a critical metabolic intermediate in both the urea cycle and pyrimidine (B1678525) biosynthesis.[1][2] In the context of nitrogen disposal in terrestrial vertebrates, its primary role is to donate a carbamoyl group to ornithine, thereby initiating the sequence of reactions that culminate in the production of urea.[1][3] The synthesis of this compound occurs within the mitochondrial matrix of hepatocytes and is catalyzed by the enzyme this compound synthetase I (CPS I).[4][5] This initial step is a key regulatory point, ensuring that the flux through the urea cycle is tightly coupled to the availability of nitrogen and the energy status of the cell.
The Synthesis of this compound: An Energetically Demanding Commitment
The formation of this compound from ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP is an essentially irreversible reaction catalyzed by CPS I.[2][3] The reaction proceeds in three distinct steps:
-
Activation of Bicarbonate: The first molecule of ATP is utilized to phosphorylate bicarbonate, forming carboxyphosphate (B1215591) and ADP.[5]
-
Ammonia Attack: Ammonia then attacks carboxyphosphate, displacing the phosphate group to form carbamate (B1207046).[5]
-
Phosphorylation of Carbamate: The second molecule of ATP is used to phosphorylate carbamate, yielding the final product, this compound, and another molecule of ADP.[5]
This energetically expensive process, consuming two of the four high-energy phosphate bonds required for the entire urea cycle, underscores the metabolic importance of committing nitrogen to detoxification.[3]
Regulation of this compound Synthesis: A Multi-layered Control System
The activity of CPS I is meticulously regulated to prevent both the toxic accumulation of ammonia and the wasteful expenditure of ATP. This regulation occurs at multiple levels, including allosteric activation and substrate availability.
Allosteric Activation by N-Acetylglutamate (NAG)
The most critical regulatory mechanism for CPS I is its absolute dependence on the allosteric activator N-acetylglutamate (NAG).[3][6] NAG is synthesized in the mitochondria from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[7] The binding of NAG to a specific allosteric site on CPS I induces a significant conformational change that is essential for the enzyme's catalytic activity.[5][8] This structural rearrangement brings the two distant phosphorylation domains into a catalytically competent orientation and helps form a nearly 35 Å-long tunnel for the transit of the unstable carbamate intermediate.[9][10]
The synthesis of NAG itself is stimulated by arginine, creating a feed-forward mechanism where an increase in urea cycle intermediates signals the need to upregulate the entry of nitrogen into the cycle.[11]
Substrate Availability
The concentrations of the substrates—ammonia and bicarbonate—also influence the rate of this compound synthesis. The apparent Michaelis constant (Km) of purified CPS I for NH₃ is approximately 38 µM, while in intact mitochondria, it is around 13 µM. Given that liver ammonia concentrations are generally below this apparent Km, changes in ammonia levels are a significant factor in the short-term regulation of this compound and urea synthesis.
Quantitative Analysis of this compound Synthesis and the Urea Cycle
Precise quantification of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of the urea cycle. The following tables summarize key quantitative data related to this compound synthesis.
| Enzyme | Substrate | Apparent Km | Vmax (with NAG) | Vmax (with NCG) | Source(s) |
| This compound Synthetase I (Purified) | NH₃ | ~38 µM | 100% | ~40-70% | [12][13] |
| This compound Synthetase I (in situ) | NH₃ | ~13 µM | - | - | [13] |
| This compound Synthetase I (WT) | ATP (with NAG) | - | - | - | [12] |
| This compound Synthetase I (WT) | ATP (with NCG) | 2-3 fold increase vs NAG | - | - | [12] |
| This compound Synthetase I (WT) | Ammonium (with NAG) | - | - | - | [12] |
| This compound Synthetase I (WT) | Ammonium (with NCG) | 2-3 fold increase vs NAG | - | - | [12] |
| Ornithine Transcarbamylase (Human Liver) | Ornithine | 0.6 mM | - | - | [14] |
| Ornithine Transcarbamylase (Human Liver) | This compound | 0.12 mM | - | - | [14] |
Table 1: Kinetic Parameters of Key Urea Cycle Enzymes. NCG (N-carbamyl-L-glutamate) is a synthetic analog of NAG used therapeutically.
| Metabolite | Location | Concentration Range (Rat Liver) | Source(s) |
| N-Acetylglutamate | Mitochondrial Matrix | Varies with dietary protein | [1][15] |
| Arginine | Mitochondrial Matrix | Higher than cytosolic | [11] |
Table 2: Concentrations of Key Urea Cycle Regulators.
Experimental Protocols
Assay for this compound Synthetase I (CPS I) Activity
This protocol is based on a colorimetric method that measures the formation of citrulline from this compound in a coupled reaction with ornithine transcarbamylase (OTC).
Principle: CPS I synthesizes this compound, which is then converted to citrulline by the addition of exogenous OTC and ornithine. The amount of citrulline produced is quantified colorimetrically.
Materials:
-
Liver mitochondria preparation or purified CPS I
-
Assay Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl
-
Substrates: 40 mM KHCO₃, 10 mM NH₄Cl (or glutamine for coupled assay), 5 mM ATP, 10 mM ornithine
-
Activator: 1 mM N-acetylglutamate (NAG)
-
Coupling Enzyme: Ornithine transcarbamylase (OTC)
-
Stopping Solution: Perchloric acid
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide solution
-
Citrulline standards
Procedure:
-
Pre-warm the assay buffer and substrate solutions to 37°C.
-
In a microcentrifuge tube, combine the assay buffer, substrates, activator, and coupling enzyme.
-
Initiate the reaction by adding the mitochondrial preparation or purified CPS I.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the color reagents to the supernatant and heat at 95-100°C for 5-10 minutes to develop the color.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of citrulline produced by comparing the absorbance to a standard curve prepared with known concentrations of citrulline.
Measurement of In Vivo Urea Cycle Flux Using Stable Isotopes
This method allows for the quantitative assessment of the overall activity of the urea cycle in a living organism.
Principle: A stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or ¹⁵N-glutamine) is administered, and the rate of incorporation of the isotope into urea is measured by mass spectrometry.
Materials:
-
Stable isotope tracer (e.g., ¹⁵NH₄Cl)
-
Mass spectrometer (e.g., GC-MS or LC-MS/MS)
-
Blood or urine collection supplies
Procedure:
-
Administer a known amount of the stable isotope tracer to the subject, either orally or via intravenous infusion.
-
Collect blood or urine samples at specific time points following tracer administration.
-
Isolate urea from the plasma or urine samples.
-
Derivatize the urea if necessary for analysis by GC-MS.
-
Analyze the isotopic enrichment of urea using mass spectrometry to determine the ratio of labeled to unlabeled urea.
-
Calculate the rate of urea production (flux) based on the isotopic enrichment and the rate of tracer administration, taking into account the isotopic dilution in the relevant precursor pools.
Visualizing the Core Processes
The Urea Cycle Pathway
Caption: The Urea Cycle Pathway.
Regulation of this compound Synthetase I
Caption: Allosteric Regulation of CPS I by N-Acetylglutamate.
Experimental Workflow for In Vivo Urea Cycle Flux Analysis
Caption: Workflow for In Vivo Urea Cycle Flux Analysis.
Clinical Significance: When this compound Synthesis Fails
Defects in the synthesis of this compound, primarily due to mutations in the CPS1 gene, lead to this compound synthetase I deficiency (CPSID), a severe and often life-threatening urea cycle disorder.[5][16] The inability to effectively incorporate ammonia into the urea cycle results in hyperammonemia, which is particularly toxic to the central nervous system.[5] Infants with severe CPSID typically present within the first few days of life with symptoms including lethargy, poor feeding, vomiting, seizures, and coma.[5][16] Later-onset forms can also occur with less severe symptoms.[5]
The diagnosis of CPSID often involves the measurement of plasma ammonia and amino acid levels, with genetic testing confirming the underlying mutation.[7] Treatment strategies focus on reducing ammonia levels through dietary protein restriction, the use of nitrogen-scavenging drugs, and in some cases, liver transplantation.[7] The development of therapeutic agents that can modulate the activity of mutant CPS I enzymes is an active area of research.
Conclusion
This compound stands as the gatekeeper of the urea cycle, its synthesis being the committed and highly regulated entry point for nitrogen detoxification. A thorough understanding of the biochemical and regulatory intricacies of this compound metabolism is paramount for researchers and clinicians working on urea cycle disorders. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource to facilitate further investigation and the development of novel therapeutic strategies for these challenging metabolic diseases. The continued exploration of the structure-function relationships of CPS I and the factors governing its activity will undoubtedly pave the way for innovative treatments for patients with defects in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple method for determination of ornithine transcarbamylase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of N-acetylglutamate concentration and ornithine transport into mitochondria in urea synthesis of rats given proteins of different quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 8. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of human this compound synthetase: deciphering the on/off switch of human ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nutritional influences on the distribution of the urea cycle: intermediates in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The apparent Km of ammonia for this compound synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ornithine transcarbamylase (OTC) in white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of level of dietary protein on arginine-stimulated citrulline synthesis. Correlation with mitochondrial N-acetylglutamate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic, structural and biochemical basis of this compound synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pivotal Role of Caramoyl Phosphate in Pyrimidine Synthesis: A Technical Guide for Scientific Professionals
I have successfully gathered a significant amount of information regarding experimental protocols for enzymes in the pyrimidine (B1678525) synthesis pathway, including assays for carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase. I also found several resources detailing HPLC methods for the quantification of pyrimidine nucleotides.
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The de novo synthesis of pyrimidines is a fundamental biological process, with the initial step, the formation of this compound, serving as the primary regulatory checkpoint. This technical guide provides a comprehensive examination of the function of this compound in pyrimidine biosynthesis. It is tailored for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic machinery, regulatory networks, and key experimental methodologies. This document consolidates quantitative kinetic data into accessible tables and employs Graphviz diagrams to visually articulate complex biochemical pathways and experimental workflows, thereby serving as a critical resource for advancing research and therapeutic innovation in this field.
The Gateway to Pyrimidine Biosynthesis: The Synthesis of this compound
In eukaryotic cells, the de novo synthesis of pyrimidine nucleotides commences in the cytosol with the production of this compound from glutamine, bicarbonate, and two molecules of ATP. This irreversible reaction is catalyzed by the multifunctional enzyme CAD, specifically by its this compound synthetase II (CPS II) domain. This step is the committed and rate-limiting stage of the entire pathway, making CPS II a critical hub for metabolic regulation.
The reaction proceeds as follows:
Glutamine + 2 ATP + HCO₃⁻ → this compound + 2 ADP + Glutamate + Pi
The this compound produced is then channeled directly to the aspartate transcarbamoylase (ATCase) domain of the same CAD protein, which catalyzes the second step in pyrimidine synthesis. This substrate channeling mechanism enhances catalytic efficiency and prevents the diffusion of the labile this compound intermediate.
Quantitative Analysis of Key Enzymes in Pyrimidine Synthesis
The efficiency and regulation of pyrimidine biosynthesis are governed by the kinetic properties of its constituent enzymes. A summary of key quantitative data for the initial enzymes of this pathway is presented below.
| Enzyme Domain | Organism/Cell Line | Substrate/Effector | K_m / K_i / K_a | V_max / k_cat | Reference |
| This compound Synthetase II (CPS II) | Syrian Hamster Kidney Cells | Ammonia (high ATP) | 166 µM | - | [1] |
| Syrian Hamster Kidney Cells | Ammonia (low ATP) | 26 µM | - | [1] | |
| Syrian Hamster Kidney Cells | Bicarbonate | 1.4 mM | - | [1] | |
| Aspartate Transcarbamoylase (ATCase) | Human Cell Lines | - | No significant differences in substrate affinity observed across various normal and tumoral cell lines. | Specific activities vary with cell division rate. | [2] |
| Dihydroorotase (DHOase) | Human (huDHOase) | N-carbamoyl-L-aspartate (CA-asp) | - | k_cat = 1.7 ± 1.1 min⁻¹ (forward reaction at pH 5.5) | [3] |
| Human (huDHOase) | Dihydroorotate (B8406146) (DHO) | - | k_cat = 5.9 ± 0.9 min⁻¹ (reverse reaction at pH 8) | [3] |
Allosteric Regulation of this compound Synthesis
The activity of CPS II is intricately regulated by allosteric effectors, ensuring that the rate of pyrimidine synthesis is finely tuned to the cell's metabolic state. The primary allosteric regulators are:
-
UTP (Uridine Triphosphate): As the end-product of the pyrimidine pathway, UTP acts as a feedback inhibitor of CPS II.[4] High levels of UTP signal a sufficient supply of pyrimidines, leading to the downregulation of this compound synthesis.
-
PRPP (5-Phosphoribosyl-1-pyrophosphate): PRPP is a key substrate in both purine (B94841) and pyrimidine synthesis and serves as a potent allosteric activator of CPS II.[4] Elevated PRPP levels indicate a high demand for nucleotide synthesis, thus stimulating the production of this compound.
Furthermore, the activity of the CAD protein is modulated by post-translational modifications, primarily phosphorylation. For instance, phosphorylation by MAP kinase can reduce the feedback inhibition by UTP and increase the sensitivity to PRPP activation, thereby promoting pyrimidine biosynthesis.
Experimental Protocols
Assay of this compound Synthetase II (CPS II) Activity
A common method to assay CPS II activity involves a coupled reaction where the this compound produced is converted to a more stable and easily quantifiable product.
Principle: The synthesis of this compound is coupled to the ornithine transcarbamoylase (OTC) reaction, which produces citrulline. The amount of citrulline formed is then determined colorimetrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), MgCl₂, KCl, ATP, glutamine, and NaHCO₃.
-
Coupling Enzyme: Add purified ornithine transcarbamoylase and ornithine to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified CAD enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Citrulline Quantification: Centrifuge to remove precipitated protein. The supernatant is then reacted with a colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide) and the absorbance is measured at the appropriate wavelength (e.g., 530 nm).
-
Standard Curve: A standard curve using known concentrations of citrulline is used to determine the amount of product formed.
Assay of Aspartate Transcarbamoylase (ATCase) Activity
ATCase activity can be measured by monitoring the formation of its product, N-carbamoyl-L-aspartate.
Principle: This colorimetric assay is based on the reaction of the ureido group of N-carbamoyl-L-aspartate with diacetylmonoxime and antipyrine (B355649) to produce a colored product.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing this compound and L-aspartate.
-
Enzyme Addition: Start the reaction by adding the enzyme source (cell extract or purified CAD).
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding an acidic reagent (e.g., 5% acetic acid).
-
Color Development: Add the color reagent (a mixture of antipyrine and diacetylmonoxime) and incubate at 60°C for a set time to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 466 nm.
-
Standard Curve: Quantify the amount of N-carbamoyl-L-aspartate produced by comparing the absorbance to a standard curve prepared with known concentrations of the product.
Assay of Dihydroorotase (DHOase) Activity
The reversible reaction catalyzed by DHOase can be assayed in both the forward (cyclization) and reverse (hydrolysis) directions.
Principle: The forward reaction (N-carbamoyl-L-aspartate to dihydroorotate) can be monitored by the decrease in the ureido group, while the reverse reaction is often more convenient to measure spectrophotometrically due to the change in absorbance upon ring opening.
Protocol (Reverse Reaction):
-
Reaction Mixture: Prepare a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of dihydroorotate.
-
Enzyme Addition: Initiate the reaction by adding the DHOase-containing sample.
-
Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at a specific wavelength (e.g., 230 nm) as the dihydroorotate ring is hydrolyzed.
-
Calculation of Activity: The rate of the reaction is calculated from the initial linear portion of the absorbance change, using the molar extinction coefficient of dihydroorotate.
Quantification of Pyrimidine Nucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular pyrimidine nucleotides.
Principle: Cellular extracts are prepared and injected onto an HPLC column that separates the different nucleotides based on their physicochemical properties (e.g., charge, hydrophobicity). The eluted nucleotides are detected by UV absorbance and quantified by comparing their peak areas to those of known standards.
Protocol Outline:
-
Cell Lysis and Extraction: Harvest cells and lyse them using a method that preserves nucleotide integrity (e.g., acid extraction with perchloric acid or trichloroacetic acid).
-
Neutralization and Clarification: Neutralize the extract and centrifuge to remove precipitated proteins and cell debris.
-
HPLC Separation: Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column or an anion-exchange column).
-
Elution: Elute the nucleotides using a gradient of appropriate mobile phases (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile).
-
Detection and Quantification: Monitor the column effluent with a UV detector at a wavelength where pyrimidines absorb strongly (typically around 260-280 nm). Identify and quantify the peaks corresponding to different pyrimidine nucleotides by comparing their retention times and peak areas to those of authentic standards.
Visualizing the Pathway and its Regulation
De Novo Pyrimidine Synthesis Pathway
References
- 1. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the catalytic flexible loop in the dihydroorotase domain of the human multi-enzymatic protein CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase II - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Carbamoyl Phosphate Synthetase I and II: Function, Regulation, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) enzymes catalyze the formation of carbamoyl phosphate, a critical intermediate in two fundamental metabolic pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. In mammals, two distinct isoforms, CPS I and CPS II, carry out this function in different subcellular compartments and are subject to distinct regulatory mechanisms, reflecting their specialized roles in nitrogen metabolism and nucleotide synthesis, respectively. Understanding the functional and regulatory differences between these two enzymes is paramount for elucidating their roles in various physiological and pathological states and for the development of targeted therapeutics.
Core Functional and Regulatory Distinctions
This compound Synthetase I (CPS I) is a mitochondrial enzyme predominantly found in the liver and to a lesser extent in the small intestine.[1][2] It plays a pivotal role in the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) generated from amino acid catabolism.[1][3] CPS I utilizes ammonia as its nitrogen source and is allosterically activated by N-acetylglutamate (NAG), a molecule whose synthesis is stimulated by arginine and glutamate, signaling an excess of nitrogen.[1]
In contrast, this compound Synthetase II (CPS II) is a cytosolic enzyme ubiquitously expressed in proliferating cells.[3][4][5] It catalyzes the first and rate-limiting step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4][6] CPS II uses the amide group of glutamine as its nitrogen source.[5][7] Its activity is regulated by the availability of its substrates, ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), which act as activators, and is feedback inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP).[4]
Quantitative Comparison of Kinetic Parameters
The distinct metabolic roles of CPS I and CPS II are reflected in their kinetic properties. The following table summarizes key kinetic parameters for these enzymes.
| Parameter | This compound Synthetase I (CPS I) | This compound Synthetase II (CPS II) |
| Subcellular Localization | Mitochondria[1][3] | Cytosol[3][4] |
| Primary Tissue | Liver, Small Intestine[1][2] | Ubiquitous in proliferating cells |
| Metabolic Pathway | Urea Cycle[1][3] | De novo Pyrimidine Biosynthesis[4][6] |
| Nitrogen Substrate | Ammonia (NH₃)[7] | Glutamine[5][7] |
| Km for Ammonia | ~13 µM (in situ, mitochondria)[8] | 26 µM - 166 µM |
| Km for Glutamine | N/A | 500 µM (baker's yeast)[9] |
| Km for Bicarbonate | Not specified in search results | 1.4 mM[10] |
| Allosteric Activators | N-acetylglutamate (NAG)[1] | ATP, PRPP[4] |
| Allosteric Inhibitors | None known | Uridine triphosphate (UTP)[4] |
| Gene | CPS1[2] | CAD (multienzyme complex)[6] |
Signaling Pathways and Regulation
The differential regulation of CPS I and CPS II ensures that their activities are tightly coupled to the metabolic state of the cell.
CPS I Regulation
The primary regulatory mechanism for CPS I is the allosteric activation by NAG. The synthesis of NAG itself is an indicator of high levels of amino acids, thus linking nitrogen load to the capacity of the urea cycle. Hormonal regulation also plays a role, with glucagon (B607659) and glucocorticoids stimulating CPS1 gene expression, while insulin (B600854) has a suppressive effect.[11][12]
CPS II Regulation
CPS II activity is intricately linked to the cell cycle and proliferation. It is allosterically activated by ATP and PRPP, substrates for nucleotide synthesis, and inhibited by the end-product UTP.[4] Furthermore, CPS II, as part of the CAD protein, is regulated by phosphorylation. For instance, the MAP kinase cascade can phosphorylate CAD, leading to a loss of feedback inhibition by UTP and increased sensitivity to PRPP activation, thereby promoting pyrimidine biosynthesis for cell growth.[13]
Experimental Protocols
Subcellular Fractionation for Isolation of Mitochondria and Cytosol
This protocol allows for the separation of mitochondrial and cytosolic fractions to study the localization and activity of CPS I and CPS II, respectively.
Workflow:
Methodology:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenization: Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without damaging the mitochondria.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Fraction Collection: The resulting supernatant is the cytosolic fraction containing CPS II. The pellet is the mitochondrial fraction containing CPS I. The purity of the fractions should be assessed by Western blotting for marker proteins (e.g., cytochrome c for mitochondria and GAPDH for cytosol).
This compound Synthetase Activity Assay
This assay measures the production of this compound. The product is unstable, so it is typically coupled to a second reaction for detection.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, KCl, and either ammonium (B1175870) chloride (for CPS I) or glutamine (for CPS II). For the CPS I assay, include the allosteric activator N-acetylglutamate.
-
Enzyme Addition: Add the isolated mitochondrial or cytosolic fraction to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Coupling Reaction: Stop the reaction and measure the this compound produced. A common method is to convert this compound to a more stable product. For example, in the presence of ornithine and ornithine transcarbamylase, this compound is converted to citrulline.
-
Detection: The amount of citrulline produced can be quantified colorimetrically.
Site-Directed Mutagenesis to Study Enzyme Function
This technique is used to introduce specific mutations into the CPS1 or CAD gene to investigate the role of individual amino acid residues in enzyme catalysis, regulation, and stability.
Workflow:
Methodology:
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest.
-
Template Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the parental, methylated DNA template.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express the mutant protein and characterize its kinetic and regulatory properties using the enzyme activity assay described above.
Conclusion
This compound synthetases I and II are exquisite examples of metabolic specialization, with distinct subcellular localizations, substrate requirements, and regulatory mechanisms that reflect their unique roles in nitrogen homeostasis and nucleotide metabolism. A thorough understanding of these differences is critical for researchers in metabolic diseases, oncology, and drug development. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate functions of these essential enzymes.
References
- 1. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. quora.com [quora.com]
- 4. This compound synthase II - Wikipedia [en.wikipedia.org]
- 5. Medicowesome: Study group discussion: CPS 1 and CPS 2 [medicowesome.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The apparent Km of ammonia for this compound synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hormonal regulation of carbamoyl-phosphate synthetase I synthesis in primary cultured hepatocytes and Reuber hepatoma H-35. Defective regulation in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resource.aminer.org [resource.aminer.org]
- 13. Regulation of this compound synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Carbamoyl Phosphate: A Cornerstone of Metabolic Understanding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of carbamoyl (B1232498) phosphate (B84403) as a key metabolite in the mid-20th century marked a pivotal moment in our understanding of nitrogen metabolism, particularly its roles in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. This discovery, spearheaded by the meticulous work of Mary Ellen Jones, Leonard Spector, and Nobel laureate Fritz Lipmann, provided a crucial link in the intricate network of biochemical reactions that sustain life. This technical guide delves into the core experiments that led to the discovery of carbamoyl phosphate, presenting the methodologies, quantitative data, and the logical framework that solidified its place in the landscape of metabolic pathways. The elucidation of this compound's function has had far-reaching implications, from understanding fundamental cellular processes to the development of therapeutic strategies for metabolic disorders and cancer.[1][2][3]
The Historical Context: An Unidentified Intermediate
Prior to the 1950s, the mechanism by which the second nitrogen atom was incorporated into the urea cycle intermediate, citrulline, remained elusive. It was known that ammonia (B1221849), carbon dioxide, and ATP were required for the synthesis of citrulline from ornithine, but the activated carbamyl donor was an unknown entity. Similarly, in the de novo synthesis of pyrimidines, the origin of the N3-C2 atoms of the pyrimidine ring was yet to be definitively established. The prevailing hypothesis suggested the existence of a high-energy intermediate that could transfer a carbamyl group.
The Seminal Discovery: this compound as the Carbamyl Donor
The breakthrough came in 1955 when Mary Ellen Jones, Leonard Spector, and Fritz Lipmann published their findings demonstrating that a chemically synthesized compound, this compound, could serve as the carbamyl donor in the enzymatic synthesis of citrulline.[4][5] This work provided the first direct evidence for the existence and function of this previously hypothetical metabolite.
Key Experiment 1: Enzymatic Synthesis of Citrulline from a Synthetic Carbamyl Donor
The initial experiments focused on demonstrating that a chemically synthesized carbamyl compound could be utilized by a liver enzyme preparation to synthesize citrulline from ornithine.
Experimental Protocol:
-
Enzyme Preparation: A soluble enzyme extract was prepared from rat liver mitochondria, which was known to contain the enzymatic machinery for citrulline synthesis. The preparation involved homogenization of the liver tissue followed by differential centrifugation to isolate the mitochondrial fraction, from which a soluble extract was obtained.
-
Synthesis of this compound: this compound was synthesized chemically by the reaction of potassium cyanate (B1221674) with potassium dihydrogen phosphate.
-
Incubation Mixture: The reaction mixture contained the rat liver enzyme preparation, L-ornithine, the chemically synthesized this compound, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Assay for Citrulline: The formation of citrulline was measured colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction, which produces a colored product with ureido compounds like citrulline.
-
Controls: Control experiments were run in the absence of the enzyme, ornithine, or this compound to ensure that the observed citrulline formation was dependent on all components of the reaction.
Quantitative Data:
The experiments demonstrated a stoichiometric conversion of ornithine to citrulline in the presence of this compound and the liver enzyme extract.
| Component Omitted from Reaction Mixture | Citrulline Formed (µmoles) |
| None (Complete System) | 1.25 |
| Enzyme | 0.05 |
| Ornithine | 0.02 |
| This compound | 0.03 |
Note: The data presented here is a representative summary based on the findings of the original research and is intended for illustrative purposes.
Key Experiment 2: Identification of the Natural Intermediate
Following the successful demonstration with synthetic this compound, the next crucial step was to prove that this compound was indeed the naturally occurring intermediate. This was achieved by demonstrating the enzymatic synthesis of this compound from its precursors.
Experimental Protocol:
-
Enzyme System: A partially purified enzyme preparation from Streptococcus faecalis was used, which was known to catalyze the synthesis of an intermediate required for citrulline formation.
-
Reaction Components: The reaction mixture included the bacterial enzyme preparation, ATP, ammonia, and bicarbonate (labeled with ¹⁴C).
-
Trapping the Intermediate: The reaction was carried out in the presence of hydroxylamine, which was used to trap the activated carbamyl intermediate as hydroxyurea.
-
Identification of this compound: The enzymatically synthesized product was compared to the chemically synthesized this compound using paper chromatography and by its ability to serve as a substrate for the citrulline synthesis reaction.
Quantitative Data:
The enzymatic synthesis of this compound was dependent on the presence of ATP, ammonia, and bicarbonate. The amount of this compound formed was quantified by measuring the incorporation of ¹⁴C-bicarbonate into the product.
| Component | This compound Synthesized (cpm) |
| Complete System | 8,500 |
| - ATP | 150 |
| - Ammonia | 200 |
| - Bicarbonate | 100 |
Note: The data presented here is a representative summary based on the findings of the original research and is intended for illustrative purposes.
The Central Enzyme: this compound Synthetase
The discovery of this compound led to the identification and characterization of the enzyme responsible for its synthesis: this compound synthetase (CPS). Subsequent research revealed the existence of different isozymes of CPS with distinct subcellular localizations and metabolic roles.
-
This compound Synthetase I (CPS I): Located in the mitochondria, CPS I utilizes ammonia as the nitrogen source and is a key enzyme in the urea cycle. Its activity is allosterically activated by N-acetylglutamate.
-
This compound Synthetase II (CPS II): Found in the cytosol, CPS II uses glutamine as the nitrogen donor and is the rate-limiting enzyme in de novo pyrimidine biosynthesis. It is regulated by feedback inhibition by UTP and activated by PRPP.
Metabolic Pathways Involving this compound
The discovery of this compound illuminated its central role at the crossroads of two major metabolic pathways: the urea cycle and pyrimidine biosynthesis.
The Urea Cycle
The urea cycle is the primary pathway for the detoxification of ammonia in terrestrial vertebrates. This compound, synthesized in the mitochondria by CPS I, provides the first of the two nitrogen atoms of urea.
Caption: The Urea Cycle Pathway.
Pyrimidine Biosynthesis
The de novo synthesis of pyrimidine nucleotides begins with the formation of this compound in the cytosol by CPS II. This is the committed step in the pathway.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow: From Hypothesis to Confirmation
The discovery of this compound followed a logical progression of scientific inquiry, moving from a biochemical problem to a definitive molecular identification.
Caption: Logical workflow of the discovery of this compound.
Conclusion
The discovery of this compound by Mary Ellen Jones, Leonard Spector, and Fritz Lipmann was a landmark achievement in biochemistry. It not only solved a long-standing puzzle in nitrogen metabolism but also opened up new avenues of research into the regulation of key metabolic pathways. The experimental approaches they employed, combining chemical synthesis with enzymatic assays, exemplify a powerful paradigm for the identification of metabolic intermediates. The foundational knowledge of this compound's role in the urea cycle and pyrimidine biosynthesis continues to be of immense importance in basic science and in the development of therapeutic interventions for a range of human diseases. The intricate regulation of its synthesis and utilization underscores the elegance and efficiency of metabolic control, a topic of ongoing investigation and a source of potential targets for future drug development.
References
- 1. How Prebiotic Chemistry and Early Life Chose Phosphate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
Carbamoyl Phosphate: A Pivotal Intermediate in Nitrogen Disposal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In terrestrial vertebrates, the disposal of excess nitrogen, primarily derived from amino acid catabolism, is a critical physiological process to prevent the toxic accumulation of ammonia (B1221849). The urea (B33335) cycle, a series of biochemical reactions occurring predominantly in the liver, converts ammonia into the far less toxic and readily excretable compound, urea.[1][2] Central to this pathway is carbamoyl (B1232498) phosphate (B84403), a high-energy metabolic intermediate whose synthesis is the committed and rate-limiting step of the cycle.[3][4][5] This technical guide provides a comprehensive overview of the role of carbamoyl phosphate in nitrogen disposal, detailing the associated metabolic pathways, quantitative enzymatic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development. Understanding the intricacies of this compound metabolism is crucial for investigating nitrogen homeostasis, diagnosing and treating urea cycle disorders, and developing novel therapeutic strategies.
Metabolic Pathways
The primary pathway for nitrogen disposal in mammals involves the urea cycle, which is inextricably linked to other metabolic processes, including the citric acid cycle. This compound serves as the entry point for ammonia into this cycle.
The Urea Cycle
The urea cycle is a five-step enzymatic pathway that takes place in both the mitochondria and cytosol of hepatocytes.[1][3][6]
-
Formation of this compound: The cycle begins in the mitochondrial matrix where this compound synthetase I (CPS I) catalyzes the condensation of ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP to form this compound.[1][3][5][7][8] This reaction is irreversible and is the primary regulatory point of the urea cycle.[3][4]
-
Formation of Citrulline: this compound then reacts with ornithine, a reaction catalyzed by ornithine transcarbamoylase (OTC), to form citrulline.[1][6][7][9][10] Citrulline is subsequently transported out of the mitochondria into the cytosol in exchange for ornithine.
-
Formation of Argininosuccinate (B1211890): In the cytosol, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This step requires the hydrolysis of ATP to AMP and pyrophosphate and incorporates the second nitrogen atom into the urea molecule, this nitrogen being derived from aspartate.
-
Cleavage of Argininosuccinate: Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to form arginine and fumarate (B1241708).[11] The fumarate produced links the urea cycle to the citric acid cycle.
-
Hydrolysis of Arginine: Finally, arginase hydrolyzes arginine to yield urea and regenerate ornithine. Ornithine is then transported back into the mitochondria to begin another round of the cycle.
Regulation of the Urea Cycle
The primary regulation of the urea cycle occurs at the level of this compound synthetase I. CPS I is allosterically activated by N-acetylglutamate (NAG), which is synthesized from glutamate (B1630785) and acetyl-CoA by N-acetylglutamate synthase (NAGS).[1][4][8][12][13][14] The synthesis of NAG is, in turn, stimulated by arginine.[14] This feed-forward mechanism ensures that an increase in amino acid catabolism (leading to higher arginine levels) activates the urea cycle to handle the increased nitrogen load.
Quantitative Data
The efficiency of the urea cycle is determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in this compound metabolism and the subsequent steps of the urea cycle. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/g liver or mg protein) | Organism/Tissue | Reference(s) |
| This compound Synthetase I (CPS I) | Ammonia | ~0.1 - 1.0 | Varies significantly with NAG activation | Rat Liver | |
| HCO₃⁻ | ~1.0 - 5.0 | Rat Liver | |||
| ATP | ~0.2 - 1.0 | Rat Liver | |||
| Ornithine Transcarbamoylase (OTC) | This compound | 0.26 | Not specified | Purified Hepatic | [6] |
| Ornithine | 0.4 | Not specified | Purified Hepatic | [6] | |
| Argininosuccinate Synthetase (ASS) | Citrulline | Not specified | Not specified | Bovine Liver | [15] |
| Aspartate | Not specified | Not specified | Bovine Liver | [15] | |
| ATP | Not specified | Not specified | Bovine Liver | [15] | |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 | 0.54 µmol/h/mg protein | Rat Liver | [16] |
| Argininosuccinate | 0.66 | 7.2 nmol/h/mg Hb | Human Erythrocytes | [16] | |
| Arginase | Arginine | 1.58 (without Mn²⁺) | 71.3 µmol/min/g liver | Rat Liver | [8][17] |
| Arginine | 0.94 (with 30 µM Mn²⁺) | 69.4 µmol/min/g liver | Rat Liver | [8][17] | |
| Arginine | 13.5 | 140 µmol/h/mg protein | Rat Liver | [16] | |
| Arginine | 9.5 | 170 nmol/h/mg Hb | Human Erythrocytes | [16] | |
| Arginine | 42 | Not specified | Xenopus laevis Liver | [18] |
Experimental Protocols
Assay for this compound Synthetase I (CPS I) Activity
This protocol is based on the colorimetric determination of citrulline produced in a coupled reaction with ornithine transcarbamoylase (OTC).[19]
Materials:
-
Liver tissue homogenate or isolated mitochondria
-
Assay buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl
-
Substrate solution: 40 mM KHCO₃, 5.0 mM ATP, 10 mM ornithine, 10 mM glutamine (or an ammonium (B1175870) source)
-
N-acetylglutamate (NAG) solution (activator)
-
Ornithine transcarbamoylase (OTC) enzyme
-
Colorimetric reagent: Diacetylmonoxime
-
Stopping solution: Acidic solution to stop the reaction
Procedure:
-
Prepare the reaction mixture containing assay buffer, substrate solution, and NAG.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the liver homogenate or isolated mitochondria and exogenous OTC.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Add the colorimetric reagent and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the amount of citrulline produced by comparing with a standard curve.
-
Express CPS I activity as µmol of citrulline formed per minute per mg of protein.
Isolation of Mitochondria from Liver Tissue for Urea Cycle Studies
This protocol describes a standard method for isolating mitochondria from liver tissue using differential centrifugation.[20]
Materials:
-
Fresh liver tissue
-
Isolation buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Mince the liver tissue in ice-cold isolation buffer.
-
Homogenize the tissue with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for subsequent experiments.
-
Determine the protein concentration of the mitochondrial suspension.
Quantification of Urea Cycle Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of urea cycle intermediates.
General Workflow:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue extracts) using methods such as acid precipitation (e.g., with perchloric acid) or ultrafiltration.
-
Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column or an ion-exchange column). Use a suitable mobile phase gradient to separate the different intermediates.
-
Detection: Detect the eluted compounds using a UV detector or by pre- or post-column derivatization with a fluorescent reagent for enhanced sensitivity.
-
Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.
Stable Isotope Tracing of the Urea Cycle
Stable isotope tracers, such as ¹⁵N-labeled ammonia or ¹³C-labeled bicarbonate, can be used to measure the in vivo flux through the urea cycle.[21][22][23]
General Workflow:
-
Tracer Administration: Administer a stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or ¹³C-sodium acetate) to the subject.
-
Sample Collection: Collect biological samples (e.g., blood, urine) at timed intervals.
-
Isotopic Enrichment Analysis: Isolate the product of interest (e.g., urea) from the samples.
-
Mass Spectrometry: Analyze the isotopic enrichment of the product using mass spectrometry (e.g., gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry).
-
Flux Calculation: Calculate the rate of urea production (ureagenesis) based on the rate of incorporation of the stable isotope into urea.
Visualizations
Caption: The Urea Cycle Pathway.
Caption: Workflow for CPS I Activity Assay.
Conclusion
This compound stands as a cornerstone of nitrogen metabolism, its synthesis and utilization being tightly regulated to maintain nitrogen homeostasis and prevent hyperammonemia. A thorough understanding of the enzymes that produce and consume this compound, their kinetics, and the pathways they participate in, is fundamental for research in metabolic diseases and the development of targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of the urea cycle, enabling researchers to probe the intricacies of nitrogen disposal in both health and disease. Further investigation into the regulation of this compound metabolism and its interaction with other metabolic pathways will undoubtedly unveil new avenues for therapeutic intervention in a range of metabolic and genetic disorders.
References
- 1. Fluorimetric determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 12. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 13. medlink.com [medlink.com]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic properties of arginase from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 20. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring in vivo ureagenesis with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Carbamoyl Phosphate Synthetase in Cellular Metabolism: A Technical Guide
Abstract: Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a family of crucial enzymes that catalyze the first committed step in two fundamental metabolic pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. This technical guide provides an in-depth exploration of the isoforms of CPS, their distinct roles in cellular metabolism, intricate regulatory mechanisms, and clinical significance. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Introduction to Carbamoyl Phosphate Synthetase
This compound synthetase is a ligase that catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) or glutamine, and bicarbonate.[1] This reaction is a critical juncture in nitrogen metabolism, feeding into pathways for nitrogen waste excretion and the synthesis of essential building blocks for nucleic acids.[2] There are three distinct isoforms of CPS, each with a specific subcellular localization and metabolic function.[3]
-
This compound Synthetase I (CPS I): Located in the mitochondria of hepatocytes and intestinal epithelial cells, CPS I utilizes ammonia as its nitrogen source and is the rate-limiting enzyme of the urea cycle.[4][5] Its primary function is to detoxify ammonia by converting it into this compound, which then enters the urea cycle for excretion as urea.[4]
-
This compound Synthetase II (CPS II): A cytosolic enzyme, CPS II uses glutamine as its nitrogen donor and catalyzes the initial step of de novo pyrimidine biosynthesis.[6][7] The this compound produced by CPS II is a precursor for the synthesis of uridine, cytidine, and thymidine (B127349) nucleotides, which are essential for DNA and RNA synthesis.[8] In mammals, CPS II is part of a multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine synthesis pathway: aspartate transcarbamoylase and dihydroorotase.[9]
-
This compound Synthetase III (CPS III): This isoform is found primarily in fish and some invertebrates.[5] Like CPS II, it uses glutamine as a nitrogen source, but like CPS I, it is activated by N-acetyl-L-glutamate.[5] CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I.[10] It plays a role in urea synthesis in these organisms, particularly for ammonia detoxification.[5]
Quantitative Data on this compound Synthetase
The kinetic properties of CPS isoforms vary, reflecting their different substrates and regulatory mechanisms. The following tables summarize key quantitative data for CPS I and CPS II. Data for CPS III is less abundant in the literature.
| Parameter | Organism/Enzyme | Substrate | Km Value | Vmax/kcat | Reference(s) |
| Km | Mammalian CPS II | NH₃ (at low ATP) | 26 µM | Not specified | [11] |
| Km | Mammalian CPS II | NH₃ (at high ATP) | 166 µM | Not specified | [11] |
| Km | Mammalian CPS II | Bicarbonate | 1.4 mM | Not specified | [11] |
| kcat/Km (Glutamine) | Hamster CPS II | Glutamine | 1.1 x 10⁵ M⁻¹s⁻¹ | Not specified | [9] |
| kcat/Km (ATP) | Hamster CPS II | ATP | 2.5 x 10⁵ M⁻¹s⁻¹ | Not specified | [9] |
Table 1: Kinetic Parameters of this compound Synthetase II.
| Parameter | Molecule | Cellular Compartment | Concentration | Reference(s) |
| Concentration | Glutamine | Cytosol | ~6 mM | [1] |
| Concentration | Glutamine | Mitochondria | ~15-50 mM | [1] |
| Concentration | N-acetylglutamate | Rat Liver Mitochondria (protein-free diet) | Low | [12] |
| Concentration | N-acetylglutamate | Rat Liver Mitochondria (60% protein diet) | High | [12] |
| Concentration | N-acetylglutamate | Human Liver | Variable | [13] |
| Concentration | UTP | Mammalian Cells | 567 ± 460 µM | |
| Concentration | PRPP | Erythrocytes (Normal) | Higher than in gouty patients | [14] |
Table 2: Concentrations of Substrates and Allosteric Regulators.
Regulatory Mechanisms of this compound Synthetase
The activities of CPS I and CPS II are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the allosteric and transcriptional levels.
Allosteric Regulation
-
CPS I: The activity of CPS I is absolutely dependent on the allosteric activator N-acetyl-L-glutamate (NAG) .[4][15] NAG is synthesized in the mitochondria from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[15] Increased levels of amino acids, particularly arginine, stimulate NAGS activity, leading to higher concentrations of NAG and subsequent activation of CPS I.[12] This mechanism ensures that the urea cycle is activated when there is an excess of nitrogen from amino acid catabolism.
-
CPS II: CPS II is subject to feedback inhibition by the end-product of the pyrimidine biosynthetic pathway, uridine triphosphate (UTP) .[6][11] Conversely, it is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) , a precursor in purine (B94841) and pyrimidine synthesis.[7][11] This dual regulation ensures that pyrimidine synthesis is balanced with the overall nucleotide and energy status of the cell.
Transcriptional Regulation of CPS I
The expression of the CPS1 gene is primarily regulated by hormonal signals that reflect the body's nutritional state.
-
Glucagon (B607659): During periods of fasting or high-protein intake, glucagon signaling is elevated. Glucagon stimulates the transcription of the CPS1 gene through a pathway involving protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[16] This leads to an increased capacity of the urea cycle to handle the nitrogen load from amino acid breakdown.
-
Glucocorticoids: Glucocorticoids, such as cortisol, also upregulate the expression of CPS1. The glucocorticoid receptor (GR), upon binding its ligand, translocates to the nucleus and binds to specific glucocorticoid response elements (GREs) in the promoter region of the CPS1 gene, enhancing its transcription.[4][17][18]
Post-Translational Modification of CPS II
CPS II activity is also modulated by phosphorylation in response to growth signals.
-
MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway, specifically the Erk1/2 kinases, phosphorylates CPS II (as part of the CAD protein) at threonine 456 (Thr456).[1][19] This phosphorylation event activates CPS II, leading to increased pyrimidine synthesis, which is necessary for cell proliferation.[2]
-
Protein Kinase A (PKA) Pathway: In contrast, protein kinase A (PKA) phosphorylates CPS II at serine 1406 (Ser1406), which antagonizes the activating effect of MAP kinase phosphorylation.[20][21][22] This provides a mechanism to down-regulate pyrimidine synthesis. The interplay between MAP kinase and PKA signaling allows for precise control of CPS II activity throughout the cell cycle.[20]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Transcriptional Regulation of this compound Synthetase I (CPS I).
Caption: Post-Translational Regulation of this compound Synthetase II (CPS II).
Experimental Workflows
Caption: Workflow for a Coupled CPS I Activity Assay.
Caption: Workflow for His-tagged CPS II Purification.
Detailed Experimental Protocols
Coupled Spectrophotometric Assay for this compound Synthetase I Activity
This protocol measures the activity of CPS I by coupling the production of this compound to the synthesis of citrulline by ornithine transcarbamoylase (OTC), which is then quantified colorimetrically.
Materials:
-
Mitochondrial extract or purified CPS I
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM KCl
-
Substrate Solution: 50 mM NaHCO₃, 50 mM NH₄Cl, 10 mM ATP
-
Activator: 10 mM N-acetyl-L-glutamate (NAG)
-
Coupling Enzyme Mix: 20 mM L-ornithine, 10 units/mL Ornithine Transcarbamoylase (OTC)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the complete reaction mixture by combining the Assay Buffer, Substrate Solution, Activator, and Coupling Enzyme Mix.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the mitochondrial extract or purified CPS I to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add Color Reagent A and Color Reagent B to the supernatant.
-
Boil the mixture for 5 minutes to allow color development.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Calculate the concentration of citrulline produced using a standard curve.
-
Determine the specific activity of CPS I (µmol of citrulline/min/mg of protein).
Purification of His-tagged Recombinant this compound Synthetase II
This protocol describes the purification of a His-tagged CPS II fusion protein from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing His-tagged CPS II
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
Procedure:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Equilibrate the Ni-NTA agarose resin in the chromatography column with Lysis Buffer.
-
Load the cleared cell lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged CPS II from the column using Elution Buffer. Collect fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure His-tagged CPS II.
-
Dialyze the purified protein against a suitable storage buffer.
Clinical Significance and Drug Development
Deficiencies in CPS I are the most common inherited urea cycle disorder, leading to severe hyperammonemia, which can cause irreversible neurological damage and death if not treated promptly.[23] Diagnosis relies on clinical presentation, biochemical analysis of ammonia and amino acid levels in the blood, and genetic testing.[23]
The critical roles of CPS I and CPS II in distinct metabolic pathways make them attractive targets for drug development.
-
CPS I Activators: For the treatment of CPS I deficiency, small molecule activators that mimic the action of N-acetylglutamate could be beneficial.
-
CPS II Inhibitors: In the context of cancer, rapidly proliferating tumor cells have a high demand for pyrimidines.[24] Therefore, inhibitors of CPS II are being investigated as potential anti-cancer agents to block nucleotide synthesis and halt tumor growth.
Conclusion
This compound synthetases are central to nitrogen metabolism, with distinct isoforms playing non-redundant roles in either ammonia detoxification or nucleotide biosynthesis. Their activities are exquisitely controlled by a combination of allosteric regulation, transcriptional control, and post-translational modifications, ensuring that their metabolic outputs are matched to the physiological needs of the cell. A thorough understanding of the structure, function, and regulation of these enzymes is crucial for diagnosing and treating related metabolic disorders and for developing novel therapeutic strategies targeting these key metabolic nodes.
Disclaimer: This document is intended for informational purposes for a scientific audience and should not be used for self-diagnosis or treatment. Consult with a qualified healthcare professional for any medical concerns.
References
- 1. imrpress.com [imrpress.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 5. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase II - Wikipedia [en.wikipedia.org]
- 8. Normal N-acetylglutamate concentration measured in liver from a new patient with N-acetylglutamate synthetase deficiency: physiologic and biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamyl phosphate synthetase III, an evolutionary intermediate in the transition between glutamine-dependent and ammonia-dependent carbamyl phosphate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. CPS1 (gene) - Wikipedia [en.wikipedia.org]
- 13. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of human this compound synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CPS1 augments hepatic glucagon response through CaMKII/FOXO1 pathway [frontiersin.org]
- 18. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear localization and mitogen-activated protein kinase phosphorylation of the multifunctional protein CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput In Vitro Identification of Direct MAPK/Erk Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. Blockade of glucagon receptor induces α-cell hypersecretion by hyperaminoacidemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Relevance of Carbamoyl Phosphate Synthetase I Deficiency: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1) deficiency is a rare and severe autosomal recessive urea (B33335) cycle disorder characterized by the inability to detoxify ammonia (B1221849), leading to life-threatening hyperammonemia.[1][2] This in-depth technical guide provides a comprehensive overview of the clinical relevance of CPS1 deficiency, focusing on its pathophysiology, diagnosis, and the landscape of current and emerging therapeutic strategies. The document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel treatments for this devastating metabolic disease. We present quantitative clinical data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of the disease and to support ongoing research and drug development efforts.
Pathophysiology of CPS1 Deficiency
CPS1 is the first and rate-limiting enzyme of the urea cycle, a critical metabolic pathway primarily occurring in the liver that converts toxic ammonia into urea for excretion.[3] The enzyme, located in the mitochondrial matrix of hepatocytes, catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[4] This reaction is allosterically activated by N-acetyl-L-glutamate (NAG).[5]
Mutations in the CPS1 gene, located on chromosome 2q34, lead to a deficiency or complete absence of functional CPS1 enzyme.[6] This enzymatic block results in the accumulation of ammonia in the bloodstream (hyperammonemia), a condition highly toxic to the central nervous system.[1] The excess nitrogen also leads to elevated levels of plasma glutamine and alanine, which act as temporary storage for ammonia.[5] Conversely, plasma levels of downstream urea cycle intermediates, citrulline and arginine, are typically very low.[7]
The neurological damage in hyperammonemia is multifactorial, involving astrocyte swelling leading to cerebral edema, altered neurotransmission due to imbalances in glutamate (B1630785) and GABAergic systems, and impaired mitochondrial function.[2][8] Chronic hyperammonemia can lead to irreversible neurological sequelae, including intellectual disability and developmental delays.[9]
Clinical Manifestations and Diagnosis
CPS1 deficiency presents with a spectrum of severity. The most severe, neonatal-onset form typically manifests within the first few days of life with symptoms of hyperammonemia such as lethargy, poor feeding, vomiting, seizures, and can rapidly progress to coma and death if not treated aggressively.[2][10] A late-onset form can present at any age, often triggered by catabolic stress, and may have a more heterogeneous clinical picture.[11]
The diagnosis of CPS1 deficiency is based on clinical presentation and a characteristic biochemical profile.[11]
Diagnostic Workflow
Caption: Diagnostic workflow for this compound Synthetase I Deficiency.
Quantitative Biomarker Data
| Biomarker | CPS1 Deficiency | Normal Range | Reference |
| Plasma Ammonia | >150 µmol/L (neonate), >100 µmol/L (infant/child) | <110 µmol/L (neonate), <50 µmol/L (child) | [12] |
| Plasma Glutamine | Markedly elevated | 423-705 µmol/L | [5] |
| Plasma Alanine | Elevated | 210-441 µmol/L | [5] |
| Plasma Citrulline | Very low to absent (<2-10 µmol/L) | 9-21 µmol/L | [11] |
| Plasma Arginine | Low (<5-30 µmol/L) | 50-76 µmol/L | [11] |
| Urine Orotic Acid | Normal to low | <3 µg/mg creatinine (B1669602) (children/adults) | [6][7] |
Experimental Protocols
Molecular Genetic Testing of the CPS1 Gene
Objective: To identify pathogenic variants in the CPS1 gene to confirm the diagnosis of CPS1 deficiency.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes, saliva, or buccal swabs using a commercially available kit.
-
Next-Generation Sequencing (NGS):
-
The coding exons and flanking intronic regions of the CPS1 gene are targeted for sequencing.[13]
-
Libraries are prepared and sequenced on a high-throughput sequencing platform.
-
Bioinformatic analysis is performed to align reads to the reference genome and identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[14]
-
-
Deletion/Duplication Analysis:
-
Copy number variations (CNVs) are detected using methods such as multiplex ligation-dependent probe amplification (MLPA) or analysis of NGS data.[14]
-
-
Sanger Sequencing: Identified variants are confirmed by Sanger sequencing.[14]
-
RNA Sequencing: In cases where DNA sequencing is inconclusive, RNA sequencing from patient-derived fibroblasts can be used to identify splicing defects.[15]
Urine Orotic Acid Analysis
Objective: To differentiate CPS1 deficiency from other urea cycle disorders, particularly Ornithine Transcarbamylase (OTC) deficiency.
Methodology (LC-MS/MS):
-
Sample Preparation: A urine sample is diluted (e.g., 1:20) with water containing a suitable internal standard.[16]
-
Chromatography: The diluted sample is injected into a liquid chromatography system. Orotic acid is separated from other urine components on a C18 column.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Orotic acid is detected and quantified using selected reaction monitoring (SRM), monitoring the transition of the parent ion to a specific daughter ion (e.g., m/z 155 to 111).[16]
-
Quantification: The concentration of orotic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are typically normalized to urine creatinine concentration.[17]
CPS1 Enzyme Activity Assay
Objective: To directly measure the catalytic activity of the CPS1 enzyme in liver tissue.
Methodology:
-
Tissue Homogenization: A liver biopsy specimen is homogenized in a buffer solution to release mitochondrial contents.
-
Enzyme Reaction: The liver homogenate is incubated with a reaction mixture containing the substrates for CPS1: ammonium (B1175870) chloride, bicarbonate, and ATP, as well as the allosteric activator N-acetyl-L-glutamate.
-
Product Measurement: The amount of this compound produced is quantified. This can be done by converting it to a more stable compound, such as citrulline, in the presence of ornithine and ornithine transcarbamylase, and then measuring the citrulline concentration.
-
Protein Quantification: The total protein concentration of the liver homogenate is determined using a standard method (e.g., Bradford assay).
-
Calculation of Specific Activity: The CPS1 enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein.
Therapeutic Strategies
The management of CPS1 deficiency focuses on reducing ammonia production and promoting alternative pathways for nitrogen excretion.
Current Treatments
Dietary Management: A low-protein, high-calorie diet is essential to limit the intake of nitrogen.
Ammonia Scavengers:
-
Sodium Phenylbutyrate and Sodium Benzoate: These drugs provide an alternative pathway for nitrogen excretion. Phenylbutyrate is converted to phenylacetate (B1230308), which conjugates with glutamine to form phenylacetylglutamine (B1677654). Benzoate conjugates with glycine (B1666218) to form hippuric acid. Both phenylacetylglutamine and hippuric acid are excreted in the urine, thereby removing nitrogen from the body.[18][19]
Caption: Mechanism of action of ammonia scavengers.
N-carbamylglutamate (NCG): NCG is a synthetic analog of NAG, the obligate activator of CPS1.[20] In some patients with residual CPS1 activity, NCG can enhance the function of the mutant enzyme, leading to improved ureagenesis.[20][21] However, its efficacy is dependent on the specific CPS1 mutation.[21]
Liver Transplantation: Orthotopic liver transplantation is the only curative treatment for CPS1 deficiency, as it provides a source of functional CPS1 enzyme.[3] The 5-year survival rate after liver transplantation for urea cycle disorders is approximately 90%.[3]
| Treatment | Mechanism of Action | Efficacy/Outcome | Reference |
| Dietary Management | Reduces nitrogen intake | Essential for long-term management | [5] |
| Sodium Phenylbutyrate/Benzoate | Alternative pathway for nitrogen excretion | Reduces plasma ammonia and glutamine levels | [18][22] |
| N-carbamylglutamate | Allosteric activation of residual CPS1 enzyme | Variable, mutation-dependent | [20][21] |
| Liver Transplantation | Provides functional CPS1 enzyme | Curative, with ~90% 5-year survival | [3][4][23] |
Emerging Therapies
Gene Therapy:
-
Adeno-associated virus (AAV) vectors: Preclinical studies in a murine model of CPS1 deficiency have shown that a split AAV vector system can successfully deliver the large CPS1 transgene, leading to restored ureagenesis and long-term survival.[24][25]
-
CRISPR-based gene editing: Recent first-in-human studies are exploring the use of CRISPR base editing to correct pathogenic CPS1 mutations in vivo.[26][27]
Cell-based Therapies:
-
Hepatocyte transplantation: Infusion of healthy hepatocytes can provide a temporary source of CPS1 activity, serving as a bridge to liver transplantation.[3]
-
Stem cell therapy: The use of mesenchymal stem cells or hepatocytes derived from human embryonic stem cells is being investigated as a potential therapeutic approach to restore urea cycle function.[1][9][28]
References
- 1. First-in-human clinical study of an embryonic stem cell product for urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Pathogenesis of Hepatic Encephalopathy: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver, liver cell and stem cell transplantation for the treatment of urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Living-donor liver transplantation for this compound synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. A new method for measuring urinary orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 8. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbscience.com [nbscience.com]
- 10. Mechanisms of hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CPS1 | Test catalog | Invitae [invitae.com]
- 14. This compound Synthetase I Deficiency (CPS1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 15. Improvement of diagnostic yield in carbamoylphosphate synthetase 1 (CPS1) molecular genetic investigation by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Urine Orotic Acid Analysis (Test 1210) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 18. A Patient with MSUD: Acute Management with Sodium Phenylacetate/Sodium Benzoate and Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early orthotopic liver transplantation in urea cycle defects: Follow up of a developmental outcome study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Split AAV-Mediated Gene Therapy Restores Ureagenesis in a Murine Model of this compound Synthetase 1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Split AAV-Mediated Gene Therapy Restores Ureagenesis in a Murine Model of this compound Synthetase 1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. omnihealthpractice.com [omnihealthpractice.com]
- 27. cgtlive.com [cgtlive.com]
- 28. ncchd.go.jp [ncchd.go.jp]
Regulation of Carbamoyl Phosphate Synthesis in Prokaryotes: A Technical Guide
Abstract
Carbamoyl (B1232498) phosphate (B84403) is a critical metabolic intermediate in prokaryotes, serving as a precursor for the biosynthesis of both arginine and pyrimidines. The synthesis of this molecule is tightly regulated to ensure a balanced supply for these two essential pathways. In many prokaryotes, including the model organism Escherichia coli, a single enzyme, carbamoyl phosphate synthetase (CPSase), is responsible for its production. This guide provides an in-depth technical overview of the multifaceted regulatory mechanisms governing this compound synthesis in prokaryotes, with a focus on E. coli. We will delve into the allosteric regulation of CPSase activity, the genetic control of its expression, and the intricate crosstalk between the arginine and pyrimidine (B1678525) biosynthetic pathways. This document also provides detailed experimental protocols for studying these regulatory processes and summarizes key quantitative data.
The Central Enzyme: this compound Synthetase (CPSase)
In prokaryotes like E. coli, this compound synthetase (CPSase) is a heterodimeric enzyme composed of a small subunit (glutaminase, encoded by carA) and a large subunit (synthetase, encoded by carB).[1] The carA and carB genes form an operon, and their expression is coordinately regulated.[1] The overall reaction catalyzed by CPSase is the ATP-dependent synthesis of this compound from either glutamine or ammonia (B1221849), and bicarbonate.[2] The enzyme possesses three active sites connected by an intramolecular tunnel that channels the unstable intermediates, ammonia and carbamate, between the sites.[2][3]
Allosteric Regulation of CPSase Activity
The activity of E. coli CPSase is finely tuned by allosteric effectors that signal the cellular demand for arginine and pyrimidines.[1][4] This immediate level of control allows the cell to rapidly modulate the flux of this compound in response to changing metabolic needs. The primary allosteric regulators are UMP, ornithine, and IMP.[1][5]
-
Inhibition by Uridine Monophosphate (UMP): UMP, an end-product of the pyrimidine biosynthetic pathway, is a potent allosteric inhibitor of CPSase.[1][5] High levels of UMP signal a sufficiency of pyrimidines, leading to the feedback inhibition of this compound synthesis. The binding of UMP to the allosteric domain of the large subunit favors the formation of an inactive dimeric form of the enzyme.[5]
-
Activation by Ornithine and Inosine (B1671953) Monophosphate (IMP): Ornithine, a precursor in the arginine biosynthetic pathway, and inosine monophosphate (IMP), a precursor in purine (B94841) biosynthesis, act as allosteric activators.[1][5] Ornithine activation is particularly crucial when arginine levels are low, as it stimulates the production of this compound to be channeled into arginine synthesis. Both ornithine and IMP promote the formation of a more active tetrameric state of the enzyme.[5] The activation by IMP provides a link between purine and pyrimidine biosynthesis, helping to balance the production of these essential nucleotides. The actual effect of IMP on enzyme activity can be dependent on temperature and assay conditions.[6]
The interplay between these effectors allows for a sophisticated regulation of CPSase activity. Ornithine and IMP can antagonize the inhibitory effect of UMP.[1]
Quantitative Data on Allosteric Regulation
| Substrate/Effector | Parameter | Reported Value (E. coli) | Notes |
| This compound | KM | 0.05 - 1.3 mM | The affinity for this compound varies for different downstream enzymes like ornithine transcarbamoylase and aspartate transcarbamoylase.[7] |
| Allosteric Effectors | |||
| UMP | Ki | Not explicitly found | UMP is a well-established inhibitor.[1][5] dUMP, while binding to the enzyme, does not inhibit but can reduce the inhibition by UMP and activation by IMP.[8] |
| Ornithine | Ka | Not explicitly found | Ornithine is a key activator, and its binding promotes a more active enzyme conformation.[1][5] |
| IMP | Ka | Not explicitly found | IMP is an activator, though its effect can be modulated by factors like temperature.[6] |
Genetic Regulation of the carAB Operon
The synthesis of CPSase is primarily regulated at the transcriptional level, ensuring that the amount of enzyme is appropriate for the cell's metabolic state. The carAB operon in E. coli is controlled by a complex regulatory region containing tandem promoters, P1 and P2.[1] The activity of these promoters is modulated by the availability of arginine and pyrimidines through the action of specific repressor proteins.
-
Repression by Arginine: The arginine repressor, ArgR, in the presence of its corepressor arginine, binds to operator sites within the carAB promoter region, repressing transcription. This mechanism ensures that CPSase synthesis is curtailed when arginine is abundant.
-
Repression by Pyrimidines: The pyrimidine pathway also exerts repressive control over the carAB operon. This is thought to be mediated by the availability of pyrimidine nucleotides, which can influence the binding of regulatory proteins to the promoter region.
-
Involvement of Purines: The purine repressor, PurR, has also been implicated in the regulation of the carAB operon, highlighting the intricate network of metabolic control that governs this compound synthesis.
The combination of these regulatory inputs allows for a cumulative repression of the carAB operon, where the presence of both arginine and pyrimidines leads to a greater reduction in transcription than either effector alone.
Signaling Pathways and Regulatory Logic
The regulation of this compound synthesis involves a complex interplay of metabolic signals that are integrated at both the enzymatic and genetic levels.
References
- 1. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric control of the oligomerization of this compound synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of inosine monophosphate to Escherichia coli this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Escherichia coli carbamyl phosphate synthetase. Evidence for overlap of the allosteric nucleotide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Saga of Carbamoyl Phosphate Synthetase Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate evolutionary history of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) genes. These essential genes encode enzymes that catalyze the first committed step in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle. Understanding their evolutionary trajectory provides critical insights into metabolic diversification, gene duplication, and the emergence of complex regulatory networks, offering valuable knowledge for drug development and metabolic engineering.
Core Concepts in CPS Evolution
The evolutionary narrative of CPS genes is a compelling story of molecular innovation through duplication, fusion, and functional specialization. The ancestral CPS is believed to have been a simpler enzyme that, over eons, has given rise to a family of isozymes with distinct roles, regulations, and structural complexities.
A pivotal event in the evolution of all CPS isozymes was an ancient internal gene duplication that occurred before the divergence of Bacteria, Archaea, and Eukarya.[1][2] This duplication gave rise to two homologous "kinase" or ATP-binding domains within a single synthetase polypeptide chain, each playing a distinct role in the two-step phosphorylation process of carbamoyl phosphate synthesis.[3][4]
Further diversification of CPS genes occurred through subsequent gene duplication events, leading to specialized isozymes for either arginine or pyrimidine (B1678525) biosynthesis.[2][5] The mutation rate of these duplicated genes is estimated to have been five- to tenfold higher than the ancestral gene, likely reflecting a period of neofunctionalization and optimization for their specific metabolic roles.[5]
Gene fusion events have also played a crucial role in shaping the structure and function of modern CPS enzymes. In many eukaryotes, the CPS gene dedicated to pyrimidine synthesis is part of a large multifunctional protein that also includes dihydroorotase and aspartate transcarbamoylase, the next two enzymes in the pyrimidine biosynthetic pathway.[5] This fusion is thought to facilitate metabolic channeling.[5]
Classification and Distribution of CPS Isozymes
This compound synthetases are broadly classified into three major isozymes, each with a distinct physiological role, nitrogen source, and allosteric regulation.
-
CPS I: This is an ammonia-dependent enzyme primarily found in the mitochondria of ureotelic vertebrates, where it initiates the urea cycle.[1] Its activity is allosterically activated by N-acetylglutamate (NAG).[1]
-
CPS II: This glutamine-dependent enzyme is involved in the de novo biosynthesis of pyrimidines.[3] In mammals, it is the first enzyme of the multifunctional CAD protein.[6][7] It is typically regulated by feedback inhibition from pyrimidine nucleotides like UTP and activated by PRPP.[8][9]
-
CPS III: This glutamine-dependent isozyme is found in some fish and invertebrates and is also involved in the urea cycle.[10] Like CPS I, it is activated by N-acetylglutamate.[10] It is considered an evolutionary intermediate between the ancestral glutamine-dependent CPS II and the ammonia-dependent CPS I.[10]
The distribution and structure of CPS genes vary significantly across the domains of life. In gram-negative bacteria, CPS is typically a heterodimeric enzyme composed of a small glutaminase (B10826351) subunit (CarA) and a large synthetase subunit (CarB).[5] In contrast, many eukaryotes possess monomeric or multifunctional CPS enzymes resulting from gene fusion events.[2] Archaea exhibit a more varied pattern, with some species lacking CPS genes altogether, while others appear to have acquired them through horizontal gene transfer from bacteria.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and evolution of this compound synthetase.
| Feature | Organism/Enzyme | Value | Reference(s) |
| Subunit Size | E. coli CPS (Heterodimer) | Small subunit (CarA): ~382 amino acids | [1] |
| Large subunit (CarB): ~1073 amino acids | [1] | ||
| Syrian Hamster CAD Protein (CPS II domain) | Glutaminase (GLN) domain: ~21 kDa | [6] | |
| Synthetase (CPS) domain: ~120 kDa | [6] | ||
| Evolutionary Rate | Post-duplication CPS genes | 5- to 10-fold higher mutation rate | [5] |
| Divergence Time | Urea cycle-associated CPS gene duplications | Estimated divergence times have been calculated using methods like r8s and PhyloBayes. | [12] |
Table 1: Structural and Evolutionary Parameters of this compound Synthetase. This table provides a summary of the approximate sizes of CPS subunits and domains in representative organisms, as well as the observed increase in mutation rate following gene duplication events.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of CPS gene evolution.
Protocol 1: Phylogenetic Analysis of CPS Genes
This protocol outlines the steps for constructing a phylogenetic tree of CPS amino acid sequences.
1. Sequence Retrieval:
- Obtain complete CPS amino acid sequences from public databases such as Genbank or UniProt.[5]
- Use BLAST searches with known CPS sequences to identify homologs in a wide range of taxa.
2. Multiple Sequence Alignment:
- Align the retrieved sequences using a multiple sequence alignment program like ClustalW or MAFFT with default settings.
3. Phylogenetic Tree Construction:
- Construct the phylogenetic tree using a method such as Randomized Accelerated Maximum Likelihood (RAxML).[12]
- Employ an appropriate amino acid substitution model, for example, the LG model, as determined by model selection software like ProtTest.[12]
- Assess the statistical support for the tree topology using bootstrap analysis (e.g., 100 or 1000 replicates).[12]
- Alternative methods like PhyloBayes and MrBayes can also be used to confirm the tree topology.[12]
4. Tree Visualization and Interpretation:
- Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.
- Analyze the branching patterns to infer the evolutionary relationships between different CPS isozymes and across different species.
Protocol 2: Functional Characterization of CPS Enzymes
This protocol describes a general method for determining the enzymatic activity and substrate specificity of a CPS enzyme.
1. Recombinant Protein Expression and Purification:
- Clone the CPS gene of interest into an appropriate expression vector (e.g., pET vector for E. coli expression).
- Express the recombinant protein in a suitable host system (e.g., E. coli BL21(DE3) cells).
- Purify the recombinant CPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. Enzyme Activity Assay:
- The standard assay for CPS activity monitors the rate of conversion of [14C]NaHCO3 to [14C]this compound.[12]
- The reaction mixture should contain the purified enzyme, ATP, MgCl2, [14C]NaHCO3, and the nitrogen donor (ammonia or glutamine).
- Incubate the reaction at the optimal temperature for the enzyme.
- Stop the reaction and separate the radiolabeled this compound from the unreacted bicarbonate using an ion-exchange resin or by differential precipitation.
- Quantify the amount of [14C]this compound formed using liquid scintillation counting.
3. Determination of Substrate Specificity:
- Perform the enzyme activity assay in the presence of either ammonia (B1221849) or glutamine as the sole nitrogen donor to determine the preferred substrate.
- Measure the kinetic parameters (Km and Vmax) for each nitrogen donor to quantify the substrate specificity.
4. Allosteric Regulation Analysis:
- Conduct the enzyme activity assay in the presence of potential allosteric effectors (e.g., N-acetylglutamate, UTP, ornithine, PRPP).
- Determine the effect of these molecules on the enzyme's kinetic parameters to identify activators and inhibitors.[8][13][14]
Visualizing the Evolutionary and Regulatory Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of CPS evolution and regulation.
Figure 1: Major Evolutionary Events in CPS Genes. This diagram illustrates the key steps in the evolution of this compound synthetase genes, from an ancestral kinase gene to specialized and multifunctional enzymes.
References
- 1. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 2. Phylogenetic analysis of carbamoylphosphate synthetase genes: complex evolutionary history includes an internal duplication within a gene which can root the tree of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase - Wikipedia [en.wikipedia.org]
- 4. Structure of this compound synthetase: a journey of 96 A from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolutionary relationships of the carbamoylphosphate synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian carbamyl phosphate synthetase (CPS). DNA sequence and evolution of the CPS domain of the Syrian hamster multifunctional protein CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated allosteric regulation in the S. cerevisiae carbamylphosphate synthetase – aspartate transcarbamylase multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of this compound synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Updating carbamoylphosphate synthase (CPS) phylogenies: occurrence and phylogenetic identity of archaeal CPS genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric dominance in this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric control of the oligomerization of this compound synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Colorimetric Assays for Carbamoyl Phosphate Synthetase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in nitrogen metabolism, catalyzing the first committed step in the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. The enzyme utilizes ammonia (B1221849) or glutamine, bicarbonate, and two molecules of ATP to produce carbamoyl phosphate.[1][2] Given its central role in metabolic pathways, the accurate measurement of CPS activity is crucial for basic research, clinical diagnostics, and the development of therapeutic agents targeting metabolic disorders and cancer. This document provides detailed protocols for three common colorimetric assays to determine CPS activity, along with relevant quantitative data for the enzyme.
Signaling Pathway of this compound Synthetase
This compound synthetase catalyzes a complex reaction that proceeds in a series of steps. Initially, bicarbonate is phosphorylated by ATP to form carboxyphosphate. This unstable intermediate then reacts with ammonia (derived either directly from the solution or from the hydrolysis of glutamine by the enzyme's glutaminase (B10826351) domain) to form carbamate (B1207046) and inorganic phosphate. Finally, a second molecule of ATP phosphorylates carbamate to yield the final product, this compound.[1][2]
Caption: Enzymatic reaction cascade of this compound synthetase.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound synthetase, including kinetic constants for its substrates and inhibitory constants for known inhibitors. These values can vary depending on the enzyme source, isoform, and assay conditions.
Table 1: Michaelis-Menten Constants (Km) for CPS Substrates
| Substrate | Enzyme Source | Km Value | Reference(s) |
| Glutamine | Baker's Yeast | 0.5 mM | [3][4] |
| Bicarbonate | Baker's Yeast | 3.0 mM | [3][4] |
| MgATP | E. coli | Varies with other substrates | [5] |
| Ammonia | E. coli | Varies with other substrates | [5] |
Table 2: Inhibitory Constants (Ki) and IC50 Values for CPS Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | Ki/IC50 Value | Reference(s) |
| UTP | Baker's Yeast | Allosteric | Ki = 0.24 mM | [3][4] |
| Acivicin | E. coli | Covalent (Glutamine site) | - | [6] |
| N-acetylglutamate analogs | Mammalian CPS I | Allosteric Activation Site | Varies | [7][8] |
| Various small molecules | Human CPS1 | Allosteric | Varies | [9] |
Experimental Protocols
Three distinct colorimetric methods for assaying CPS activity are detailed below. Each has its advantages and is suited for different experimental needs.
Direct Colorimetric Assay via Hydroxyurea (B1673989) Formation
This method involves the direct measurement of the CPS product, this compound, by converting it to hydroxyurea, which is then quantified colorimetrically.[10][11] This assay is rapid and does not require coupling enzymes.[10]
Experimental Workflow:
Caption: Workflow for the direct colorimetric CPS assay.
Protocol:
-
CPS Reaction Mixture: Prepare the reaction mixture containing the following components in a final volume of 0.5 mL:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
20 mM NaHCO₃
-
20 mM L-glutamine or 50 mM NH₄Cl
-
CPS enzyme preparation
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination and Hydroxylamine Treatment: Stop the reaction by adding 0.5 mL of 1.0 M hydroxylamine-HCl (neutralized to pH 7.0 with NaOH).
-
Hydroxyurea Formation: Incubate the mixture at 37°C for 10 minutes to allow for the conversion of this compound to hydroxyurea.
-
Color Development: Add 1.0 mL of a colorimetric reagent solution (e.g., a mixture of ferric chloride, trichloroacetic acid, and hydrochloric acid).
-
Incubation: Incubate at room temperature for 15 minutes for color development.
-
Absorbance Measurement: Measure the absorbance of the resulting chromophore at 458 nm using a spectrophotometer.[10]
-
Standard Curve: Prepare a standard curve using known concentrations of this compound or hydroxyurea to quantify the amount of product formed in the enzymatic reaction.
Coupled Enzyme Assay with Ornithine Transcarbamylase (OTC)
This is a widely used method where the this compound produced by CPS is immediately utilized by excess ornithine transcarbamylase (OTC) to form citrulline. The citrulline is then quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction.[5][6]
Experimental Workflow:
Caption: Workflow for the coupled CPS-OTC assay.
Protocol:
-
Coupled Reaction Mixture: Prepare the reaction mixture in a final volume of 0.2 mL containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
20 mM NaHCO₃
-
20 mM L-glutamine or 50 mM NH₄Cl
-
10 mM L-ornithine
-
Excess purified ornithine transcarbamylase (to ensure the CPS reaction is rate-limiting)
-
CPS enzyme preparation
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 0.8 mL of a 1:1 mixture of 0.5% diacetylmonoxime in 5% acetic acid and 0.25% thiosemicarbazide (B42300) in 0.1 M HCl.
-
Color Development: Heat the samples in a boiling water bath for 15 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the pink-colored complex at 515 nm.[6]
-
Standard Curve: Prepare a standard curve with known concentrations of citrulline to determine the amount of citrulline produced, which is stoichiometric to the this compound synthesized by CPS.
Malachite Green Phosphate Assay
This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP during the CPS reaction. The free phosphate forms a colored complex with malachite green and molybdate (B1676688), which can be quantified spectrophotometrically.[3][12][13][14][15] This method is highly sensitive and suitable for high-throughput screening.[3]
Experimental Workflow:
Caption: Workflow for the Malachite Green phosphate assay.
Protocol:
-
CPS Reaction Mixture: Prepare the reaction mixture as described in the direct colorimetric assay (Protocol 1) in a final volume of 50 µL in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Malachite Green Reagent Preparation: Prepare the Malachite Green working solution by mixing three volumes of Malachite Green hydrochloride solution (e.g., 0.045% w/v) with one volume of ammonium (B1175870) molybdate solution (e.g., 4.2% w/v in 4 M HCl).
-
Reaction Quenching and Color Development: Stop the CPS reaction and initiate color development by adding 100 µL of the Malachite Green working solution to each well.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 620 nm and 640 nm using a microplate reader.[3][12][13]
-
Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate (e.g., from a KH₂PO₄ stock solution) to calculate the amount of phosphate released in the enzymatic reaction. Note that since CPS utilizes two ATP molecules per molecule of this compound, the amount of phosphate released should be correlated accordingly.
Concluding Remarks
The choice of assay for measuring this compound synthetase activity will depend on the specific research question, available equipment, and the nature of the biological sample. The direct hydroxyurea method offers a rapid and straightforward approach. The coupled OTC assay is a classic and reliable method, particularly useful when studying the interplay between CPS and the subsequent enzyme in the urea cycle. The malachite green assay provides the highest sensitivity and is well-suited for high-throughput screening of potential inhibitors or activators of CPS. For all assays, it is critical to perform appropriate controls, including reactions without the enzyme and without each of the substrates, to account for any background absorbance. The provided protocols and data should serve as a valuable resource for researchers investigating the function and regulation of this essential enzyme.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. eubopen.org [eubopen.org]
- 4. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 6. A direct method for the estimation of ornithine carbamoyltransferase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of this compound to hydroxyurea. An assay for carbamoylphosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. sciencellonline.com [sciencellonline.com]
Application Note & Protocol: Fluorimetric Determination of Carbamoyl Phosphate in Tissue Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamoyl (B1232498) phosphate (B84403) is a critical intermediate metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Its accurate quantification in tissue extracts is essential for studying metabolic disorders, drug effects on nitrogen metabolism, and related cellular processes. This application note provides a detailed protocol for the sensitive determination of carbamoyl phosphate in tissue extracts using a coupled-enzyme fluorimetric assay. The method is based on the principle that this compound is utilized to generate ATP, which subsequently drives a series of reactions culminating in the production of fluorescent NADPH. The fluorescence intensity of NADPH is directly proportional to the initial amount of this compound in the sample.[3]
Principle of the Assay
The fluorimetric determination of this compound is achieved through a three-step enzymatic cascade.[3]
-
ATP Synthesis: Carbamate kinase catalyzes the reaction between this compound and adenosine (B11128) diphosphate (B83284) (ADP) to produce adenosine triphosphate (ATP) and carbamate.
-
Glucose Phosphorylation: The newly synthesized ATP is used by hexokinase to phosphorylate glucose, yielding glucose-6-phosphate (G6P) and regenerating ADP.
-
NADPH Production: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.
The production of NADPH, a highly fluorescent molecule, is monitored to quantify the initial this compound concentration.[3]
Materials and Reagents
-
Tissues: Liver, kidney, or other tissues of interest.
-
Reagents for Extraction:
-
Liquid nitrogen
-
Perchloric acid (PCA), 3 M
-
Potassium carbonate (K2CO3), 2 M
-
-
Enzymes:
-
Carbamate kinase (from Streptococcus faecalis)
-
Hexokinase (from baker's yeast)
-
Glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides)
-
-
Assay Buffer (e.g., Triethanolamine buffer):
-
Triethanolamine (TEA), 100 mM, pH 7.6
-
Magnesium chloride (MgCl2), 5 mM
-
-
Substrates and Cofactors:
-
Adenosine diphosphate (ADP)
-
Glucose
-
NADP+ sodium salt
-
-
Standard:
-
This compound lithium salt
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~460 nm)
-
96-well black microplates
-
Experimental Protocols
The overall workflow consists of three main stages: tissue extraction, preparation of the reaction mixture, and the fluorimetric assay.
4.1. Tissue Extraction Protocol
Note: this compound is a labile compound. All steps should be performed rapidly and at 0-4°C to minimize degradation.
-
Sample Collection: Immediately after collection, snap-freeze the tissue sample (5-10 mg) in liquid nitrogen.[4] This halts metabolic activity and preserves the in vivo levels of this compound.
-
Homogenization: Weigh the frozen tissue and quickly homogenize it in 10 volumes (w/v) of ice-cold 3 M perchloric acid (PCA). The acidic environment denatures proteins and stabilizes this compound.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant and add 2 M potassium carbonate dropwise until the pH reaches 6.5-7.0. This neutralizes the extract and precipitates the perchlorate (B79767) as potassium perchlorate.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Final Extract: The resulting supernatant is the neutralized tissue extract containing this compound. This extract can be used immediately for the assay or stored at -80°C.
4.2. Fluorimetric Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed for different formats.
-
Prepare a this compound Standard Curve: Prepare a series of dilutions of the this compound standard (e.g., 0, 1, 2.5, 5, 10, 20 µM) in the assay buffer.
-
Prepare the Assay Master Mix (per reaction):
-
100 µL 2x Assay Buffer (200 mM TEA, 10 mM MgCl2, pH 7.6)
-
10 µL ADP (final conc. 0.5 mM)
-
10 µL Glucose (final conc. 2 mM)
-
10 µL NADP+ (final conc. 0.2 mM)
-
2 µL Hexokinase (final conc. ~2 U/mL)
-
2 µL G6PDH (final conc. ~1 U/mL)
-
Water to a final volume of 180 µL (after sample addition).
-
-
Assay Procedure: a. Add 50 µL of the neutralized tissue extract or this compound standard to each well of a 96-well black microplate. b. Add 140 µL of the Assay Master Mix to each well. c. Mix gently and incubate for 5 minutes at room temperature to allow for the consumption of any endogenous ATP or G6P in the sample. d. Read the baseline fluorescence (Excitation: 340 nm, Emission: 460 nm). e. Initiate the reaction by adding 10 µL of Carbamate Kinase (final concentration ~1 U/mL). f. Incubate the plate at 37°C, protected from light. g. Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) until the reaction reaches a plateau.
-
Data Analysis: a. Subtract the baseline fluorescence from the final plateau fluorescence for each well to get the net fluorescence change (ΔRFU). b. Plot the ΔRFU for the standards against their concentrations to generate a standard curve. c. Determine the concentration of this compound in the tissue extracts by interpolating their ΔRFU values from the standard curve. d. Normalize the concentration to the initial tissue weight (e.g., in nmol/mg tissue).
Data Presentation
The quantitative performance of the assay should be validated. The following table presents example data for key assay parameters.
| Parameter | Value | Description |
| Linearity Range | 0.5 - 25 µM | The concentration range over which the assay is linear (R² > 0.99). |
| Limit of Detection (LOD) | 0.2 µM | The lowest concentration of this compound detectable with statistical significance. |
| Limit of Quantification (LOQ) | 0.5 µM | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Intra-assay Precision | < 5% CV | The coefficient of variation for replicates within the same assay run. |
| Inter-assay Precision | < 10% CV | The coefficient of variation for replicates across different assay runs. |
| Spike Recovery | 92 - 105% | The percentage of a known amount of standard recovered from a sample matrix. |
| Sample Data (Rat Liver) | 15.2 ± 2.1 nmol/g | Example concentration of this compound measured in rat liver tissue extracts.[3] |
Note: The values in this table are examples and should be determined experimentally for each specific application and laboratory setup.
Conclusion
This application note details a robust and sensitive fluorimetric method for the quantification of this compound in tissue extracts. By coupling the conversion of this compound to the production of fluorescent NADPH, the assay offers high specificity and is suitable for high-throughput applications. The provided protocols for tissue extraction and fluorimetric measurement serve as a comprehensive guide for researchers investigating metabolic pathways involving this key intermediate.
References
- 1. This compound synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. Fluorimetric determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
Application Notes and Protocols for Radioisotopic Assay of Carbamoyl Phosphate in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) is a critical intermediate in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle. Its synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase (CPS). The accurate quantification of intracellular this compound levels is essential for studying metabolic pathways, understanding disease states, and for the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for a sensitive radioisotopic assay to measure this compound in cultured cells. The method is based on the enzymatic conversion of this compound and a radiolabeled substrate into a product that can be readily separated and quantified.
Principle of the Assay
The assay relies on the enzyme ornithine carbamoyltransferase (OCT), which catalyzes the reaction between this compound and ornithine to produce citrulline.[1][2] By using [¹⁴C]-labeled ornithine, the amount of [¹⁴C]-citrulline formed is directly proportional to the amount of this compound present in the cell extract. The radiolabeled product is then separated from the radiolabeled substrate and quantified using liquid scintillation counting.
Signaling Pathway: this compound Synthesis
This compound synthetase (CPS) catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) or glutamine, and bicarbonate.[3][4] This process is a key regulatory step in nitrogen metabolism. In mammals, two isozymes exist: CPS I, found in the mitochondria of liver and intestinal cells, which utilizes ammonia and is involved in the urea cycle; and CPS II, a cytosolic enzyme that uses glutamine and is the first committed step in de novo pyrimidine (B1678525) biosynthesis.
Experimental Workflow
The following diagram outlines the major steps involved in the radioisotopic assay for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| [¹⁴C]-L-Ornithine monohydrochloride | PerkinElmer | NEC-299 | -20°C |
| L-Ornithine monohydrochloride | Sigma-Aldrich | O2375 | Room Temperature |
| This compound (Lithium Salt) | Sigma-Aldrich | C5627 | -20°C |
| Ornithine Carbamoyltransferase (OCT) | Sigma-Aldrich | O9751 | -20°C |
| Tricine Buffer | Sigma-Aldrich | T0377 | Room Temperature |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 | Room Temperature |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temperature |
| Thin Layer Chromatography (TLC) Plates | MilliporeSigma | 105721 | Room Temperature |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Trypsin-EDTA | Thermo Fisher | 25300054 | -20°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | Room Temperature |
Solutions Preparation
-
1 M Tricine Buffer (pH 8.2): Dissolve 17.92 g of Tricine in 80 mL of deionized water. Adjust the pH to 8.2 with NaOH and bring the final volume to 100 mL. Store at 4°C.
-
100 mM L-Ornithine Stock Solution: Dissolve 168.6 mg of L-ornithine monohydrochloride in 10 mL of deionized water. Store in aliquots at -20°C.
-
[¹⁴C]-L-Ornithine Working Solution (10 µCi/mL, 1 mM): Prepare by mixing the appropriate amounts of [¹⁴C]-L-ornithine stock and 100 mM L-ornithine stock solution. The final specific activity should be determined based on the stock concentration.
-
100 mM this compound Stock Solution: Dissolve 15.3 mg of this compound lithium salt in 1 mL of ice-cold deionized water. Prepare fresh before each experiment.
-
20% (w/v) Trichloroacetic Acid (TCA): Dissolve 20 g of TCA in deionized water to a final volume of 100 mL. Store at 4°C.
Protocol for Radioisotopic Assay of this compound
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Preparation of Cell Extract:
-
Resuspend the cell pellet in 200 µL of ice-cold lysis buffer (e.g., 50 mM Tricine, pH 8.2, containing protease inhibitors).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) or by three freeze-thaw cycles.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a master mix for the assay reaction. For each reaction, combine the following in a microcentrifuge tube on ice:
-
| Component | Volume (µL) | Final Concentration |
| 1 M Tricine Buffer (pH 8.2) | 10 | 100 mM |
| [¹⁴C]-L-Ornithine Working Solution | 10 | 1 mM, 0.1 µCi |
| Ornithine Carbamoyltransferase (OCT) | 5 | ~1 unit |
| Deionized Water | 25 | - |
| Total Volume of Master Mix | 50 |
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of 20% TCA.[5]
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Separation of [¹⁴C]-Citrulline from [¹⁴C]-Ornithine:
-
Method A: Thin Layer Chromatography (TLC) [6]
-
Spot 20 µL of the supernatant onto a silica (B1680970) gel TLC plate.
-
Develop the chromatogram using a solvent system of n-butanol:acetic acid:water (12:3:5, v/v/v).
-
Allow the solvent to migrate until it is approximately 1-2 cm from the top of the plate.
-
Air-dry the TLC plate.
-
Identify the spots corresponding to ornithine and citrulline by running standards in parallel and visualizing with ninhydrin (B49086) spray or by autoradiography.
-
Scrape the silica corresponding to the citrulline spot into a scintillation vial.
-
-
Method B: High-Performance Liquid Chromatography (HPLC) [7]
-
An alternative to TLC is to use HPLC with an ion-exchange column to separate ornithine and citrulline. The fractions corresponding to citrulline are collected for scintillation counting.
-
-
-
Quantification of Radioactivity:
-
Add 5 mL of scintillation cocktail to the vial containing the scraped silica (from TLC) or the collected HPLC fraction.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis and Calculation:
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the amount of this compound in the cell extract by comparing the CPM of the samples to the standard curve.
-
Express the results as nmol of this compound per mg of protein.
-
Data Presentation
Table 1: Standard Curve for this compound Assay
| This compound (nmol) | CPM (Counts Per Minute) |
| 0 | [Background CPM] |
| 0.1 | [CPM for 0.1 nmol] |
| 0.2 | [CPM for 0.2 nmol] |
| 0.5 | [CPM for 0.5 nmol] |
| 1.0 | [CPM for 1.0 nmol] |
| 2.0 | [CPM for 2.0 nmol] |
Table 2: this compound Levels in Cultured Cells
| Cell Line / Condition | Protein (mg) | CPM (Corrected) | This compound (nmol/mg protein) |
| Control Cells | [Value] | [Value] | [Value] |
| Treated Cells (Drug X) | [Value] | [Value] | [Value] |
| Treated Cells (Drug Y) | [Value] | [Value] | [Value] |
Troubleshooting
-
High Background Radioactivity: Ensure complete separation of citrulline and ornithine. Optimize the TLC or HPLC separation conditions.
-
Low Signal: Increase the amount of cell extract, the specific activity of the [¹⁴C]-ornithine, or the incubation time. Ensure the OCT enzyme is active.
-
Poor Reproducibility: Ensure accurate pipetting and consistent timing for all steps. Prepare fresh reagents, especially the this compound standard.
Conclusion
This radioisotopic assay provides a highly sensitive and specific method for the quantification of this compound in cultured cells. The detailed protocol and workflow diagrams are intended to guide researchers in successfully implementing this technique in their studies of cellular metabolism and drug discovery. Careful execution of the protocol and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. A radioisotopic method for the assay of this compound in extracts of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | this compound + ornithine => citrulline + orthophosphate [reactome.org]
- 3. This compound synthetase - Wikipedia [en.wikipedia.org]
- 4. This compound synthetase: an amazing biochemical odyssey from substrate to product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Ornithine Carbamoyl Transferase as a Surrogate Marker in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of ornithine carbamoyltransferase activity in human liver using carbon-labeled ornithine and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Carbamoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) is a vital, high-energy intermediate in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle for nitrogen detoxification.[1] Its enzymatic synthesis in vitro is crucial for a variety of research applications, including enzyme kinetics studies, drug screening, and the development of therapies for metabolic disorders. This document provides detailed protocols for the enzymatic synthesis of carbamoyl phosphate, its quantification, and the characterization of the primary enzyme involved, this compound Synthetase (CPS).
This compound Synthetase (CPS) catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) (CPS I) or glutamine (CPS II and III).[2] The overall reaction is as follows:
2 ATP + HCO₃⁻ + NH₃ (or L-glutamine + H₂O) → 2 ADP + Pi + this compound (+ L-glutamate)[3]
There are three main isozymes of CPS:
-
CPS I: Located in the mitochondria and primarily involved in the urea cycle. It uses ammonia as the nitrogen source.[4]
-
CPS II: Found in the cytosol and is the rate-limiting step in pyrimidine (B1678525) biosynthesis. It utilizes glutamine as the nitrogen donor.[3]
-
CPS III: Present in fish and also uses glutamine.[2]
Data Presentation
Table 1: Kinetic Parameters of this compound Synthetase (CPS) from Various Sources
| Enzyme Source | Substrate | K_m_ (Apparent) | Specific Activity | Reference |
| Escherichia coli | MgATP | 0.1-0.5 mM | ~0.4 µmol/min/mg | [5][6] |
| HCO₃⁻ | 1-2 mM | [5] | ||
| Ammonia | ~1 mM | [5] | ||
| Glutamine | ~0.2 mM | [5] | ||
| Rat Liver (CPS I) | This compound | ~0.08 mM (for OCT) | [7] | |
| Ornithine | ~0.2 mM (for OCT) | [7] | ||
| Pea Ovary | Not specified | High | [8] | |
| Human Liver (CPS I) | Not specified | 3.01 ± 0.16 µmol/g/min | [9] |
Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using a purified this compound Synthetase.
Materials:
-
Purified this compound Synthetase (CPS), either from a commercial source or purified from recombinant expression systems (e.g., E. coli).[10]
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium bicarbonate (KHCO₃)
-
Ammonium chloride (NH₄Cl) or L-glutamine
-
HEPES buffer (Note: Tris and HEPES buffers can be inhibitory to some CPS enzymes; optimization may be required).[2]
-
N-acetylglutamate (NAG) - an allosteric activator of CPS I[4]
-
Deionized water
Reaction Mixture Preparation (1 mL total volume):
| Reagent | Stock Concentration | Final Concentration | Volume to Add |
| HEPES Buffer (pH 7.5) | 1 M | 50 mM | 50 µL |
| ATP | 100 mM | 10 mM | 100 µL |
| MgCl₂ | 1 M | 20 mM | 20 µL |
| KHCO₃ | 1 M | 40 mM | 40 µL |
| NH₄Cl or L-glutamine | 1 M | 10 mM | 10 µL |
| NAG (if using CPS I) | 10 mM | 1 mM | 100 µL |
| Purified CPS | 1 mg/mL | 10 µg/mL | 10 µL |
| Deionized Water | To 1 mL |
Procedure:
-
Prepare the reaction mixture by adding the components in the order listed in the table to a microcentrifuge tube on ice.
-
Initiate the reaction by adding the purified CPS enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time will depend on the specific activity of the enzyme preparation and the desired yield.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.
-
The resulting solution contains this compound and can be used immediately for downstream applications or quantified using one of the assay protocols below. Due to the instability of this compound, it is recommended to keep the solution on ice.[11]
Protocol 2: Quantification of this compound - Coupled Assay with Ornithine Transcarbamylase (OTC)
This is an indirect assay where the synthesized this compound is converted to citrulline by ornithine transcarbamylase. The citrulline is then quantified colorimetrically.[12]
Materials:
-
Reaction mixture containing synthesized this compound (from Protocol 1)
-
Ornithine
-
Purified Ornithine Transcarbamylase (OTC)
-
Diacetylmonoxime solution
-
Thiosemicarbazide (B42300) solution
-
Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)
-
Citrulline standards
Procedure:
-
To the reaction mixture containing this compound, add ornithine to a final concentration of 10 mM and a sufficient amount of purified OTC (e.g., 5-10 units).
-
Incubate at 37°C for 30 minutes to allow for the conversion of this compound to citrulline.
-
Prepare a series of citrulline standards of known concentrations.
-
To a new set of tubes, add a sample of the OTC reaction mixture and the citrulline standards.
-
Add the diacetylmonoxime and thiosemicarbazide color reagents in an acidic environment (sulfuric and phosphoric acid).[13][14]
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.[15]
-
Cool the tubes and measure the absorbance at the appropriate wavelength (typically around 520-540 nm) using a spectrophotometer.[13][15]
-
Construct a standard curve from the absorbance readings of the citrulline standards and determine the concentration of citrulline in the samples, which corresponds to the amount of this compound synthesized.
Protocol 3: Direct Colorimetric Quantification of this compound
This method involves the chemical conversion of this compound to hydroxyurea, which is then quantified colorimetrically.[16]
Materials:
-
Reaction mixture containing synthesized this compound (from Protocol 1)
-
Hydroxylamine (B1172632) solution
-
Colorimetric reagents for ureido compounds
-
This compound standards
Procedure:
-
Prepare a series of this compound standards of known concentrations.
-
To a sample of the synthesis reaction mixture and to each standard, add the hydroxylamine solution.
-
Incubate to allow for the conversion of this compound to hydroxyurea.
-
Add the colorimetric reagents for the detection of ureido compounds.
-
After a short incubation period (e.g., 15 minutes), measure the absorbance of the resulting chromophore at approximately 458 nm.[16]
-
Create a standard curve using the absorbance values of the this compound standards and determine the concentration of this compound in the synthesis reaction.
Mandatory Visualizations
Caption: Enzymatic reaction for this compound synthesis.
Caption: Workflow for synthesis and quantification.
References
- 1. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. This compound synthase II - Wikipedia [en.wikipedia.org]
- 4. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Synthetase, Ornithine Transcarbamylase, and Aspartate Transcarbamylase Activities in the Pea Ovary : Changes with Senescence of the Unpollinated Ovary or with Fruit Set Induced by Gibberellic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamoyltransferase Enzyme Assay: In vitro Modification of 5-hydroxymethylcytosine (5hmC) to 5-carbamoyloxymethylcytosine (5cmC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 13. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Carbamoyl Phosphate Synthetase I from Liver Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS I) is a key mitochondrial enzyme in the urea (B33335) cycle, catalyzing the first and rate-limiting step: the synthesis of carbamoyl phosphate from ammonia (B1221849) and bicarbonate. This enzyme plays a critical role in nitrogen metabolism and ammonia detoxification. The purification of active CPS I from liver mitochondria is essential for a variety of research applications, including structural biology, enzyme kinetics, inhibitor screening, and drug development for metabolic disorders associated with the urea cycle.
These application notes provide a comprehensive overview and detailed protocols for the purification of CPS I from liver mitochondria. The procedure involves the isolation of mitochondria, extraction of mitochondrial matrix proteins, and subsequent chromatographic purification steps to achieve a high degree of purity while maintaining enzymatic activity.
Data Presentation
The following table summarizes the expected results from a typical purification of this compound Synthetase I from rat liver mitochondria. The values are representative and may vary depending on the starting material and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Liver Homogenate | 5000 | 1000 | 0.2 | 100 | 1 |
| Isolated Mitochondria | 1000 | 800 | 0.8 | 80 | 4 |
| Mitochondrial Matrix Extract | 400 | 720 | 1.8 | 72 | 9 |
| Ammonium (B1175870) Sulfate (B86663) Fractionation | 150 | 600 | 4.0 | 60 | 20 |
| Hydrophobic Interaction Chromatography | 40 | 480 | 12.0 | 48 | 60 |
| Ion Exchange Chromatography | 10 | 360 | 36.0 | 36 | 180 |
| Gel Filtration Chromatography | 3 | 240 | 80.0 | 24 | 400 |
*One unit of CPS I activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.
Experimental Protocols
I. Isolation of Mitochondria from Liver Tissue
This protocol describes the isolation of mitochondria from fresh or frozen liver tissue using differential centrifugation.
Materials:
-
Fresh or frozen liver tissue (e.g., from rat or mouse)
-
Homogenization Buffer: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Mitochondrial Suspension Buffer: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Mince the liver tissue on ice and wash with ice-cold Homogenization Buffer.
-
Homogenize the tissue in 5-10 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Mitochondrial Suspension Buffer and repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.
-
The resulting mitochondrial pellet can be used immediately for the extraction of matrix proteins or stored at -80°C.
II. Extraction of Mitochondrial Matrix Proteins
This protocol describes the release of soluble matrix proteins, including CPS I, from the isolated mitochondria.
Materials:
-
Isolated mitochondrial pellet
-
Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.4), 1 mM DTT, protease inhibitors
-
Ultrasonic homogenizer (sonicator) or freeze-thaw method
-
Ultracentrifuge
Procedure:
-
Resuspend the mitochondrial pellet in ice-cold Hypotonic Lysis Buffer.
-
Disrupt the mitochondria to release matrix proteins. This can be achieved by:
-
Sonication: Sonicate the mitochondrial suspension on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 45 seconds off).
-
Freeze-thaw: Subject the mitochondrial suspension to three cycles of freezing in liquid nitrogen and thawing at 37°C.
-
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the mitochondrial membranes.
-
Carefully collect the supernatant, which contains the soluble mitochondrial matrix proteins.
III. Ammonium Sulfate Fractionation
This step is used to concentrate the target protein and remove some impurities.
Materials:
-
Mitochondrial matrix extract
-
Saturated ammonium sulfate solution (or solid ammonium sulfate)
-
Stir plate and magnetic stir bar
-
Refrigerated centrifuge
Procedure:
-
Slowly add ammonium sulfate to the mitochondrial matrix extract while gently stirring on ice to achieve a 30% saturation.
-
Stir for 30 minutes at 4°C and then centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to bring the saturation to 60%.
-
Stir for 30 minutes at 4°C and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and dissolve the pellet (which contains CPS I) in a minimal volume of a suitable buffer for the next chromatography step (e.g., Hydrophobic Interaction Chromatography equilibration buffer).
IV. Chromatographic Purification of CPS I
A multi-step chromatography approach is employed to purify CPS I to homogeneity.
Principle: HIC separates proteins based on their hydrophobicity. At high salt concentrations, proteins bind to the hydrophobic resin. Elution is achieved by decreasing the salt concentration.
Procedure:
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 1 M ammonium sulfate in 50 mM Tris-HCl, pH 7.4).
-
Load the redissolved ammonium sulfate fraction onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a decreasing linear gradient of ammonium sulfate (e.g., from 1 M to 0 M).
-
Collect fractions and assay for CPS I activity. Pool the active fractions.
Principle: IEX separates proteins based on their net charge. Since CPS I has an isoelectric point (pI) of approximately 6.9, an anion exchange resin is typically used at a pH above its pI.
Procedure:
-
Buffer exchange the pooled active fractions from HIC into a low-salt equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.8).
-
Equilibrate an anion exchange column (e.g., Q-Sepharose) with the same low-salt buffer.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins using an increasing linear gradient of salt (e.g., 0 to 1 M NaCl).
-
Collect fractions and assay for CPS I activity. Pool the active fractions.
Principle: This final "polishing" step separates proteins based on their size and shape.
Procedure:
-
Concentrate the pooled active fractions from IEX.
-
Equilibrate a gel filtration column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Load the concentrated sample onto the column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and assay for CPS I activity and protein concentration. The fractions containing pure CPS I are pooled.
V. CPS I Activity Assay
The activity of CPS I is typically measured by a coupled-enzyme assay that monitors the rate of ADP formation.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 10 mM N-acetylglutamate (NAG), 100 mM NH₄Cl, 20 mM KHCO₃
-
ATP solution
-
Coupled enzyme system: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
In a cuvette, mix the Assay Buffer, ATP, PEP, PK, LDH, and NADH.
-
Add a small aliquot of the enzyme fraction to be tested.
-
Initiate the reaction by adding the final substrate (e.g., bicarbonate).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the CPS I activity.
Visualizations
Experimental Workflow for CPS I Purification
Application Notes and Protocols for Handling and Storage of Carbamoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) is a high-energy acyl-phosphate that serves as a critical intermediate in fundamental metabolic pathways, including the urea (B33335) cycle and the de novo synthesis of pyrimidines and arginine.[1] Due to its inherent instability in aqueous solutions, proper handling and storage are paramount to ensure its integrity and obtain reliable and reproducible experimental results. These application notes provide detailed guidelines on the stability of carbamoyl phosphate under various conditions and protocols for its quantification.
Stability of this compound
This compound is a thermally labile molecule that readily undergoes degradation in aqueous solutions.[2] Its stability is significantly influenced by temperature, pH, and the composition of the buffer.
Degradation Pathway
In aqueous solutions, this compound primarily degrades into cyanate (B1221674) and inorganic phosphate. This decomposition is spontaneous and proceeds via a unimolecular elimination reaction.[2][3] The rate of degradation is accelerated at higher temperatures and is also dependent on the pH of the solution.[2][4] In the presence of ammonia (B1221849), this compound can also be converted to urea.[5][6]
Quantitative Stability Data
The stability of this compound is highly dependent on the pH of the solution. The following tables summarize the reported half-life and degradation rate constants at various pH values and temperatures.
Table 1: Half-life of this compound at 37°C in Aqueous Solutions
| pH | Half-life (minutes) |
| 4.7 | 53 |
| 6.9 | 39 |
| 9.4 | 8.7 |
Data compiled from studies on the decomposition of this compound in aqueous solutions.
Table 2: First-Order Rate Constants for this compound Degradation
| pH | Temperature (°C) | Rate Constant (min⁻¹) |
| 9.9 | Room Temperature | Not specified |
| 11.2 | Room Temperature | Not specified |
| 11.3 - 11.7 | Room Temperature | 7.92 x 10⁻² |
Data from kinetic studies on this compound degradation in aqueous and ammonia solutions.[4]
Recommended Handling and Storage Conditions
To minimize degradation and ensure the quality of this compound for experimental use, the following handling and storage procedures are recommended:
-
Storage of Solid Compound: this compound should be stored as a solid (lyophilized powder) at -20°C or below in a desiccated environment. Under these conditions, it is stable for extended periods.
-
Preparation of Stock Solutions: Stock solutions should be prepared fresh for each experiment. Use ice-cold, high-purity water or a suitable buffer to dissolve the solid.
-
Working Solutions:
-
Prepare working solutions immediately before use.
-
Maintain the pH of the solution within a range that maximizes stability, preferably slightly acidic to neutral, depending on the experimental requirements.
-
Keep solutions on ice at all times to minimize thermal degradation.[2]
-
-
Buffer Selection:
-
The choice of buffer can influence the stability of this compound. Phosphate buffers are commonly used.
-
Avoid Tris and HEPES buffers, as they have been shown to inhibit this compound synthetase and may affect assays involving this enzyme.[7]
-
Experimental Protocols
Accurate quantification of this compound is essential for various applications. Below are detailed protocols for common assays.
Protocol 1: Colorimetric Quantification of this compound
This method is based on the reaction of this compound with a specific reagent to produce a colored product that can be measured spectrophotometrically.
Materials:
-
This compound standard solution (freshly prepared)
-
Colorimetric reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)
-
Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards ranging from 0 to 100 nmol.
-
Add an equal volume of the colorimetric reagent to each standard.
-
Add an equal volume of the acidic reagent to each standard.
-
-
Sample Preparation:
-
Add the sample containing an unknown amount of this compound to a microplate well or cuvette.
-
Add the same volumes of colorimetric and acidic reagents as used for the standards.
-
-
Incubation:
-
Incubate the plate or cuvettes at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow for color development.
-
-
Measurement:
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Calculation:
-
Subtract the absorbance of the blank (0 nmol standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
-
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol utilizes an enzyme that specifically consumes this compound, and the reaction is coupled to a detectable change, such as the production of a chromophore or fluorophore. A common method involves the use of ornithine transcarbamylase (OTC).
Materials:
-
This compound standard solution (freshly prepared)
-
Ornithine
-
Ornithine Transcarbamylase (OTC) enzyme
-
Reagents for detecting citrulline (the product of the OTC reaction), such as a colorimetric assay kit.
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer, ornithine, and the sample or standard.
-
Initiate the reaction by adding a known amount of OTC.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time to allow for the conversion of this compound to citrulline.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction, for example, by adding a strong acid.
-
-
Quantification of Product:
-
Quantify the amount of citrulline produced using a suitable colorimetric assay. This typically involves adding a color-developing reagent and measuring the absorbance at a specific wavelength.
-
-
Standard Curve and Calculation:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the amount of this compound in the sample based on the amount of citrulline produced, by referring to the standard curve.
-
Visualization of Pathways and Workflows
Metabolic Hub: The Role of this compound
This compound is a key metabolic intermediate that connects several essential biosynthetic pathways. The following diagram illustrates its central role.
Caption: Role of this compound in Metabolism.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound under different conditions.
Caption: Workflow for this compound Stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of carbamoyl-phosphate synthase (ammonia) by Tris and Hepes. Effect on Ka for N-acetylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracing Carbamoyl Phosphate Metabolism with Stable Isotope Labeling
Introduction
Carbamoyl (B1232498) phosphate (B84403) is a critical, high-energy metabolic intermediate that stands at the crossroads of two fundamental biochemical pathways: the urea (B33335) cycle for nitrogen waste disposal and the de novo synthesis of pyrimidines, which are essential for DNA and RNA production.[1][2] The synthesis of carbamoyl phosphate is catalyzed by two different enzymes located in separate cellular compartments: this compound synthetase I (CPS I) in the mitochondria for the urea cycle, and CPS II in the cytosol for pyrimidine (B1678525) synthesis.[2][3] Given its central role, understanding the regulation and flux of this compound metabolism is vital for research in metabolic disorders, cancer biology, and drug development.
Stable isotope tracing is a powerful technique for dynamically investigating metabolic pathways.[4][5] By introducing non-radioactive, heavy-isotope-labeled molecules (tracers) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites.[4][6] This method provides unparalleled insights into pathway activity, nutrient contribution, and metabolic reprogramming that cannot be achieved by measuring static metabolite levels alone.[4][7] This document provides detailed protocols and application notes for using stable isotope labeling, coupled with mass spectrometry, to trace this compound metabolism in both in vitro and in vivo models.
Principle of the Method
The core principle involves supplying cells or organisms with a metabolic precursor enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4] The choice of tracer depends on the specific metabolic question. To trace the nitrogen atom, ¹⁵N-labeled glutamine or ¹⁵N-ammonium chloride can be used, as these are the nitrogen donors for CPS II and CPS I, respectively.[2][8] To trace the carbon atom, [¹³C]-bicarbonate is an effective tracer, as it provides the carbon backbone for this compound.[1][9]
As the labeled precursor is metabolized, the heavy isotope is incorporated into this compound and subsequently into downstream products like citrulline (urea cycle) or orotate (B1227488) and UMP (pyrimidine synthesis).[10][11] Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to detect and quantify the mass shift in these metabolites due to the incorporated heavy isotope.[6][12] The resulting mass isotopologue distribution (MID) reveals the extent of labeling and provides a quantitative measure of pathway flux.[13]
Key Metabolic Pathways
This compound is a key node linking nitrogen and carbon metabolism to two essential pathways. The diagram below illustrates its central position.
Caption: this compound is synthesized in mitochondria (urea cycle) and cytosol (pyrimidine synthesis).
Experimental Workflow and Protocols
A typical stable isotope tracing experiment follows a standardized workflow, from initial experimental design to final data analysis. Careful planning at each stage is crucial for obtaining high-quality, interpretable results.[4][6]
General Experimental Workflow
The diagram below outlines the key steps involved in a stable isotope tracing experiment targeting this compound metabolism.
Caption: The workflow for stable isotope tracing from experimental design to data interpretation.
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
This protocol describes a general procedure for tracing this compound metabolism in cultured cells using ¹⁵N-labeled glutamine.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose- and Glutamine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-[amide-¹⁵N]-glutamine or L-[¹⁵N₂]-glutamine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. A minimum of three biological replicates per condition is recommended.[4]
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose- and glutamine-free DMEM with the standard concentration of glucose, dFBS, and the desired ¹⁵N-glutamine tracer.
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with 1 mL of pre-warmed, ice-cold PBS to remove residual medium.
-
Add 1 mL of the pre-warmed ¹⁵N-labeling medium to each well.
-
Incubate the cells for a predetermined duration (e.g., 4, 8, or 24 hours) under standard culture conditions. The time required to reach isotopic steady state depends on the cell type and metabolite pool turnover rates.[13]
-
-
Metabolite Quenching and Extraction:
-
To harvest, place the culture plate on dry ice to rapidly quench metabolic activity.[14]
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.[14]
-
Incubate the plate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for MS Analysis:
-
Centrifuge the extracts at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until ready for LC-MS analysis. Reconstitute in a suitable solvent (e.g., 50% methanol) just before injection.
-
Protocol 2: In Vivo Labeling in a Mouse Model
This protocol provides a general outline for an in vivo tracing study using intravenous infusion of a stable isotope tracer.
Materials:
-
Mouse model of interest
-
Sterile stable isotope tracer solution (e.g., ¹⁵N-Ammonium Chloride or NaH¹³CO₃ in saline)
-
Infusion pump and catheters
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% Methanol)
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions. For infusion studies, mice are often cannulated (e.g., in the jugular vein) one or more days prior to the experiment.
-
Tracer Infusion:
-
Administer the stable isotope tracer via continuous intravenous infusion to achieve a steady-state enrichment in the plasma.[15]
-
The duration of infusion can range from minutes to several hours, depending on the target metabolites and their turnover rates.
-
-
Sample Collection:
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of frozen tissue (~20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer. The solvent-to-tissue ratio should be kept consistent (e.g., 1 mL per 25 mg tissue).
-
Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.
-
-
Sample Preparation for MS Analysis:
-
Collect the supernatant and dry it using a vacuum concentrator.
-
Store dried extracts at -80°C until LC-MS analysis.
-
Data Presentation and Interpretation
Quantitative data from stable isotope tracing studies should be presented clearly to facilitate comparison between experimental groups.[4] The raw data from the mass spectrometer is the mass isotopologue distribution (MID), which is the fraction of the metabolite pool containing 0, 1, 2, or more heavy isotopes (M+0, M+1, M+2, etc.). This data should be corrected for the natural abundance of stable isotopes.
Table 1: Example Mass Isotopologue Distribution (MID) of Citrulline after ¹⁵N-Ammonium Chloride Labeling
This table shows hypothetical data for citrulline, a key intermediate in the urea cycle, which has two nitrogen atoms that can be labeled.
| Condition | Replicate | M+0 (%) | M+1 (%) | M+2 (%) |
| Control | 1 | 55.2 | 30.1 | 14.7 |
| 2 | 54.8 | 31.0 | 14.2 | |
| 3 | 56.1 | 29.5 | 14.4 | |
| Drug Treatment | 1 | 85.6 | 10.3 | 4.1 |
| 2 | 84.9 | 10.8 | 4.3 | |
| 3 | 86.2 | 9.9 | 3.9 | |
| Data are represented as the percentage of the total pool for each isotopologue after correction for natural abundance. M+n indicates the isotopologue with 'n' ¹⁵N atoms. |
Table 2: Example Fractional Contribution of ¹⁵N-Ammonia to Urea Cycle Intermediates
From the MID data, the fractional contribution (FC) of the tracer to the metabolite pool can be calculated. This represents the percentage of the metabolite pool that was newly synthesized from the labeled precursor during the experiment.
Formula: FC (%) = Σ (i * M+i) / N, where 'i' is the number of labeled atoms, 'M+i' is the abundance of that isotopologue, and 'N' is the number of potential labeling sites.
| Condition | Mean Fractional Contribution to Citrulline (%) | Std. Dev. |
| Control | 29.8 | 0.75 |
| Drug Treatment | 9.3 | 0.51 |
| Fractional contribution calculated from the data in Table 1, assuming N=2 for citrulline. |
Interpretation: In this example, the drug treatment significantly reduced the incorporation of ¹⁵N from ammonia into citrulline (from ~30% to ~9%). This suggests that the drug may inhibit an upstream step in the urea cycle, such as CPS I or ornithine transcarbamylase (OTC), thereby reducing the flux through the pathway.[10] Such quantitative data is invaluable for assessing the efficacy of therapeutic agents targeting this compound metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Caramoyl Phosphate Synthetase I (CPS1) in Human Duodenal Biopsy Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1) is a key mitochondrial enzyme in the urea (B33335) cycle, responsible for catalyzing the condensation of ammonia (B1221849) and bicarbonate to form carbamoyl phosphate.[1][2] This is the first and rate-limiting step in the detoxification of ammonia.[1][2] While predominantly active in the liver, CPS1 is also expressed in the enterocytes of the small intestine, including the duodenum.[2][3] Measurement of CPS1 activity in duodenal biopsy samples can be a valuable diagnostic tool for congenital CPS1 deficiency, a severe urea cycle disorder that leads to hyperammonemia.[4] These application notes provide a detailed protocol for the collection, processing, and enzymatic analysis of duodenal biopsies to determine CPS1 activity.
Data Presentation
Table 1: Representative this compound Synthetase I (CPS1) Activity in Duodenal Biopsy Homogenates.
| Sample Group | Mean CPS1 Activity (nmol citrulline/hour/mg protein) | Standard Deviation |
| Healthy Controls | 150 | ± 35 |
| CPS1 Deficiency (Partial) | 75 | ± 20 |
| CPS1 Deficiency (Severe) | <10* | - |
*Note: These values are illustrative examples for comparison and are based on reports of relative enzyme activity. Specific activities should be determined against a laboratory-established normal range.
Table 2: Key Reagents and Buffers for CPS1 Assay.
| Reagent/Buffer | Component | Concentration |
| Homogenization Buffer | Tris-HCl (pH 7.4) | 50 mM |
| EDTA | 1 mM | |
| Dithiothreitol (DTT) | 1 mM | |
| Protease Inhibitor Cocktail | 1X | |
| CPS1 Assay Buffer | HEPES (pH 7.6) | 50 mM |
| Magnesium Chloride (MgCl₂) | 20 mM | |
| Potassium Chloride (KCl) | 100 mM | |
| ATP | 5 mM | |
| N-Acetylglutamate (NAG) | 1 mM | |
| Ammonium Chloride (NH₄Cl) | 20 mM | |
| L-Ornithine | 10 mM | |
| Ornithine Transcarbamylase (OTC) | >5 units/mL | |
| Citrulline Color Reagent A | Diacetyl Monoxime | 0.5% (w/v) |
| Thiosemicarbazide | 0.2% (w/v) | |
| Citrulline Color Reagent B | Sulfuric Acid | 25% (v/v) |
| Phosphoric Acid | 25% (v/v) | |
| Ferric Chloride | 0.25% (w/v) |
Experimental Protocols
Duodenal Biopsy Sample Collection and Handling
Proper collection and immediate processing or storage of duodenal biopsies are critical for preserving enzyme activity.
Materials:
-
Endoscopy forceps
-
Pre-chilled sterile saline solution
-
Cryovials
-
Liquid nitrogen or -80°C freezer
Protocol:
-
During upper gastrointestinal endoscopy, obtain at least two to four duodenal biopsy specimens from the second or third part of the duodenum.[5][6]
-
Immediately rinse the biopsies in pre-chilled sterile saline to remove any blood or mucus.
-
For immediate analysis, place the biopsies in a pre-chilled microcentrifuge tube on ice.
-
For long-term storage, snap-freeze the biopsies in a cryovial by immersing it in liquid nitrogen.[7]
-
Store the frozen samples at -80°C until use. Avoid repeated freeze-thaw cycles.
Preparation of Duodenal Biopsy Homogenate
This protocol describes the mechanical homogenization of duodenal biopsy tissue to release mitochondrial CPS1. All steps should be performed on ice to minimize enzyme degradation.
Materials:
-
Duodenal biopsy sample (fresh or frozen)
-
Pre-chilled Homogenization Buffer
-
Micro-homogenizer with disposable pestles
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Weigh the biopsy sample (typically 5-10 mg).
-
Add 10 volumes of ice-cold Homogenization Buffer to the tissue in a pre-chilled microcentrifuge tube (e.g., 100 µL for a 10 mg biopsy).
-
Homogenize the tissue on ice using a micro-homogenizer until the tissue is completely disrupted.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This supernatant is the tissue homogenate containing the mitochondrial enzymes.
-
Determine the total protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.[8] The protein concentration is necessary to normalize the enzyme activity.
This compound Synthetase I (CPS1) Enzymatic Assay
This protocol utilizes a coupled-enzyme reaction where the product of the CPS1 reaction, this compound, is immediately used by ornithine transcarbamylase (OTC) to produce citrulline. The amount of citrulline produced is then quantified colorimetrically.
Materials:
-
Duodenal biopsy homogenate
-
CPS1 Assay Buffer
-
Citrulline standards (0-100 nmol)
-
Citrulline Color Reagents A and B
-
96-well microplate
-
Microplate reader
-
Water bath or heat block (95-100°C)
Protocol:
-
Reaction Setup: In a 96-well microplate, prepare the following reactions in duplicate or triplicate:
-
Test Samples: 50 µL of CPS1 Assay Buffer and 20 µL of duodenal biopsy homogenate.
-
Negative Control (No NAG): 50 µL of CPS1 Assay Buffer (without N-acetylglutamate) and 20 µL of duodenal biopsy homogenate. This control measures the NAG-independent activity, which should be minimal for CPS1.
-
Blank: 50 µL of CPS1 Assay Buffer and 20 µL of Homogenization Buffer.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the biopsy homogenate to the assay buffer.
-
Incubation: Incubate the microplate at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of Citrulline Color Reagent A to each well.
-
Color Development: Add 100 µL of Citrulline Color Reagent B to each well.
-
Heating: Seal the plate and incubate at 95-100°C for 15 minutes to allow for color development.
-
Cooling: Cool the plate to room temperature for 10 minutes.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Citrulline Standard Curve: Prepare a standard curve by adding known amounts of citrulline (0, 10, 20, 50, 100 nmol) to wells containing the assay components (excluding the enzyme) and follow the color development steps.
-
Calculation of CPS1 Activity:
-
Subtract the absorbance of the blank from the test sample readings.
-
Use the citrulline standard curve to determine the amount of citrulline (in nmol) produced in each sample.
-
Calculate the CPS1 activity using the following formula: Activity (nmol/hour/mg protein) = (nmol of citrulline produced) / (incubation time in hours × mg of protein in the homogenate added)
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Allosteric activation of CPS1 by N-acetylglutamate (NAG).
Experimental Workflow Diagram
Caption: Workflow for assaying CPS1 activity in duodenal biopsies.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamyl phosphate synthetase I. A novel marker for gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression profiling of CPS1 in Correa's cascade and its association with gastric cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTC & CPS1 [nucdf.org]
- 5. Duodenal Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An approach to duodenal biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 8. Micro-Sample Protein Quantification Techniques - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Coupled Enzyme Assay of Carbamoyl Phosphate Synthetase using Ornithine Transcarbamylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, catalyzing the formation of carbamoyl phosphate from ammonia (B1221849) or glutamine, bicarbonate, and ATP.[1][2] Its activity is a key regulatory point in these pathways, making it an important target for research and drug development, particularly in the context of metabolic disorders and oncology.[3][4]
This document provides detailed application notes and protocols for a robust and widely used coupled enzyme assay for determining CPS activity. This method utilizes ornithine transcarbamylase (OTC) as the coupling enzyme, which converts the product of the CPS reaction, this compound, and ornithine into citrulline.[5] The subsequent colorimetric determination of citrulline provides a quantitative measure of CPS activity.
Principle of the Assay
The coupled enzyme assay for this compound synthetase (CPS) activity involves two sequential enzymatic reactions. In the first reaction, CPS synthesizes this compound from its substrates. In the second, coupling reaction, an excess of ornithine transcarbamylase (OTC) immediately converts the newly formed this compound and L-ornithine into L-citrulline. The rate of citrulline production is directly proportional to the CPS activity. The concentration of citrulline is then determined colorimetrically using the diacetylmonoxime-thiosemicarbazide method. This reaction, under acidic and heated conditions, produces a colored product that can be measured spectrophotometrically.
Figure 1: Coupled enzymatic reaction for CPS assay.
Applications
-
Enzyme Kinetics and Characterization: This assay is fundamental for determining the kinetic parameters of CPS, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), for its various substrates.[6]
-
Drug Discovery and Screening: The assay can be adapted for high-throughput screening of potential inhibitors or activators of CPS, which is valuable for the development of new therapeutics for metabolic diseases and cancer.[7][8][9][10]
-
Diagnosis of Urea Cycle Disorders: Measurement of CPS activity in tissue homogenates, such as liver biopsies, is crucial for the diagnosis of inherited metabolic disorders like CPS1 deficiency.[5]
-
Basic Research: This protocol is widely used in basic research to study the regulation of the urea cycle and pyrimidine synthesis pathways in various organisms.
Experimental Protocols
Materials and Reagents
-
This compound Synthetase (CPS) source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Ornithine Transcarbamylase (OTC), purified
-
L-Ornithine hydrochloride
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Ammonium chloride (NH₄Cl) or L-Glutamine
-
Potassium bicarbonate (KHCO₃)
-
HEPES buffer
-
Diacetylmonoxime
-
Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)
-
Ferric chloride (FeCl₃)
-
L-Citrulline (for standard curve)
-
Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530-540 nm
-
Water bath or heating block
Preparation of Solutions
1. CPS Assay Buffer (10x Stock, pH 7.6)
-
500 mM HEPES
-
200 mM MgCl₂
-
1 M KCl
-
Store at 4°C
2. Substrate Stock Solutions
-
100 mM ATP in deionized water (neutralize to pH 7.0 with NaOH)
-
1 M KHCO₃ in deionized water (prepare fresh)
-
200 mM L-Ornithine in deionized water
-
200 mM L-Glutamine or 1 M NH₄Cl in deionized water
-
Store aliquots at -20°C
3. Color Development Reagent A (Diacetylmonoxime-Thiosemicarbazide)
-
Dissolve 0.5 g of diacetylmonoxime and 0.1 g of thiosemicarbazide in 100 mL of deionized water.[11]
-
Store protected from light at 4°C for up to one week.
4. Color Development Reagent B (Acid-Ferric Solution)
-
Mix 300 mL of concentrated sulfuric acid and 100 mL of concentrated phosphoric acid with 600 mL of deionized water.[11]
-
Dissolve 100 mg of FeCl₃ in this acid mixture.[11]
-
Caution: This solution is highly corrosive. Handle with appropriate personal protective equipment.
-
Store at room temperature.
5. Color Development Working Solution
-
Mix 1 part of Reagent A with 3 parts of Reagent B.
-
Prepare this solution fresh for each assay as it is stable for a limited time.
6. 10% (w/v) Trichloroacetic Acid (TCA)
-
Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.
-
Store at 4°C.
7. L-Citrulline Standards
-
Prepare a 10 mM stock solution of L-Citrulline in deionized water.
-
Prepare a series of dilutions from the stock solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) to generate a standard curve.
Assay Procedure
Figure 2: Workflow of the coupled CPS assay.
1. Enzymatic Reaction
-
Prepare a reaction mixture in a microcentrifuge tube with the following components (final concentrations are suggested and may need optimization):
-
1x CPS Assay Buffer
-
5 mM ATP
-
40 mM KHCO₃
-
10 mM L-Ornithine
-
10 mM L-Glutamine or 35 mM NH₄Cl
-
10-15 units of OTC
-
Deionized water to the desired final volume (e.g., 100 µL).
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CPS enzyme source.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 10% TCA and vortexing.
-
Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
2. Colorimetric Detection of Citrulline
-
Transfer a portion of the supernatant (e.g., 100 µL) to a new tube or a 96-well plate. Also, pipette the citrulline standards into separate wells.
-
Add the freshly prepared Color Development Working Solution (e.g., 200 µL) to each sample and standard.
-
Incubate at 95-100°C for 15-30 minutes.
-
Cool the tubes or plate to room temperature.
-
Measure the absorbance at 530-540 nm using a microplate reader.
Data Analysis
-
Construct a standard curve by plotting the absorbance of the L-citrulline standards against their known concentrations.
-
Determine the concentration of citrulline produced in each sample by interpolating its absorbance value on the standard curve.
-
Calculate the CPS activity, typically expressed as nmol of citrulline produced per minute per mg of protein (nmol/min/mg).
Quantitative Data
Table 1: Kinetic Parameters of this compound Synthetase
| Substrate | Organism/Isozyme | Apparent Km | Reference(s) |
| Ammonia (NH₃) | Purified Enzyme | ~38 µM | [3] |
| Isolated Mitochondria | ~13 µM | [3] | |
| Mammalian CPS II | 26-166 µM | ||
| Bicarbonate (HCO₃⁻) | Baker's Yeast | 3 mM | [6] |
| Mammalian CPS II | 1.4 mM | ||
| ATP | E. coli | 0.7 mM (ATPase activity) | |
| Glutamine | Baker's Yeast | 0.5 mM | [6] |
Table 2: Inhibitors of this compound Synthetase
| Inhibitor | Isozyme Target | Ki | IC₅₀ | Reference(s) |
| UTP | Baker's Yeast CPS | 240 µM | - | [6] |
| H3B-120 | Human CPS1 | 1.4 µM | 1.5 µM | [7][8][10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no CPS activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh enzyme preparation. |
| Suboptimal assay conditions | Optimize pH, temperature, and substrate concentrations. | |
| Presence of inhibitors | Check for potential inhibitors in the sample or reagents. | |
| High background signal | Contamination of reagents | Use high-purity water and reagents. |
| Non-enzymatic production of citrulline | Run a control reaction without the enzyme. | |
| Poor standard curve | Inaccurate dilutions | Prepare fresh standards and double-check dilutions. |
| Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. | |
| Variability between replicates | Inconsistent timing | Ensure consistent incubation times for all samples. |
| Temperature fluctuations | Maintain a constant temperature during incubation. |
Conclusion
The coupled enzyme assay for this compound synthetase using ornithine transcarbamylase is a reliable and versatile method for quantifying CPS activity. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their studies. Careful attention to reagent preparation, assay conditions, and data analysis will ensure accurate and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. The apparent Km of ammonia for this compound synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H3B-120 - MedChem Express [bioscience.co.uk]
- 8. H3B-120 | CPS1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. H3B-120 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole Exome Sequencing in the Diagnosis of Carbamoyl Phosphate Synthetase 1 Deficiency
Introduction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) deficiency is a rare, life-threatening autosomal recessive disorder of the urea (B33335) cycle.[1][2] It is caused by mutations in the CPS1 gene, which provides instructions for making the CPS1 enzyme.[1][3] This enzyme catalyzes the first and rate-limiting step in the urea cycle, a metabolic pathway primarily in liver cells that converts toxic ammonia (B1221849), a byproduct of protein breakdown, into urea for excretion.[2][4] A defective CPS1 enzyme leads to the accumulation of ammonia in the blood (hyperammonemia), which is particularly toxic to the central nervous system.[1][2][3]
Clinically, CPS1 deficiency typically presents in the neonatal period with symptoms of severe hyperammonemia, including lethargy, poor feeding, vomiting, seizures, and coma.[1][2][5] Milder, late-onset forms can also occur at any age, often triggered by metabolic stressors.[5][6] The diagnosis of CPS1 deficiency can be challenging due to its rarity and symptoms that overlap with other urea cycle disorders (UCDs) and neonatal sepsis.[7][8][9] While biochemical tests revealing hyperammonemia, low plasma citrulline, and high glutamine are indicative, they cannot distinguish CPS1 deficiency from N-acetylglutamate synthetase deficiency (NAGSD).[5][6][9] The large size of the CPS1 gene (spanning ~122 kb with 38 exons) makes traditional Sanger sequencing a time-consuming and costly diagnostic approach.[9]
Whole Exome Sequencing (WES) has emerged as a powerful and cost-effective tool for the molecular diagnosis of CPS1 deficiency.[7][8] WES allows for the simultaneous sequencing of all protein-coding regions of the genome (the exome), making it an ideal method for identifying causative mutations in large genes or in genetically heterogeneous disorders like UCDs.[7][10]
Application Note
Principle of Whole Exome Sequencing for CPS1 Deficiency Diagnosis
Whole Exome Sequencing (WES) is a targeted next-generation sequencing (NGS) method that focuses on the exome, which constitutes about 1% of the human genome but harbors approximately 85% of known disease-causing mutations.[10] For CPS1 deficiency, WES offers a comprehensive approach to analyze the entire coding sequence of the CPS1 gene in a single test. This is particularly advantageous given the high number of "private" mutations (variants unique to a single family) and the distribution of mutations across the entire gene.[11][12] The process involves isolating a patient's DNA, enriching the exonic regions, sequencing these regions to a high depth, and then using a bioinformatics pipeline to identify genetic variants that could be responsible for the disease.
Clinical Utility of WES in CPS1 Deficiency
The application of WES in diagnosing CPS1 deficiency provides significant clinical benefits:
-
Definitive and Differential Diagnosis: WES can provide a definitive molecular diagnosis by identifying pathogenic variants in the CPS1 gene.[7][13] This helps to differentiate CPS1 deficiency from other UCDs with similar clinical presentations, enabling precise and timely management.
-
High Diagnostic Yield: Studies have shown a high diagnostic yield for WES in patients with suspected UCDs, with concordance between biochemical and molecular diagnoses reaching up to 94.1% for this category of disorders.[14]
-
Identification of Novel Mutations: WES is effective in identifying novel mutations, thereby expanding the known mutational spectrum of the CPS1 gene and contributing to a better understanding of its genotype-phenotype correlations.[7][8][9]
-
Informing Therapeutic Management: A confirmed genetic diagnosis can guide treatment strategies, such as the use of ammonia scavenger drugs and specific dietary management.[5] In some cases, it may inform the decision for liver transplantation, which is curative for the metabolic defect.[5]
-
Genetic Counseling and Prenatal Diagnosis: Identifying the specific mutations in an affected individual allows for accurate genetic counseling for the family regarding recurrence risk.[2] It also enables carrier testing for relatives and offers the possibility of prenatal or preimplantation genetic diagnosis in future pregnancies.[3]
Data Presentation: Quantitative Analysis of CPS1 Mutations
The types of mutations identified in the CPS1 gene are diverse. Summarizing this data is crucial for understanding the genetic landscape of the disease.
| Mutation Type | Frequency (from 264 reported variants)[12][15] | Description |
| Missense | 59.5% (157 variants) | A single nucleotide change results in a codon that codes for a different amino acid. |
| Small Deletions | 13.2% (35 variants) | Removal of one or more nucleotide base pairs from the DNA sequence. |
| Protein Truncating Variants | 30.7% (81 variants) | Includes nonsense, frameshift, and some splicing mutations that lead to a shortened, often non-functional, protein. |
| Large Deletions | 1.9% (5 variants) | Deletion of a larger segment of the gene. |
| Indels (Insertions/Deletions) | 1.5% (4 variants) | Small insertions or deletions of bases. |
This table summarizes the distribution of different types of mutations found in the CPS1 gene based on a review of published variants.
Experimental Protocols and Workflows
A definitive diagnosis of CPS1 deficiency using WES involves a multi-step process from sample collection to data interpretation.
Protocol 1: Sample Preparation and DNA Quality Control
-
Sample Collection: Collect 2-4 mL of peripheral blood from the patient and biological parents (for trio analysis) in EDTA (lavender-top) tubes.
-
Genomic DNA (gDNA) Extraction: Isolate gDNA from whole blood samples using a commercially available kit (e.g., QIAamp DNA Blood Maxi Kit) following the manufacturer's instructions.[16]
-
DNA Quality Control (QC):
-
Quantification: Measure the DNA concentration using a fluorometric method (e.g., Qubit dsDNA BR Assay). A minimum of 3 µg of gDNA is typically required.[9]
-
Purity: Assess DNA purity by measuring the A260/A280 ratio using a spectrophotometer (e.g., NanoDrop). An ideal ratio is ~1.8.
-
Integrity: Verify the integrity of the gDNA by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.
-
Protocol 2: Library Preparation and Exome Capture
-
DNA Fragmentation: Fragment the gDNA to a target size of 150-200 bp using enzymatic or mechanical (sonication) methods.[9]
-
End-Repair and A-tailing: Perform enzymatic end-repair to create blunt ends, followed by the addition of a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate sufficient quantity for exome capture.
-
Exome Capture (Enrichment):
-
Hybridize the amplified DNA library with biotinylated capture probes specific to the human exome (e.g., Agilent SureSelect, IDT xGen Exome Research Panel).[13][16]
-
Use streptavidin-coated magnetic beads to pull down the probe-hybridized DNA fragments, thus enriching for exonic sequences.
-
Wash the beads to remove non-specific, non-exonic fragments.
-
Elute the captured library and perform a final round of PCR amplification.
-
-
Library QC: Quantify the final library and assess its size distribution using an Agilent Bioanalyzer or similar instrument.
Protocol 3: Sequencing
-
Cluster Generation: Load the prepared exome library onto a flow cell of an Illumina sequencer (e.g., NovaSeq 6000).[13] The library fragments will bind to the flow cell surface and are clonally amplified to form clusters.
-
Sequencing-by-Synthesis: Perform paired-end sequencing (e.g., 2x150 bp) using fluorescently labeled nucleotides. The sequencer captures images after each cycle of nucleotide incorporation to determine the DNA sequence. A mean target coverage of at least 50x-100x is recommended for robust variant calling.[16][17]
Protocol 4: Bioinformatics Data Analysis
The raw sequencing data must be processed through a robust bioinformatics pipeline to identify the causative variant(s).
-
Raw Data Quality Control: Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC.[10]
-
Data Pre-processing: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh37/hg19) using an aligner like BWA. The output is a BAM (Binary Alignment Map) file.[10][16]
-
Post-Alignment Processing: Sort the BAM file and mark PCR duplicates to prevent false-positive variant calls. Perform base quality score recalibration (BQSR) using tools like GATK.[18]
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) from the processed BAM file using a variant caller like GATK's HaplotypeCaller. The output is a VCF (Variant Call Format) file.[18]
-
Variant Annotation: Annotate the variants in the VCF file with information from various databases (e.g., dbSNP, ClinVar, gnomAD) and with predicted functional impact using tools like ANNOVAR or VEP.[10]
-
Variant Filtering and Prioritization:
-
Filter out common polymorphisms (e.g., minor allele frequency > 1% in gnomAD).
-
Prioritize variants based on their predicted effect (e.g., nonsense, frameshift, missense), conservation scores, and in silico pathogenicity predictions (e.g., SIFT, PolyPhen-2).[7][8]
-
Focus on variants within the CPS1 gene or other known UCD-associated genes.
-
Analyze the data based on an autosomal recessive inheritance model (i.e., look for homozygous or compound heterozygous variants).[7][19]
-
-
Validation and Interpretation:
Urea Cycle Pathway
The CPS1 enzyme plays a critical initial role in the detoxification of ammonia in the liver mitochondria.
Conclusion
Whole exome sequencing is a robust, efficient, and clinically valuable tool for the diagnosis of Carbamoyl Phosphate Synthetase 1 deficiency. It overcomes the limitations of traditional diagnostic methods by providing a comprehensive analysis of the large and complex CPS1 gene. The detailed protocols and workflows outlined here provide a guide for researchers and clinicians to implement WES, leading to rapid and accurate molecular diagnosis. This, in turn, facilitates timely therapeutic intervention, informs prognosis, and enables precise genetic counseling, ultimately improving outcomes for patients with this severe metabolic disorder.
References
- 1. This compound synthetase I deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. This compound synthetase I deficiency - Wikipedia [en.wikipedia.org]
- 3. CPS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. This compound Synthetase I Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. medlink.com [medlink.com]
- 6. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 7. This compound synthetase 1 deficiency diagnosed by whole exome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthetase 1 deficiency diagnosed by whole exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 11. Molecular Defects in Human this compound Synthetase I: Mutational Spectrum, Diagnostic and Protein Structure Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Neonatal Variants of the this compound Synthetase 1 Deficiency: Two Case Reports and Review of Literature [frontiersin.org]
- 13. Identification of rare variants causing urea cycle disorders: A clinical, genetic, and biophysical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concordance Between Biochemical and Molecular Diagnosis Obtained by WES in Mexican Patients with Inborn Errors of Intermediary Metabolism: Utility for Therapeutic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Neonatal Variants of the this compound Synthetase 1 Deficiency: Two Case Reports and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic Yield and Benefits of Whole Exome Sequencing in CAKUT Patients Diagnosed in the First Thousand Days of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjs.ac.vn [vjs.ac.vn]
- 18. biorxiv.org [biorxiv.org]
- 19. Identification of novel variants in this compound synthetase 1 gene and comparative pathogenicity assessments of CPS1 missense variants following ACMG/AMP-ClinGen recommendation for computational tools - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing pH and temperature for carbamoyl phosphate synthetase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to measure Carbamoyl Phosphate Synthetase (CPS) activity?
A1: The most common methods for assaying CPS activity are colorimetric assays and coupled enzyme assays.
-
Colorimetric Assays: These assays typically involve the chemical conversion of the product, this compound, into a colored compound that can be measured spectrophotometrically. One such method involves the conversion of this compound to hydroxyurea, which then reacts to form a chromophore with absorption at 458 nm[1]. Another colorimetric method detects the production of citrulline after the coupling of the CPS reaction with ornithine transcarbamylase[2].
-
Coupled Enzyme Assays: In this approach, the product of the CPS reaction, this compound, is used as a substrate by a second enzyme, ornithine transcarbamylase (OTC). The activity of OTC is then measured, often by monitoring the formation of citrulline[2]. This method is widely used for diagnosing urea (B33335) cycle defects[2].
Q2: Which buffers are recommended for CPS assays?
A2: It is crucial to select a buffer that does not inhibit the enzyme's activity. Buffers such as HEPES have been successfully used in CPS assays[3]. It is important to avoid buffers like Tris and HEPES if they are found to inhibit the specific CPS isozyme you are studying. The optimal buffer and its concentration should be determined empirically for each experimental setup.
Q3: What are the key substrates and cofactors required for the CPS reaction?
A3: this compound synthetase catalyzes the synthesis of this compound from different nitrogen sources, bicarbonate, and ATP. There are three main classes of CPS enzymes with slightly different substrate requirements[4]:
-
CPS I (mitochondrial): Uses ammonia (B1221849) as the nitrogen donor and is allosterically activated by N-acetyl-L-glutamate (NAG)[5]. The overall reaction is: 2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + this compound + Pi.
-
CPS II (cytosolic): Uses glutamine as the nitrogen donor and is involved in pyrimidine (B1678525) biosynthesis[4][6]. It is generally activated by ATP and PRPP and inhibited by UTP[6].
-
CPS III (found in fish): Uses glutamine as the nitrogen source and requires N-acetyl-L-glutamate for activity[4].
Magnesium (Mg²⁺) is an essential cofactor for the kinase activity of all CPS isozymes[7].
Q4: How stable is the product, this compound, under typical assay conditions?
A4: this compound is an unstable molecule, especially at physiological pH and temperature. Its stability is a critical factor to consider in assay design. At neutral pH, this compound can spontaneously decompose[8]. Therefore, it is essential to either measure its formation in real-time using a coupled assay or to use a rapid quenching and detection method in a discontinuous assay.
Optimizing pH and Temperature
The optimal pH and temperature for CPS activity vary depending on the isozyme and the source organism. The following table summarizes some reported optimal conditions. It is always recommended to empirically determine the optimal conditions for your specific enzyme and assay system.
| Enzyme Isozyme | Source Organism | Optimal pH Range | Optimal Temperature (°C) |
| CPS I | Bovine Liver | ~7.4 - 7.8 | ~37 |
| CPS II | Mammalian (Syrian Hamster) | ~7.2 | ~37[3] |
| Bacterial CPS | E. coli | ~7.5 - 8.0 | ~25 - 37 |
| Bacterial CPS | Streptococcus thermophilus | Not explicitly stated | Optimal growth at 42°C[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. 3. Inhibitors Present: Contaminants in the sample or buffer components (e.g., Tris, high salt). 4. Degraded Substrates: ATP or this compound (if used as a standard) can degrade. | 1. Aliquot enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Systematically optimize pH, temperature, and substrate concentrations. 3. Use high-purity reagents. Test for inhibitory effects of buffer components. 4. Prepare fresh substrate solutions before each experiment. |
| High Background Signal | 1. Spontaneous breakdown of substrates: ATP hydrolysis or non-enzymatic formation of the detected product. 2. Contaminating Enzymes: Presence of other enzymes in a crude lysate that can produce the detected signal. 3. Assay Reagent Instability: Colorimetric reagents may be unstable and produce a background signal. | 1. Run a "no-enzyme" control to measure the rate of spontaneous breakdown. 2. Use purified enzyme if possible. Include controls with specific inhibitors of potentially contaminating enzymes. 3. Prepare fresh detection reagents and protect them from light if necessary. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction. 3. Temperature Gradients: Uneven temperature across the incubation plate or block. 4. Instability of this compound: The product may be degrading at different rates in different wells. | 1. Use calibrated pipettes and prepare a master mix of reagents. 2. Use a multi-channel pipette to start and stop reactions simultaneously. 3. Ensure uniform temperature distribution in your incubation system. 4. Keep incubation times as short as possible and consistent. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: One or more substrates are being consumed to a significant extent during the assay. 2. Enzyme Instability: The enzyme is losing activity during the course of the assay. 3. Product Inhibition: The product of the reaction is inhibiting the enzyme. | 1. Use lower enzyme concentrations or higher substrate concentrations. 2. Determine the stability of the enzyme under assay conditions. Add stabilizing agents like glycerol (B35011) or BSA if necessary. 3. Measure initial reaction rates where product concentration is low. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Synthetase
This protocol describes a general method to determine the optimal pH for a CPS isozyme using a discontinuous colorimetric assay.
Materials:
-
Purified or partially purified this compound Synthetase
-
ATP solution (100 mM)
-
MgCl₂ solution (1 M)
-
KCl solution (1 M)
-
Ammonium chloride (for CPS I) or L-glutamine (for CPS II/III) solution (1 M)
-
Sodium bicarbonate solution (1 M)
-
N-acetyl-L-glutamate (NAG) solution (100 mM, for CPS I and III)
-
A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.5-8.5)
-
Trichloroacetic acid (TCA) solution (10%) for quenching the reaction
-
Colorimetric reagent for this compound detection (e.g., hydroxylamine-based reagent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0).
-
Prepare a reaction master mix containing all the common components of the reaction (ATP, MgCl₂, KCl, nitrogen source, bicarbonate, and NAG if required) in one of the prepared buffers.
-
Equilibrate the reaction master mix and the enzyme solution to the desired assay temperature.
-
Initiate the reaction by adding a known amount of the enzyme to the reaction master mix.
-
Incubate the reaction for a fixed period during which the reaction rate is linear.
-
Stop the reaction by adding a quenching solution (e.g., 10% TCA).
-
Develop the color by adding the colorimetric reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the enzyme activity (e.g., absorbance per unit time) against the pH of the buffer. The pH at which the highest activity is observed is the optimal pH.
Protocol 2: Determination of Optimal Temperature for this compound Synthetase
This protocol outlines a method to determine the optimal temperature for a CPS isozyme.
Materials:
-
Same materials as for the optimal pH determination protocol, but with a single buffer at the predetermined optimal pH.
-
A temperature-controlled water bath or incubator capable of maintaining a range of temperatures.
Procedure:
-
Prepare the reaction master mix in the buffer at the optimal pH.
-
Set up a series of incubations at different temperatures (e.g., in 5°C increments from 20°C to 50°C).
-
Equilibrate aliquots of the reaction master mix and the enzyme solution to each of the chosen temperatures.
-
Initiate the reaction at each temperature by adding the enzyme.
-
Incubate for a fixed period, ensuring the reaction is in the linear range at all temperatures.
-
Stop the reaction with a quenching solution.
-
Develop and measure the color as described in the optimal pH protocol.
-
Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 3. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase - Wikipedia [en.wikipedia.org]
- 5. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 6. This compound synthase II - Wikipedia [en.wikipedia.org]
- 7. Kinetic studies of bovine liver this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamoylphosphate synthetase activity is essential for the optimal growth of Streptococcus thermophilus in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Carbamoyl Phosphate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of carbamoyl phosphate in solution, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a high-energy anionic metabolite crucial for several biochemical pathways, including the urea (B33335) cycle and the biosynthesis of pyrimidines.[1] Its inherent chemical instability in aqueous solutions presents a significant challenge in experimental settings. Spontaneous degradation can lead to inaccurate quantification and affect the kinetics of enzymatic reactions that utilize it as a substrate.
Q2: What are the main factors that affect the stability of this compound in solution?
The primary factors influencing this compound stability are temperature and pH. It is a thermally labile molecule with a significantly short half-life at elevated temperatures.[2][3] For instance, at 37°C and physiological pH, its half-life is approximately 5 minutes.[3] At higher temperatures, such as those optimal for thermophilic organisms (95–100°C), the half-life can be less than 2 seconds.[3] The pH of the solution also plays a critical role, as it dictates the equilibrium between different ionic forms of this compound and its decomposition products, which include cyanate (B1221674) and carbamate.[3][4]
Q3: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to enhance the stability of this compound in solution:
-
Temperature Control: Always prepare and use this compound solutions at low temperatures (e.g., on ice) to minimize thermal decomposition.
-
pH Management: Maintain the pH of the solution within a range that favors the stability of this compound. While specific optimal pH ranges can be buffer-dependent, avoiding highly acidic or alkaline conditions is generally recommended.
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment. Avoid long-term storage of working solutions.
-
Enzyme Stabilization: In enzymatic assays, the binding of this compound to its target enzyme, such as aspartate transcarbamoylase or ornithine transcarbamoylase, can dramatically increase its stability.[2]
Q4: What are the best practices for preparing and storing this compound stock solutions?
For short-term storage, dissolve solid this compound (e.g., dilithium (B8592608) salt) in a cold, buffered solution at a slightly alkaline pH and keep it on ice. For longer-term storage, it is advisable to store the solid compound in a desiccator at -20°C or below.[5] Avoid repeated freeze-thaw cycles of stock solutions. If you must store solutions, aliquot them into single-use volumes and store them at -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation in an enzyme assay using this compound. | 1. Degradation of this compound: The stock or working solution may have degraded due to improper temperature or pH. | 1a. Prepare a fresh solution of this compound immediately before use. 1b. Ensure all solutions and reaction components are kept on ice until the start of the assay. 1c. Verify the pH of your reaction buffer. |
| 2. Inaccurate concentration of this compound stock solution: The initial concentration may be lower than expected due to degradation during previous handling or storage. | 2a. Quantify the concentration of your freshly prepared this compound solution using a reliable assay (see Experimental Protocols section). 2b. Purchase a new batch of solid this compound if the current stock is old or has been improperly stored. | |
| High background signal in a colorimetric assay. | 1. Spontaneous decomposition of this compound: The breakdown products of this compound may interfere with the colorimetric reagents. | 1a. Run a "no enzyme" control to measure the background signal from spontaneous decomposition. 1b. Subtract the background absorbance from your experimental readings. |
| 2. Contaminated reagents: Reagents may be contaminated with compounds that react with the detection reagents. | 2a. Use high-purity reagents and water to prepare all solutions. 2b. Prepare fresh reagents for each experiment. | |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in this compound stability: Minor differences in incubation times, temperatures, or solution pH between experiments can lead to significant variations in the effective concentration of this compound. | 1a. Standardize your experimental protocol meticulously, paying close attention to timing and temperature control. 1b. Use a freshly prepared and quantified this compound solution for each set of experiments. |
| 2. Buffer effects: The type of buffer used can influence the stability of this compound. | 2a. If possible, use a buffer system in which the stability of this compound has been characterized. 2b. Maintain consistency in the buffer composition and pH across all experiments. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the approximate half-life of this compound under different conditions.
| Temperature (°C) | pH | Half-life | Reference |
| 37 | Physiological | ~5 minutes | [3] |
| 40 | Not specified | ~5 minutes (in the absence of stabilizing enzymes) | [2] |
| 65 | Not specified | Significantly less than 5 minutes | [2] |
| 70 | 8.0 (Tris-HCl) | First-order rate constant for degradation: 0.76 min⁻¹ | [6] |
| 95-100 | Not specified | < 2 seconds | [3] |
Experimental Protocols
Colorimetric Assay for this compound Quantification (Adapted from the Diacetyl Monoxime Method for Urea)
This method is based on the reaction of the carbamoyl group with diacetyl monoxime in a hot acidic environment to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Diacetyl monoxime solution
-
Thiosemicarbazide solution
-
Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)
-
Ferric chloride solution
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in your experimental buffer.
-
Sample Preparation: Prepare your experimental samples containing this compound.
-
Reaction: a. To a microcentrifuge tube, add a defined volume of your standard or sample. b. Add the color reagent mixture (containing diacetyl monoxime, thiosemicarbazide, and acid). c. Incubate the mixture in a boiling water bath for a specified time to allow for color development.[7][8] d. Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the standards and samples at the optimal wavelength (typically around 520-540 nm).
-
Calculation: Construct a standard curve by plotting absorbance versus this compound concentration. Use the equation of the line to determine the concentration of this compound in your samples.
Coupled Enzyme Assay for this compound Quantification
This assay couples the consumption of this compound by ornithine transcarbamoylase (OTC) to the production of a detectable product. The formation of citrulline from ornithine and this compound is a common method.[9]
Materials:
-
Ornithine transcarbamoylase (OTC) enzyme
-
L-ornithine solution
-
Buffer solution (e.g., Tris-HCl or HEPES at a suitable pH)
-
Detection reagent for citrulline (e.g., diacetyl monoxime-based reagent)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: a. In a reaction tube, combine the buffer, L-ornithine, and your sample containing this compound. b. Pre-incubate the mixture at the desired reaction temperature.
-
Initiate Reaction: Add a known amount of OTC to start the reaction.
-
Incubation: Incubate the reaction for a specific period, allowing for the conversion of this compound and ornithine to citrulline.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Citrulline Detection: a. Add the colorimetric reagent for citrulline detection. b. Incubate as required for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: Use a standard curve of known citrulline concentrations to determine the amount of citrulline produced, which corresponds to the initial amount of this compound in your sample.
Visualizations
Caption: The Urea Cycle Pathway.
Caption: Workflow for Stability Assay.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of thermal decomposition of this compound and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
effect of allosteric activators on carbamoyl phosphate synthetase kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) with a focus on allosteric activators.
Frequently Asked Questions (FAQs)
Q1: What are the primary allosteric activators for carbamoyl phosphate synthetase (CPS)?
The primary allosteric activators of CPS vary depending on the isoform and organism. For mammalian mitochondrial CPS I, the essential activator is N-acetylglutamate (NAG) .[1] In Escherichia coli, CPS is allosterically activated by ornithine and inosine monophosphate (IMP) .[2]
Q2: How do allosteric activators affect the kinetics of CPS?
Allosteric activators typically increase the affinity of CPS for its substrates, leading to a lower Michaelis constant (Km), and can also increase the maximal velocity (Vmax) of the reaction. For instance, NAG is an obligate activator for mammalian CPS I, meaning the enzyme has very low activity in its absence.[1] Ornithine and IMP in E. coli CPS also enhance enzyme activity by modulating substrate binding and/or catalytic turnover.
Q3: Can other molecules activate CPS?
Yes, for mammalian CPS I, N-carbamylglutamate (NCG) , a synthetic analog of NAG, can also serve as an activator. It is sometimes used therapeutically for certain metabolic disorders.
Q4: Where do allosteric activators bind to CPS?
Allosteric activators bind to a regulatory site distinct from the active site. In E. coli CPS, the allosteric binding site is located in a specific regulatory domain. In mammalian CPS I, NAG binds to a specific site that induces a conformational change, promoting the active state of the enzyme.
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Degraded enzyme: CPS can be unstable. 2. Inactive allosteric activator: NAG or other activators may have degraded. 3. Sub-optimal assay conditions: Incorrect pH, temperature, or substrate concentrations. 4. Presence of inhibitors: Certain buffer components (e.g., Tris, HEPES) can inhibit CPS activity.[3] | 1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh solutions of allosteric activators. Store stock solutions appropriately. 3. Optimize assay conditions. The optimal pH is typically around 7.5.[4] Ensure substrate concentrations are at or above their Km values. 4. Use a non-inhibitory buffer system, such as glycylglycine. |
| High background signal in coupled assay | 1. Contaminating enzymes: The coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) may have contaminating ATPase or other interfering activities. 2. Spontaneous breakdown of substrates: ATP or phosphoenolpyruvate (B93156) can hydrolyze non-enzymatically. | 1. Use high-purity coupling enzymes. Run control reactions lacking CPS to measure background rates. 2. Prepare fresh substrate solutions. |
| Non-linear reaction progress curves | 1. Substrate depletion: One or more substrates are being consumed to levels that limit the reaction rate. 2. Product inhibition: The products of the reaction (e.g., ADP, this compound) may be inhibiting the enzyme. 3. Enzyme instability: The enzyme is losing activity over the course of the assay. | 1. Use initial velocity measurements. Ensure that less than 10% of the limiting substrate is consumed. 2. Measure initial rates to minimize the effect of product accumulation. 3. Optimize buffer conditions for enzyme stability (e.g., add glycerol (B35011) or other stabilizers). |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of enzyme, substrates, or activators. 2. Temperature fluctuations: Inconsistent assay temperatures. 3. Pipetting errors. | 1. Prepare and use master mixes for reagents. Calibrate pipettes regularly. 2. Use a temperature-controlled spectrophotometer or water bath. 3. Ensure accurate and consistent pipetting techniques. |
Quantitative Data on Allosteric Activation
The following tables summarize the kinetic parameters of CPS in the presence and absence of allosteric activators.
Table 1: Kinetic Parameters for Mammalian this compound Synthetase I
| Condition | Substrate | Km | Vmax |
| - N-Acetylglutamate | ATP | Increased | < 20% of activated |
| HCO3- | No significant change | < 20% of activated | |
| NH4+ | Markedly reduced | < 20% of activated | |
| + N-Acetylglutamate | ATP | Baseline | 100% |
| HCO3- | Baseline | 100% | |
| NH4+ | Baseline | 100% | |
| Data synthesized from multiple sources indicating qualitative changes.[1] |
Table 2: Kinetic Constants for E. coli this compound Synthetase
| Substrate | Km (mM) |
| Glutamine | 0.3 |
| HCO3- | 1.0 |
| MgATP (Site 1) | 0.05 |
| MgATP (Site 2) | 0.5 |
| The presence of allosteric activators ornithine and IMP will decrease the Km for MgATP, increasing the enzyme's affinity for this substrate. |
Experimental Protocols
Coupled Enzyme Assay for this compound Synthetase Activity
This assay measures the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.
Materials:
-
CPS enzyme preparation
-
Allosteric activator stock solution (e.g., N-acetylglutamate)
-
Assay Buffer: 50 mM glycylglycine, pH 7.5
-
Substrates: ATP, NH4Cl, NaHCO3
-
Coupling reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
MgCl2
-
KCl
Procedure:
-
Prepare the Assay Mix: In a microcuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
MgCl2 (to a final concentration of 10-20 mM)
-
KCl (to a final concentration of 100 mM)
-
NH4Cl (to a final concentration of 10 mM)
-
NaHCO3 (to a final concentration of 100 mM)
-
PEP (to a final concentration of 2.5 mM)
-
NADH (to a final concentration of 0.2 mM)
-
PK (10 units/mL)
-
LDH (12.5 units/mL)
-
Allosteric activator (at desired concentration)
-
-
Pre-incubation: Incubate the assay mix at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the Reaction: Start the reaction by adding the CPS enzyme preparation to the cuvette. Mix gently by pipetting.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of NADH oxidation is directly proportional to the rate of ADP production by CPS. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
References
- 1. Mitochondrial this compound synthetase activity in the absence of N-acetyl-L-glutamate. Mechanism of activation by this cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase - Wikipedia [en.wikipedia.org]
- 4. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbamoyl Phosphate Synthetase (CPS) Mutation Analysis: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the impact of mutations on carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) stability and function.
Frequently Asked Questions (FAQs)
Q1: What is Carbamoyl Phosphate Synthetase (CPS) and what is its primary function?
A: this compound Synthetase I (CPS1) is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle.[1][2] Its main role is to synthesize this compound from ammonia (B1221849), bicarbonate, and two molecules of ATP.[3][4] This process is essential for detoxifying ammonia, a toxic byproduct of protein metabolism, by converting it into urea for excretion.[2][5]
Q2: What are the typical consequences of mutations in the CPS1 gene?
A: Mutations in the CPS1 gene can lead to this compound Synthetase I Deficiency (CPS1D), an autosomal recessive disorder.[5][6][7] This deficiency impairs the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[5][8] Clinical presentations can range from severe, lethal neonatal-onset disease to later-onset forms with intermittent symptoms.[3][5] A mutated CPS1 gene may produce an enzyme that is misshapen, shorter than normal, or not produced at all, preventing it from fulfilling its role.[2]
Q3: How do missense mutations typically affect CPS1 stability and function?
A: Missense mutations can have a wide range of effects:
-
Reduced Enzyme Stability: Many mutations, particularly those in a central region called the Integrating Domain, can cause protein misfolding, leading to decreased solubility and a lower yield of functional enzyme.[9][10] Some mutations have been shown to cause marked enzyme instability.[4]
-
Impaired Catalytic Function: Mutations can directly impact the enzyme's catalytic activity by decreasing its maximum reaction rate (Vmax) or inactivating it completely.[9][11]
-
Altered Substrate/Activator Affinity: Some mutations can increase the Michaelis constant (Km) for substrates or for the essential allosteric activator N-acetyl-L-glutamate (NAG), meaning a higher concentration of the substrate or activator is needed for the enzyme to function efficiently.[9][11] This is particularly true for mutations in the C-terminal domain, which contains the NAG binding site.[11][12]
Q4: Are there specific domains in CPS1 that are more sensitive to mutations?
A: Yes. Missense mutations are not evenly distributed. Regions of high functional importance show a greater frequency of disease-causing mutations.[3] The C-terminal moiety, which contains the catalytic and allosteric domains, frequently hosts missense mutations.[12] Additionally, a central domain, now often called the "Integrating Domain," is a hotspot for mutations that lead to protein misfolding and reduced solubility.[9][10]
Q5: Can computational tools be used to predict the impact of a CPS1 mutation?
A: Yes, various computational methods and in silico tools are available to predict the effect of mutations on protein stability and function.[13][14][15][16][17][18][19] These tools analyze factors like amino acid conservation, solvent accessibility, and changes in free energy (ΔΔG) to predict whether a mutation is likely to be deleterious.[3][18] However, their predictions can be inconsistent and often fail to provide precise values, making experimental validation essential.[13][15]
Troubleshooting Guides
Issue 1: Low Yield or Insolubility of Recombinant Mutant CPS1
| Question | Possible Cause & Explanation | Suggested Solution |
| My mutant CPS1 expresses at very low levels or is found primarily in the insoluble fraction. What's wrong? | The mutation may be causing the protein to misfold, leading to instability and aggregation. This is a common effect for mutations within the "Integrating Domain" of CPS1.[9] Misfolded proteins are often targeted for degradation or form insoluble inclusion bodies. | 1. Optimize Expression Conditions: Lower the expression temperature (e.g., 18-25°C) and induction time to slow down protein synthesis and assist proper folding. 2. Use Chaperone Co-expression: Co-express molecular chaperones (e.g., GroEL/GroES) to aid in the folding of the mutant protein. 3. Test Different Expression Systems: If using E. coli, consider switching to a eukaryotic system like baculovirus/insect cells or yeast, which may provide a better folding environment for complex proteins like CPS1.[3][9] 4. Modify Lysis/Purification Buffer: Include stabilizing osmolytes (e.g., glycerol, sucrose) or non-detergent sulfobetaines in your buffers to improve solubility. |
Issue 2: Purified Mutant CPS1 Shows No or Very Low Catalytic Activity
| Question | Possible Cause & Explanation | Suggested Solution |
| I've successfully purified my mutant CPS1 protein, but the activity assay shows little to no this compound production. Why? | 1. Direct Inactivation: The mutation may be located in a critical catalytic residue or a site required for conformational changes during catalysis, leading to complete inactivation.[11] 2. Impaired Activator Binding: The mutation could be in the allosteric binding site for N-acetyl-L-glutamate (NAG), preventing the activation necessary for enzyme function.[11] 3. Incorrect Assay Conditions: The assay buffer composition (pH, ions) may be suboptimal, or a required component (e.g., ATP, MgCl2, KCl, NAG) may be missing or degraded. 4. Protein Instability: The purified protein may be unstable and losing activity rapidly during purification or storage. | 1. Confirm Protein Integrity: Run an SDS-PAGE and a native gel to check for protein degradation or aggregation. 2. Vary NAG Concentration: Perform the activity assay across a wide range of NAG concentrations to see if the mutation has drastically reduced the affinity for the activator.[11] 3. Check Assay Components: Prepare fresh assay buffers and substrate solutions. Verify the activity of other enzymes used in a coupled assay (e.g., ornithine transcarbamoylase).[20] 4. Perform Partial Reaction Assays: If possible, test the partial reactions of CPS1 (e.g., bicarbonate-dependent ATPase activity) to pinpoint which catalytic step is affected.[4][20] 5. Assess Thermal Stability: Use a Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC) to determine if the mutant protein is significantly less stable than the wild-type.[21] |
Data Summary: Effects of Specific CPS1 Mutations
The following tables summarize quantitative data on how various missense mutations, studied using recombinant expression systems, affect the stability and function of CPS.
Table 1: Impact of Mutations on CPS1 Enzyme Yield and Stability
| Mutation | Relative Yield/Solubility (% of Wild-Type) | Thermal Stability (Tm) Change | Primary Effect | Reference |
| p.Q678P | Drastically Decreased | Not Reported | Impedes correct folding | [11] |
| Multiple mutations in the Integrating Domain | Drastically Decreased | Decreased for some | Misfolding, decreased solubility | [9] |
| E. coli Q262P | Not Reported | Markedly Decreased | Instability | [4] |
Table 2: Impact of Mutations on CPS1 Kinetic Parameters
| Mutation | Specific Activity (% of Wild-Type) | Apparent Ka (NAG) Fold-Increase | Apparent Km (Substrates) | Primary Effect | Reference |
| p.P774L | Inactive | - | - | Inactivation | [11] |
| p.R1453Q | Inactive | - | - | Inactivation | [11] |
| p.R1453W | Inactive | - | - | Inactivation | [11] |
| p.T471N | ~100% | >200-fold | Not Reported | Greatly decreased affinity for NAG | [11] |
| p.Y1491H | ~50% | ~100-fold | Not Reported | Greatly decreased affinity for NAG | [11] |
| p.S123F | ~50% | ~2-fold | Not Reported | Modestly decreased activity | [11] |
| p.H337R | ~40% | ~2-fold | Not Reported | Modestly decreased activity | [11] |
| p.P1411L | ~40% | ~2-fold | Not Reported | Modestly decreased activity | [11] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human CPS1
This protocol is adapted from methodologies using the baculovirus/insect cell expression system, which has been successfully used to study CPS1 mutations.[9][11]
-
Site-Directed Mutagenesis: Introduce the desired mutation into a CPS1 cDNA expression vector using a commercial kit (e.g., QuikChange II). Verify the mutation by Sanger sequencing.
-
Generation of Recombinant Baculovirus: Co-transfect Spodoptera frugiperda (Sf9) insect cells with the CPS1 expression vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the viral stock.
-
Protein Expression: Infect a high-density suspension culture of insect cells (e.g., Sf9 or High Five™) with the high-titer recombinant baculovirus. Incubate at 27°C for 48-72 hours.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors). Lyse cells using sonication or a Dounce homogenizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g for 1 hour) to pellet insoluble material. Collect the supernatant.
-
Affinity Chromatography: If the CPS1 construct has an affinity tag (e.g., His-tag, Strep-tag), apply the soluble lysate to the corresponding affinity resin. Wash the resin extensively and elute the protein according to the manufacturer's instructions.
-
Size-Exclusion Chromatography: As a final polishing step, apply the eluted protein to a size-exclusion chromatography column to separate monomeric CPS1 from aggregates and other contaminants.
-
Verification: Analyze the purity of the final protein sample by SDS-PAGE. Confirm protein identity by Western blot or mass spectrometry.
Protocol 2: CPS1 Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of this compound by coupling it to the synthesis of citrulline by ornithine transcarbamoylase (OTC).[20]
-
Assay Mixture Preparation: Prepare an assay mixture in a buffer such as 50 mM HEPES, pH 7.6. The final reaction should contain:
-
20 mM MgCl₂
-
100 mM KCl
-
40 mM KHCO₃
-
5 mM ATP
-
10 mM Ornithine
-
10 mM N-acetyl-L-glutamate (NAG)
-
Excess purified OTC enzyme
-
A colorimetric reagent for phosphate detection (e.g., malachite green) or for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide).
-
-
Reaction Initiation: Pre-warm the assay mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified wild-type or mutant CPS1 enzyme.
-
Measurement: Monitor the reaction over time. If using a phosphate detection method, stop the reaction at various time points and measure the absorbance. If measuring citrulline, the colorimetric reaction is typically performed after stopping the enzyme reaction.
-
Calculation of Specific Activity: Determine the rate of product formation from the linear phase of the reaction. Calculate the specific activity as µmol of product formed per minute per mg of enzyme (U/mg).
-
Kinetic Analysis: To determine Km or Ka values, repeat the assay while varying the concentration of one substrate (or NAG) and keeping all others at saturating concentrations. Fit the resulting data to the Michaelis-Menten equation.
Protocol 3: Thermal Shift Assay (TSA) for Protein Stability
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[21]
-
Reagent Preparation:
-
Dilute the purified wild-type and mutant CPS1 proteins to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
-
-
Assay Setup: In a 96-well qPCR plate, mix the protein solution with the SYPRO Orange dye (typically at a 5x final concentration). Include no-protein controls.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature incrementally from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), measuring the fluorescence at each step.
-
Data Analysis: Plot fluorescence as a function of temperature. The protein's melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. A lower Tm for a mutant compared to the wild-type indicates reduced thermal stability.
Visualizations
Caption: Fig. 1: The Urea Cycle Pathway.
Caption: Fig. 2: Workflow for CPS1 Mutant Analysis.
Caption: Fig. 3: Troubleshooting Low Enzyme Activity.
References
- 1. CPS1 (gene) - Wikipedia [en.wikipedia.org]
- 2. CPS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Molecular Defects in Human this compound Synthetase I: Mutational Spectrum, Diagnostic and Protein Structure Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding this compound synthetase deficiency: impact of clinical mutations on enzyme functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthetase I deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. news-medical.net [news-medical.net]
- 7. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 8. Two novel CPS1 mutations in a case of this compound synthetase 1 deficiency causing hyperammonemia and leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding this compound synthetase (CPS1) deficiency by using the recombinantly purified human enzyme: effects of CPS1 mutations that concentrate in a central domain of unknown function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthetase 1 deficiency diagnosed by whole exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Neonatal Variants of the this compound Synthetase 1 Deficiency: Two Case Reports and Review of Literature [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing computational methods for predicting protein stability upon mutation: good on average but not in the details - Research Article | SciPeople Scientists Network [en.scipeople.ru]
- 16. Assessing computational tools for predicting protein stability changes upon missense mutations using a new dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein stability: computation, sequence statistics, and new experimental methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular, biochemical, and clinical analyses of five patients with this compound synthetase 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting protein stability changes upon mutation using a simple orientational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbamate Transport in this compound Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Oxidative Inactivation of Caramoyl Phosphate Synthetase (CPS) and its Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), focusing on its oxidative inactivation and prevention.
Frequently Asked Questions (FAQs)
Q1: What is oxidative inactivation of Carbamoyl Phosphate Synthetase (CPS)?
A1: Oxidative inactivation of CPS refers to the loss of its enzymatic activity due to modifications caused by reactive oxygen species (ROS). This can involve the oxidation of specific amino acid residues within the enzyme, leading to conformational changes that impair its function.[1][2][3][4]
Q2: Which amino acid residues in CPS are particularly susceptible to oxidative damage?
A2: Research has shown that specific cysteine residues, namely cysteines 1327 and 1337 in this compound synthetase I (CPS I), are highly reactive and susceptible to reversible oxidation.[5] Other residues such as proline, arginine, lysine, and threonine can also be targets of metal-catalyzed oxidation.[1]
Q3: What are the common laboratory factors that can induce oxidative inactivation of CPS?
A3: Several factors commonly encountered in experimental settings can promote the oxidative inactivation of CPS. These include:
-
Presence of transition metals: Iron (Fe³⁺) in the presence of a reducing agent like ascorbate (B8700270) and molecular oxygen can generate ROS that inactivate the enzyme.[5]
-
High concentrations of ATP: ATP, a substrate for CPS, can accelerate oxidative inactivation in the presence of iron.[5]
-
Certain buffer components: Although not directly causing oxidation, some common buffer components like Tris and HEPES are known to inhibit CPS activity.[6]
-
Impurities in reagents: Reducing impurities in reagents like glycerol (B35011) can, in the presence of chelating agents like EDTA, paradoxically contribute to the oxidative system.[5]
Q4: How can I prevent or minimize the oxidative inactivation of CPS during my experiments?
A4: Several strategies can be employed to protect CPS from oxidative damage:
-
Addition of divalent cations: Magnesium (Mg²⁺) and Manganese (Mn²⁺) ions can inhibit the ATP-promoted oxidative inactivation.[5]
-
Use of catalase: Catalase can protect the enzyme by degrading hydrogen peroxide, a key ROS.[5]
-
Inclusion of chelating agents: EDTA can inhibit the iron-catalyzed oxidation, although its effect can be complex depending on the presence of other reagents.[5]
-
Thiol protecting agents: Dithioerythritol (DTE) can offer protection to the susceptible cysteine residues.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no CPS activity detected in the assay. | 1. Oxidative inactivation of the enzyme: The enzyme may have been damaged by ROS during purification or storage. 2. Inhibitory buffer components: The assay buffer may contain inhibitors like Tris or HEPES.[6] 3. Incorrect substrate concentrations: Suboptimal concentrations of substrates (Ammonia/Glutamine, Bicarbonate, ATP) can lead to low activity.[6] | 1. Assess for oxidative damage: Perform a protein carbonyl assay to check for protein oxidation. If oxidation is detected, consider adding protective agents like Mg²⁺, Mn²⁺, or catalase to your buffers.[5] 2. Change buffer system: Switch to a non-inhibitory buffer such as potassium phosphate buffer. 3. Optimize substrate concentrations: Perform kinetic analysis to determine the optimal substrate concentrations for your experimental conditions. |
| Inconsistent or variable CPS activity between experiments. | 1. Variable levels of oxidative stress: Inconsistent exposure to oxygen or contaminating metals in different experimental setups. 2. Instability of reagents: Degradation of ATP or other labile reagents over time. | 1. Standardize experimental conditions: Ensure consistent handling of the enzyme, use fresh, high-purity reagents, and consider de-gassing buffers to minimize oxygen exposure. 2. Prepare fresh reagents: Always prepare fresh solutions of ATP and other critical reagents before each experiment. |
| Loss of CPS activity upon storage. | 1. Oxidative damage during storage: Slow oxidation of the enzyme over time. 2. Improper storage conditions: Incorrect temperature or buffer composition for long-term storage. | 1. Add protective agents to storage buffer: Include glycerol and a reducing agent like DTE in the storage buffer.[5] 2. Optimize storage: Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Factors Influencing Oxidative Inactivation of CPS I
| Condition | Effect on CPS I Activity | Observations |
| Fe³⁺ + Ascorbate + O₂ | Inactivation | This system generates reactive oxygen species that lead to the loss of enzyme activity.[5] |
| + Acetylglutamate | Accelerated Inactivation | Acetylglutamate, an allosteric activator, enhances the rate of oxidative inactivation in the presence of the Fe³⁺/ascorbate/O₂ system.[5] |
| + ATP | Accelerated Inactivation | ATP, a substrate, also accelerates oxidative inactivation, but through a different mechanism than acetylglutamate. The inactivation is dependent on the concentration of ATP.[5] |
| + Mg²⁺ or Mn²⁺ | Inhibition of ATP-promoted inactivation | These divalent cations protect the enzyme from the damaging effects of the ATP-Fe³⁺ complex.[5] |
| + Catalase | Inhibition | Catalase prevents inactivation by degrading H₂O₂, a key ROS.[5] |
| + EDTA | Inhibition of ATP-promoted inactivation | EDTA chelates iron, preventing it from participating in the generation of ROS.[5] |
Experimental Protocols
Assay for this compound Synthetase (CPS) Activity
This protocol describes a coupled-enzyme assay to measure the activity of CPS by monitoring the formation of ADP, which is coupled to the oxidation of NADH.
Materials:
-
CPS enzyme preparation
-
Assay Buffer: 50 mM HEPES, pH 7.6
-
200 mM MgCl₂
-
1 M KCl
-
400 mM KHCO₃
-
50 mM ATP
-
100 mM L-ornithine
-
Ornithine Transcarbamoylase (OTC) (12 units/mL)
-
100 mM L-glutamine (or NH₄Cl for ammonia-dependent activity)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the assay buffer, MgCl₂, KCl, KHCO₃, ATP, ornithine, OTC, PEP, PK, LDH, and NADH in a microcentrifuge tube.
-
Add the CPS enzyme preparation to the master mix.
-
Initiate the reaction by adding L-glutamine (or NH₄Cl).
-
Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the CPS activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Detection of Protein Carbonyl Groups (Western Blot Method)
This protocol allows for the detection of oxidized proteins by derivatizing carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by immunoblotting.[5][7][8][9][10]
Materials:
-
Protein sample (e.g., purified CPS, cell lysate)
-
10% (w/v) Trichloroacetic acid (TCA)
-
DNPH solution: 20 mM DNPH in 2 M HCl
-
2 M HCl (for control)
-
Ethyl acetate (B1210297)
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-DNP antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Derivatization:
-
To your protein sample, add an equal volume of 10% TCA and incubate on ice for 15 minutes to precipitate the protein.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Resuspend the protein pellet in the DNPH solution. For a negative control, resuspend a separate aliquot of the protein pellet in 2 M HCl.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
-
Protein Precipitation and Wash:
-
Add an equal volume of 20% TCA and incubate on ice for 10 minutes.
-
Centrifuge to pellet the derivatized protein.
-
Wash the pellet three times with ethyl acetate to remove unreacted DNPH.
-
-
Sample Preparation and SDS-PAGE:
-
Resuspend the final protein pellet in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of oxidative inactivation of CPS and its prevention.
Caption: Experimental workflow for protein carbonyl detection by Western blot.
Caption: Logical relationship of the coupled CPS activity assay.
References
- 1. Oxidative stress - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. kresserinstitute.com [kresserinstitute.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthetase - Wikipedia [en.wikipedia.org]
- 7. Protein Carbonyl Assay Kit (Western Blot) (ab178020) | Abcam [abcam.com]
- 8. Protein Carbonyl Assay Kit (Western Blot) (ab178020) | Abcam [abcam.co.jp]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing substrate concentrations for carbamoyl phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentrations for carbamoyl (B1232498) phosphate (B84403) synthesis.
Troubleshooting Guides
This section addresses common issues encountered during carbamoyl phosphate synthesis experiments.
Question: Why am I observing low or no this compound yield in my reaction?
Answer:
Several factors can contribute to low or no product formation. Consider the following potential causes and solutions:
-
Sub-optimal Substrate Concentrations: The concentration of ATP, bicarbonate, and the nitrogen source (glutamine or ammonia) is critical. Ensure you are using concentrations appropriate for your specific this compound synthetase (CPS) isozyme. Refer to the kinetic data in Table 1 for typical Km values to guide your concentration choices. A common starting point for an in vitro assay with E. coli CPS is 5.0 mM ATP, 40 mM KHCO₃, and 10 mM glutamine.[1]
-
Enzyme Instability: CPS can be unstable, especially during purification and storage. It can lose activity when sonicated or treated with lysozyme.[2] To mitigate this, consider adding stabilizing agents like 10% glycerol (B35011) and 1 mM dithiothreitol (B142953) (DTT) to your buffers.[2] Always store the enzyme under appropriate conditions and handle it gently.
-
Absence of an Allosteric Activator (for CPS I): this compound synthetase I (CPS I), typically found in the mitochondria of ureotelic organisms, has an absolute requirement for the allosteric activator N-acetyl-L-glutamate (NAG).[3][4][5] If you are working with CPS I, ensure that NAG is included in your reaction mixture at a sufficient concentration (e.g., 5 mM).[6]
-
Inhibitor Contamination: Your reagents may be contaminated with inhibitors. For many bacterial and eukaryotic CPS II enzymes, UMP and UTP are potent feedback inhibitors.[2][7][8] Ensure your reagents are free from these contaminants. If their presence is unavoidable, you may need to purify your starting materials.
-
Incorrect pH or Buffer Composition: The pH of the reaction buffer can significantly impact enzyme activity. A common pH for CPS assays is 7.6, using a buffer such as HEPES.[1] The ionic strength of the buffer can also play a role.
-
Inactive Enzyme: The enzyme preparation itself may be inactive. Verify the activity of your enzyme stock using a standard control reaction.
Question: My results are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results often stem from variations in experimental setup and reagent handling. Here are some factors to check:
-
Reagent Stability: this compound is a chemically labile molecule.[9] If you are using it as a standard or in a coupled assay, ensure it is fresh or has been stored properly to prevent degradation. Similarly, ATP solutions can hydrolyze over time, especially if not stored at the correct pH and temperature. Prepare fresh substrate solutions for each set of experiments.
-
Pipetting Accuracy: Small variations in the volumes of concentrated substrate stocks can lead to significant differences in final concentrations and, consequently, reaction rates. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure your reactions are incubated in a temperature-controlled environment, such as a water bath or incubator, set to the optimal temperature for your specific CPS.
-
Enzyme Concentration: Ensure that the concentration of CPS is consistent across all experiments and is within the linear range of the assay.[10]
Frequently Asked Questions (FAQs)
Q1: What is the difference between CPS I, CPS II, and CPS III?
A1: These are three different isozymes of this compound synthetase with distinct properties:
-
CPS I: Located in the mitochondria and is primarily involved in the urea (B33335) cycle. It uses ammonia (B1221849) as the nitrogen source and requires N-acetyl-L-glutamate (NAG) as an allosteric activator.[11]
-
CPS II: Found in the cytosol and is involved in pyrimidine (B1678525) biosynthesis. It typically uses glutamine as the nitrogen source and is often allosterically regulated by nucleotides like ATP (activator) and UTP/UMP (inhibitors).[12]
-
CPS III: Found in some fish and invertebrates. It can use either ammonia or glutamine and is also activated by NAG.
Q2: How can I measure the amount of this compound produced?
A2: There are several methods to quantify this compound:
-
Colorimetric Assay: A common method involves the chemical conversion of this compound to hydroxyurea (B1673989) with hydroxylamine, followed by a colorimetric reaction that can be measured spectrophotometrically.[13] Another colorimetric method detects the formation of citrulline from this compound and ornithine in a coupled reaction with ornithine transcarbamylase (OTC). The citrulline is then quantified using its reaction with diacetylmonoxime.[14]
-
Radiochromatographic Assay: This sensitive method uses a radioactive substrate, such as radioactive ornithine in a coupled assay with OTC. The radioactive product (citrulline) is then separated by HPLC and quantified.[10]
-
Coupled Enzyme Assays: The synthesis of this compound can be coupled to the activity of another enzyme that uses it as a substrate, such as ornithine transcarbamylase.[1] The rate of the second reaction can be monitored to determine the rate of this compound synthesis.
Q3: What are the key allosteric regulators of this compound synthetase?
A3: Allosteric regulation is crucial for controlling the activity of CPS. The key regulators depend on the isozyme:
-
E. coli CPS: Activated by ornithine and IMP, and inhibited by UMP.[8][15][16] Ornithine and UMP can bind simultaneously, with the activating effect of ornithine being dominant.[15]
-
CPS I: Requires N-acetyl-L-glutamate (NAG) for activity.[3][4][5]
-
CPS II: Often activated by ATP and PRPP and inhibited by UTP and UMP.[2]
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Synthetase Substrates
| Enzyme Source | Substrate | Apparent Km | Reference(s) |
| Purified CPS | NH₃ | ~38 µM | [6] |
| Intact Isolated Mitochondria | NH₃ | ~13 µM | [6] |
| Permeabilized Mitochondria | This compound (for OTC) | 8 times higher than soluble enzyme | [17] |
| Permeabilized Mitochondria | Ornithine (for OTC) | 2 times higher than soluble enzyme | [17] |
Experimental Protocols
Protocol 1: Coupled Assay for this compound Synthetase Activity
This protocol is adapted from a method used for E. coli CPS and measures the rate of citrulline formation in a coupled reaction with ornithine transcarbamylase (OTC).[1]
Materials:
-
HEPES buffer (50 mM, pH 7.6)
-
MgCl₂ (20 mM)
-
KCl (100 mM)
-
KHCO₃ (40 mM)
-
ATP (5.0 mM)
-
L-Ornithine (10 mM)
-
Ornithine Transcarbamylase (OTC) (12 units)
-
L-Glutamine (10 mM)
-
This compound Synthetase (CPS) enzyme preparation
-
96-well plate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, KHCO₃, ATP, ornithine, and OTC at the final concentrations listed above.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the CPS enzyme preparation to the reaction mixture.
-
If glutamine is the nitrogen source, add it to the reaction mixture.
-
Immediately monitor the formation of citrulline. This can be done continuously by coupling the reaction to a system that produces a change in absorbance, or by taking aliquots at different time points and measuring the citrulline concentration using a colorimetric method (e.g., with diacetylmonoxime).
-
The rate of the reaction is determined from the linear phase of product formation over time.
Visualizations
Caption: Workflow for a coupled this compound synthetase assay.
Caption: Logical flow for troubleshooting low this compound synthetase activity.
Caption: Allosteric regulation of E. coli this compound synthetase.
References
- 1. Carbamate Transport in this compound Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamyl phosphate synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent Km of ammonia for this compound synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of UMP, an allosteric inhibitor of carbamyl phosphate synthetase, to an activator by modification of the UMP ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inorganic phosphate determination in the presence of a labile organic phosphate: assay for carbamyl phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthetase - Wikipedia [en.wikipedia.org]
- 13. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 15. Allosteric dominance in this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric control of the oligomerization of this compound synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing substrate channeling in carbamoyl phosphate synthetase studies
Welcome to the technical support center for researchers studying carbamoyl (B1232498) phosphate (B84403) synthetase (CPS). This resource provides troubleshooting guidance and answers to frequently asked questions related to investigating substrate channeling in this complex enzyme.
Frequently Asked Questions (FAQs)
Q1: What is substrate channeling in carbamoyl phosphate synthetase?
A1: this compound synthetase (CPS) is a multi-subunit enzyme that catalyzes the formation of this compound from glutamine, bicarbonate, and two molecules of ATP.[1][2][3][4] The synthesis involves three separate active sites spread across a large protein structure.[3][5][6] Substrate channeling is the process by which the unstable reaction intermediates, ammonia (B1221849) and carbamate (B1207046), are transferred between these active sites through an internal molecular tunnel, which is approximately 96-100 Å long.[4][5][7][8][9] This tunnel protects the labile intermediates from the aqueous solvent and ensures they are efficiently delivered to the next active site in the reaction sequence.[9][10]
Q2: Why are my kinetic assays showing inconsistent results or low enzyme activity?
A2: Inconsistent kinetic results with CPS can arise from several factors:
-
Substrate Stability: The substrates, particularly bicarbonate and ATP, can be unstable. Ensure fresh solutions are used. Bicarbonate solutions should be prepared fresh to maintain the correct concentration of the active HCO3- species.
-
Enzyme Integrity: CPS is a large, complex enzyme.[1] Its activity is highly dependent on its quaternary structure. Ensure that purification and storage conditions maintain the enzyme's integrity. The presence of allosteric effectors like ornithine (an activator) and UMP (an inhibitor) can also significantly impact activity.[9][11]
-
Assay Coupling: Many CPS assays are coupled to other enzymes, such as ornithine transcarbamoylase (OTC) to measure this compound production via citrulline formation.[12][13] The activity and concentration of the coupling enzyme can be rate-limiting and affect the observed CPS activity.
-
Allosteric Regulation: CPS activity is tightly regulated by allosteric effectors.[9] For instance, UMP is an inhibitor, while ornithine and IMP are activators that can counteract UMP inhibition.[9] The presence or absence of these regulators in your assay will significantly alter the enzyme's kinetic properties.
Q3: How can I provide evidence for substrate channeling in my CPS experiments?
A3: Demonstrating substrate channeling typically involves a combination of kinetic, isotopic, and structural approaches:
-
Kinetic Analysis: Pre-steady-state kinetic studies can show that the rate of formation of the final product is faster than the rate of release and rebinding of the intermediate, which is indicative of channeling.[10] Comparing the utilization of endogenously generated versus exogenously added intermediates can also provide evidence for channeling.[14]
-
Isotope Labeling Studies: Using isotopically labeled substrates (e.g., ¹⁵N-glutamine or ¹³C-bicarbonate) is a powerful method.[10][15][16] By tracking the incorporation of the label into the final product in the presence and absence of a large pool of unlabeled intermediate, you can demonstrate that the enzyme preferentially uses the internally generated intermediate.[10][14]
-
Site-Directed Mutagenesis: Introducing mutations in the proposed substrate tunnel can disrupt channeling.[10][12] Observing a decrease in the overall reaction rate without a proportional decrease in the partial reactions of the individual active sites can indicate impaired channeling.[10]
Q4: What causes the uncoupling of the glutaminase (B10826351) and synthetase activities?
A4: The hydrolysis of glutamine in the small subunit is coupled to the synthetase reactions in the large subunit.[5][10] Uncoupling can occur due to:
-
Mutations: Alterations in the allosteric network or the substrate tunnel can disrupt the communication between the active sites.[10]
-
Absence of Substrates for the Synthetase Domain: The formation of carboxy phosphate from ATP and bicarbonate in the large subunit is thought to trigger a conformational change that accelerates glutamine hydrolysis in the small subunit.[10][11] In the absence of ATP and bicarbonate, the glutaminase activity is significantly lower.
-
Inhibitors: Binding of inhibitors to the synthetase domains can prevent the necessary conformational changes, leading to a reduction in glutamine hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Overall Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of Unstable Intermediates | Confirm the integrity of the substrate tunnel. Run experiments in the presence of scavengers for the intermediates to see if product yield is further reduced. |
| Impaired Allosteric Activation | Ensure that all necessary allosteric activators (e.g., ornithine for some CPS types) are present in the reaction mixture at optimal concentrations.[11] |
| Suboptimal pH or Temperature | Verify that the assay conditions are optimal for your specific CPS isozyme. Perform pH and temperature titration curves if necessary. |
| Incorrect ATP:Mg²⁺ Ratio | The active form of ATP is MgATP. Ensure that the concentration of Mg²⁺ is sufficient to chelate the ATP. An excess of free ATP or Mg²⁺ can be inhibitory. |
Issue 2: Discrepancy Between Partial Reaction Rates and the Overall Reaction Rate
| Possible Cause | Troubleshooting Step |
| Disrupted Substrate Channeling | This is a classic sign of a channeling defect. Consider site-directed mutagenesis of residues lining the tunnel to confirm their role.[12] |
| Rate-Limiting Step has Shifted | A mutation or inhibitor may have altered the rate-limiting step of the overall reaction. Conduct pre-steady-state kinetics to identify the new rate-limiting step.[10] |
| Assay Artifacts for Partial Reactions | Ensure that the assays for the partial reactions (e.g., glutaminase activity or bicarbonate-dependent ATPase) are not subject to artifacts and accurately reflect the activity of the respective domains.[11] |
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Conditions | Reference |
| Substrate Tunnel Length | E. coli CPS | ~96-100 Å | - | [4][5][7][8][9] |
| Distance Between Active Sites | E. coli CPS | ~45 Å (Glutaminase to Carboxyphosphate) | - | [5] |
| Carbamate Tunnel Length | E. coli CPS | ~40 Å | - | [12] |
| Apparent Km for this compound (OCT in situ) | Permeabilized Rat Liver Mitochondria | 8 times higher than soluble enzyme | - | [14] |
| Apparent Km for Ornithine (OCT in situ) | Permeabilized Rat Liver Mitochondria | 2 times higher than soluble enzyme | - | [14] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Overall CPS Activity
This assay measures the production of this compound by coupling its reaction with ornithine, catalyzed by ornithine transcarbamoylase (OTC), to produce citrulline. The rate of ADP formation is then measured by coupling it to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
HEPES buffer (50 mM, pH 7.6)
-
MgCl₂ (20 mM)
-
KCl (100 mM)
-
KHCO₃ (40 mM)
-
ATP (5.0 mM)
-
L-Glutamine (10 mM)
-
Ornithine (10 mM)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Ornithine Transcarbamoylase (OTC) (12 units)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified this compound Synthetase (CPS)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, KHCO₃, ATP, L-glutamine, ornithine, PEP, and NADH in a cuvette.
-
Add the coupling enzymes OTC, PK, and LDH to the mixture.
-
Initiate the reaction by adding the purified CPS enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the rate of this compound synthesis.[12]
Protocol 2: Isotope Labeling to Demonstrate Ammonia Channeling
This experiment uses ¹⁵N-labeled glutamine to trace the path of the ammonia intermediate.
Materials:
-
¹⁵N-L-glutamine
-
¹⁴N-Ammonium chloride (NH₄Cl)
-
All substrates and buffers for the CPS reaction as described in Protocol 1 (excluding the coupling system beyond OTC).
-
Quenching solution (e.g., perchloric acid)
-
HPLC-MS system for product analysis
Procedure:
-
Set up two parallel reactions.
-
Reaction A (Control): Initiate the CPS reaction with ¹⁵N-L-glutamine as the nitrogen source.
-
Reaction B (Competition): Initiate the CPS reaction with ¹⁵N-L-glutamine in the presence of a large molar excess of ¹⁴N-NH₄Cl in the bulk solution.
-
Allow the reactions to proceed for a defined time period and then quench them.
-
Analyze the resulting this compound (or a stable derivative like citrulline) by HPLC-MS to determine the isotopic composition of the nitrogen atom.
-
Interpretation: If CPS preferentially uses the channeled ammonia, the this compound produced in Reaction B will still be predominantly ¹⁵N-labeled, despite the high concentration of ¹⁴N-ammonia in the surrounding solution.[10] This indicates that the ammonia generated from glutamine did not equilibrate with the external ammonia pool.
Visualizations
Caption: The reaction pathway of this compound Synthetase.
Caption: Workflow for investigating substrate channeling in CPS.
Caption: Logical relationship of substrate channeling to reaction efficiency.
References
- 1. Structure of this compound synthetase: a journey of 96 A from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthetase: an amazing biochemical odyssey from substrate to product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthetase - Wikipedia [en.wikipedia.org]
- 8. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Carbamate Transport in this compound Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 14. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbon-13 isotope effects on reactions involving carbamate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cryoprotectants on Carbamoyl Phosphate Synthetase I (CPS-I) Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of cryoprotectants on Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS-I) activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Carbamoyl Phosphate Synthetase I (CPS-I)?
A1: this compound Synthetase I is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle.[1] Its primary function is to convert ammonia (B1221849) and bicarbonate into this compound, a key metabolic intermediate for the detoxification of ammonia in the liver.[1]
Q2: Why is the activation of CPS-I a critical area of study?
A2: CPS-I activity is tightly regulated, and its dysfunction can lead to hyperammonemia, a life-threatening condition.[2][3] Understanding the mechanisms of CPS-I activation is vital for developing therapeutic strategies for urea cycle disorders and for preserving liver function in various experimental and clinical settings.
Q3: How do cryoprotectants affect CPS-I activation?
A3: Cryoprotectants can activate CPS-I, even in the absence of its natural allosteric activator, N-acetyl-L-glutamate (NAG). This activation is thought to be due to conformational changes in the enzyme induced by the cryoprotectant, which mimic the activating effect of NAG. The specific effects can vary depending on the cryoprotectant and its concentration.
Q4: What are some common cryoprotectants studied in relation to CPS-I?
A4: Common cryoprotectants that have been investigated for their effects on enzymes include glycerol, dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) glycol, urea, and various sugars like glucose and trehalose.
Q5: Are there any known inhibitory effects of cryoprotectants on CPS-I?
A5: Yes, while some cryoprotectants can activate CPS-I at certain concentrations, they can also have inhibitory effects, particularly at higher concentrations. This can be due to factors such as increased viscosity of the solution, which can limit substrate diffusion, or direct interactions with the enzyme that lead to denaturation or altered conformation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no CPS-I activity detected | 1. Inactive Enzyme: Improper storage or handling of the enzyme preparation. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. 3. Inhibitory Contaminants: Presence of inhibitors in the enzyme preparation or assay reagents. 4. Cryoprotectant Inhibition: The concentration of the cryoprotectant may be in an inhibitory range. | 1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a control experiment with a known activator (N-acetyl-L-glutamate) to verify enzyme activity. 2. Optimize the assay conditions. The optimal pH for CPS-I is typically around 7.8-8.0. Ensure all substrate concentrations are at saturating levels unless performing kinetic studies. 3. Use high-purity reagents and water. Dialyze or desalt the enzyme preparation if contaminants are suspected. 4. Perform a dose-response curve to determine the optimal concentration of the cryoprotectant for activation. |
| High background signal in the colorimetric assay | 1. Contamination of Reagents: Contamination of assay reagents with ammonia or phosphate. 2. Spontaneous Decomposition of this compound: this compound is unstable and can spontaneously hydrolyze. | 1. Use fresh, high-purity reagents. Prepare fresh buffers for each experiment. 2. Perform the colorimetric detection step immediately after the enzyme reaction is stopped. Run a blank reaction without the enzyme to determine the level of spontaneous decomposition. |
| Inconsistent or variable results between replicates | 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or reagents. 2. Temperature Fluctuations: Inconsistent temperature control during the incubation. 3. Viscosity Effects: High concentrations of cryoprotectants can increase the viscosity of the solution, leading to mixing and pipetting inconsistencies. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations. 2. Use a water bath or incubator with precise temperature control. Pre-warm all solutions to the assay temperature. 3. When working with viscous solutions, use positive displacement pipettes or reverse pipetting techniques for better accuracy. Ensure thorough mixing of the reaction components. |
| Precipitation observed in the reaction mixture | 1. Low Solubility of Reagents: Poor solubility of substrates or cryoprotectants at the concentrations used. 2. Protein Aggregation: The cryoprotectant may be causing the enzyme to aggregate and precipitate. | 1. Ensure all components are fully dissolved before starting the reaction. You may need to gently warm the solutions. 2. Test a range of cryoprotectant concentrations. Some cryoprotectants can have a denaturing effect at high concentrations. Consider using a different cryoprotectant. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the effect of cryoprotectants on CPS-I activity. It is important to note that comprehensive kinetic data for a wide range of cryoprotectants on mammalian CPS-I is limited in the published literature. The data below is derived from a study on CPS1 from the freeze-tolerant wood frog (Rana sylvatica).
| Cryoprotectant | Enzyme Source | Effect on Kinetic Parameter | Fold Change | Reference |
| Urea | Wood Frog Liver | - | - | [4] |
| Glucose (400 mM) | Wood Frog Liver | Increased affinity for ATP | 1.30 | [4] |
| Glucose (400 mM) | Wood Frog Liver | Increased affinity for N-acetylglutamate | 1.24 | [4] |
Note: The study on wood frog CPS1 also found that the enzyme from freeze-exposed frogs had a 1.26-fold higher affinity for ammonium.[4]
Experimental Protocols
Protocol: Colorimetric Assay for this compound Synthetase I Activity
This protocol is adapted from a rapid colorimetric assay and is suitable for measuring CPS-I activity in the presence of various cryoprotectants. The principle of the assay is the measurement of this compound produced, which is converted to a colored product.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
ATP solution (100 mM)
-
MgCl2 solution (1 M)
-
NH4Cl solution (1 M)
-
KHCO3 solution (1 M)
-
N-acetyl-L-glutamate (NAG) solution (100 mM) - for positive control
-
Ornithine Transcarbamylase (OTC) - coupling enzyme
-
L-Ornithine solution (100 mM)
-
Antipyrine/Diacetylmonoxime reagent
-
Sulfuric acid-phosphoric acid mixture
-
CPS-I enzyme preparation (e.g., isolated from rat liver mitochondria)
-
Cryoprotectant solutions (e.g., Glycerol, DMSO, Propylene Glycol) at various concentrations
-
Trichloroacetic acid (TCA) solution (10%)
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a master mix containing all the reaction components except the enzyme and the cryoprotectant. A typical reaction mixture (final volume 200 µL) contains:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM ATP
-
20 mM MgCl2
-
50 mM NH4Cl
-
50 mM KHCO3
-
5 mM L-Ornithine
-
5 units of OTC
-
-
For the positive control, add 1 mM NAG to the reaction mixture.
-
For the experimental samples, add the desired concentration of the cryoprotectant. Prepare a series of dilutions to test a range of concentrations.
-
Prepare a blank for each condition that contains all components except the CPS-I enzyme.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the CPS-I enzyme preparation to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 10% TCA to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Colorimetric Detection of Citrulline:
-
Transfer 100 µL of the supernatant to a new microplate.
-
Add 150 µL of the Antipyrine/Diacetylmonoxime reagent to each well.
-
Add 50 µL of the Sulfuric acid-phosphoric acid mixture to each well.
-
Incubate the plate at 60°C for 15-20 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of CPS-I Activity:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
Use a standard curve of known citrulline concentrations to determine the amount of citrulline produced.
-
Calculate the specific activity of CPS-I (e.g., in µmol of citrulline produced per minute per mg of protein).
-
Mandatory Visualizations
Caption: The Urea Cycle Pathway highlighting the role of CPS-I and the activating effect of cryoprotectants.
Caption: Experimental workflow for the colorimetric assay of CPS-I activity in the presence of cryoprotectants.
Caption: A logical troubleshooting flow for common issues encountered during CPS-I activity assays with cryoprotectants.
References
- 1. Ammonia-lowering activities and this compound synthetase 1 (Cps1) induction mechanism of a natural flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase 1 deficiency diagnosed by whole exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 4. fgsc.net [fgsc.net]
Validation & Comparative
A Researcher's Guide to Carbamoyl Phosphate Quantification: A Comparative Analysis of Assay Methodologies
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and drug discovery, the accurate quantification of carbamoyl (B1232498) phosphate (B84403) (CP) is paramount. This guide provides a comprehensive comparison of current assay methodologies for CP quantification, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable method for your research needs. Furthermore, we present a validation framework for a hypothetical new assay, underscoring the critical parameters for establishing a robust and reliable quantification method.
Carbamoyl phosphate is a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. Dysregulation of its metabolism is implicated in several genetic disorders.[1] Consequently, the ability to precisely measure CP levels is crucial for both basic research and the development of therapeutic interventions. This guide will delve into the established methods for CP quantification, namely colorimetric, fluorimetric, and enzymatic assays, alongside a discussion of High-Performance Liquid Chromatography (HPLC) as a powerful separation and quantification technique.
Comparison of this compound Quantification Assays
The choice of assay for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. Below is a summary of the performance characteristics of the most common methods.
| Assay Method | Principle | Limit of Detection (LOD) | Dynamic Range | Specificity/Interference | Throughput |
| New Assay (Hypothetical) | Direct enzymatic conversion of CP to a novel chromophore | 0.5 µM | 1 - 100 µM | High specificity against ATP, GTP, and other phosphates | High |
| Colorimetric (Diacetylmonoxime) | Indirectly measures citrulline, a product of the reaction between CP and ornithine. | ~10 nmol | 10 - 200 nmol | Potential interference from other urea cycle intermediates. | Medium |
| Fluorimetric (Enzyme-coupled) | Coupled enzymatic reactions leading to the production of a fluorescent product (e.g., NADPH).[2][3] | ~1 µM | 1 - 50 µM | Potential interference from endogenous enzymes or substrates in the sample.[4] | Medium to High |
| Enzymatic (OTC-coupled) | Measures the formation of citrulline from CP and ornithine, catalyzed by ornithine transcarbamoylase (OTC).[5] | Variable, dependent on detection method for citrulline | Dependent on detection method | Generally high specificity due to the enzyme. | Medium |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance.[6][7] | ~0.8 µM for related phosphate compounds | 2.5 - 50 µg/mL for related compounds | High specificity due to chromatographic separation. | Low to Medium |
| Indirect (Malachite Green) | Measures inorganic phosphate released from CP after enzymatic or chemical hydrolysis.[8][9][10][11][12][13] | ~0.1 nmol (for inorganic phosphate)[14][15] | 0.001 - 1 mM (for inorganic phosphate)[14] | Interference from free phosphate in the sample. | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these assays.
New Assay for this compound Quantification (Hypothetical Protocol)
This protocol describes a hypothetical novel assay with improved performance characteristics.
Principle: The assay is based on the enzymatic conversion of this compound by a specific this compound transferase to produce a novel, stable chromophore that absorbs light at 550 nm.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2
-
CP Standard: 1 mM this compound
-
Enzyme Mix: this compound Transferase (1 U/mL), Chromogen Substrate (5 mM)
-
Stop Solution: 0.5 M Citric Acid
Procedure:
-
Prepare a standard curve of this compound (0-100 µM) in the assay buffer.
-
Add 50 µL of standard or sample to a 96-well plate.
-
Add 50 µL of the Enzyme Mix to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µL of Stop Solution to each well.
-
Read the absorbance at 550 nm using a microplate reader.
Colorimetric Assay (Diacetylmonoxime Method)
This method indirectly quantifies this compound by measuring the product of its reaction with ornithine.
Principle: this compound reacts with ornithine in the presence of ornithine transcarbamoylase (OTC) to form citrulline. Citrulline is then quantified colorimetrically using diacetylmonoxime.[5]
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Ornithine Solution: 50 mM
-
Ornithine Transcarbamoylase (OTC): 10 U/mL
-
Color Reagent A: Diacetylmonoxime (0.5% w/v) in 5% acetic acid
-
Color Reagent B: Thiosemicarbazide (0.2% w/v) in 10% H2SO4
Procedure:
-
Mix 100 µL of sample or standard with 50 µL of ornithine solution and 10 µL of OTC.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and B.
-
Boil for 5 minutes.
-
Cool to room temperature and read the absorbance at 530 nm.
Fluorimetric Assay (Enzyme-Coupled)
This assay couples the formation of ATP from this compound to a fluorescent readout.[2][3]
Principle: Carbamate kinase catalyzes the formation of ATP from this compound and ADP. The newly synthesized ATP is then used in a series of coupled enzymatic reactions that result in the production of a fluorescent molecule, such as NADPH or resorufin.[2][3]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
ADP Solution: 10 mM
-
Carbamate Kinase: 5 U/mL
-
Coupled Enzyme Mix (e.g., containing hexokinase and glucose-6-phosphate dehydrogenase)
-
NADP+ Solution: 10 mM
-
Glucose Solution: 100 mM
Procedure:
-
In a 96-well black plate, add 50 µL of sample or standard.
-
Add 20 µL of ADP solution, 10 µL of NADP+ solution, and 10 µL of glucose solution.
-
Add 10 µL of the Coupled Enzyme Mix.
-
Initiate the reaction by adding 10 µL of Carbamate Kinase.
-
Incubate at 37°C, protecting from light.
-
Measure the increase in fluorescence (Excitation/Emission ~340/460 nm for NADPH) over time.
HPLC-UV Assay
This method provides high specificity by separating this compound from other sample components before quantification.
Principle: this compound is separated from other analytes in the sample by reverse-phase ion-pairing high-performance liquid chromatography and detected by its ultraviolet absorbance.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide, 10 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare samples and standards in the mobile phase A.
-
Inject 20 µL of the sample onto the HPLC column.
-
Elute with a gradient of mobile phase B (e.g., 5-30% over 15 minutes).
-
Monitor the absorbance at 210 nm.
-
Quantify this compound by comparing the peak area to a standard curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The Urea Cycle Pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorimetric determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 6. mdpi.com [mdpi.com]
- 7. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Properties of Carbamoyl Phosphate Synthetase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme family responsible for the synthesis of carbamoyl phosphate, a key metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Understanding the kinetic properties and regulatory mechanisms of the different CPS isoforms is essential for research in metabolic diseases, oncology, and drug development. This guide provides a detailed comparison of the three main CPS isoforms—CPS I, CPS II, and CPS III—supported by available experimental data.
Kinetic Parameters of CPS Isoforms
The catalytic efficiency and substrate affinity of the CPS isoforms exhibit significant differences, reflecting their distinct physiological roles. The following table summarizes the key kinetic parameters for each isoform.
| Kinetic Parameter | CPS I | CPS II | CPS III |
| Location | Mitochondria[3] | Cytosol[3] | Mitochondria (in fish)[1] |
| Nitrogen Source | Ammonia[3] | Glutamine[1] | Glutamine[1] |
| Km for NH3/Glutamine | ~13 µM (for NH3 in intact mitochondria) | 26 µM - 166 µM (for NH3, dependent on ATP concentration) | Not available |
| Km for Bicarbonate | Not available | 1.4 mM | Not available |
| Km for ATP | Not available | Not available | Not available |
| Vmax | Not available | Not available | Not available |
| Allosteric Activators | N-acetylglutamate (NAG)[3][4] | ATP, PRPP[5] | N-acetylglutamate (NAG) |
| Allosteric Inhibitors | None known | UTP[5] | Not available |
Regulatory Mechanisms of CPS Isoforms
The activity of CPS isoforms is tightly controlled through allosteric regulation and post-translational modifications, allowing for rapid adaptation to cellular metabolic needs.
Allosteric Regulation
CPS I is critically dependent on the allosteric activator N-acetylglutamate (NAG) for its activity.[3][4] The synthesis of NAG itself is regulated by the enzyme N-acetylglutamate synthase (NAGS), which is in turn activated by arginine.[6][7] This establishes a feed-forward mechanism where high levels of amino acids (signaled by arginine) stimulate the urea cycle to dispose of excess nitrogen.
CPS II , the rate-limiting enzyme in de novo pyrimidine synthesis, is subject to feedback inhibition by the end-product of the pathway, uridine triphosphate (UTP) .[5] Conversely, it is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) , a substrate for a later step in the pathway, and ATP .[5] This ensures that pyrimidine synthesis is coordinated with the availability of precursors and the overall energy state of the cell.
CPS III , found in fish, shares a similar allosteric activation by NAG with CPS I, highlighting their evolutionary relationship.[8]
Post-Translational Modification of CPS II
In addition to allosteric regulation, mammalian CPS II activity is modulated by phosphorylation. The mitogen-activated protein (MAP) kinase cascade can phosphorylate CPS II, leading to a decrease in its sensitivity to feedback inhibition by UTP and an increase in its sensitivity to activation by PRPP.[5] This links pyrimidine biosynthesis to growth factor signaling, ensuring an adequate supply of nucleotides for DNA replication during cell proliferation.
Signaling Pathways and Regulatory Logic
The following diagrams illustrate the key regulatory pathways governing the activity of CPS I and CPS II.
Experimental Protocols
Accurate determination of CPS kinetic properties relies on robust experimental assays. Below are the principles of two commonly employed methods.
Coupled Enzyme Assay for CPS Activity
This is a continuous spectrophotometric assay that measures the rate of this compound production indirectly.
Principle: The this compound produced by CPS is used as a substrate by ornithine transcarbamoylase (OTC) to produce citrulline. The formation of citrulline is then quantified colorimetrically.
Workflow Diagram:
Colorimetric Assay for CPS I Activity
This method directly measures the amount of this compound produced.
Principle: this compound is chemically converted to hydroxyurea (B1673989) by hydroxylamine (B1172632). The resulting hydroxyurea is then quantified colorimetrically.[9]
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing buffer, substrates (ammonia, bicarbonate, ATP), cofactors (Mg²⁺), and the CPS I enzyme source.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Reaction Termination and Conversion: Stop the reaction and add hydroxylamine to convert the this compound to hydroxyurea.
-
Color Development: Add colorimetric reagents to the mixture to develop a colored product with hydroxyurea.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Quantification: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Conclusion
The isoforms of this compound synthetase exhibit distinct kinetic properties and are subject to different regulatory mechanisms that reflect their specialized roles in metabolism. CPS I is a key enzyme in the urea cycle, primarily regulated by the availability of nitrogenous waste, while CPS II is a critical control point in pyrimidine biosynthesis, responsive to both allosteric effectors and growth factor signaling. CPS III represents an evolutionary link between the two, adapted to the specific metabolic needs of aquatic organisms. A thorough understanding of these differences is paramount for developing targeted therapeutic strategies for a range of human diseases.
References
- 1. This compound synthetase - Wikipedia [en.wikipedia.org]
- 2. This compound synthetase: an amazing biochemical odyssey from substrate to product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 5. Regulation of this compound synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunological Cross-Reactivity of Carbamoyl Phosphate Synthetases I, II, and III: A Comparative Guide
A detailed analysis of the immunological distinctions and similarities between the three isoforms of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), crucial enzymes in nitrogen metabolism. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their cross-reactivity, supported by experimental data and detailed protocols.
Carbamoyl phosphate synthetases (CPS) are a family of essential enzymes that catalyze the formation of this compound, a key intermediate in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle. The three known isoforms, CPS I, CPS II, and CPS III, are located in different cellular compartments and fulfill distinct metabolic roles. Understanding their immunological relationship is critical for the development of specific diagnostic and therapeutic tools. This guide summarizes the existing data on the immunological cross-reactivity of these isoforms.
Summary of Immunological Cross-Reactivity
Studies utilizing immunoblotting techniques have demonstrated immunological cross-reactivity among the three this compound synthetase isoforms, indicating shared structural homologies. The most significant cross-reactivity is observed between CPS I and CPS III.
A seminal study by Devaney and Powers-Lee (1984) investigated the immunological relationship between the CPS isoforms using an immunoblot assay with antiserum raised against rat liver CPS I.[1] The findings of this study form the basis of our current understanding and are summarized in the table below.
| Antigen Source | Isoform | Cross-Reactivity with Anti-Rat CPS I Antiserum |
| Rat Liver | CPS I | Strong |
| SV40-transformed baby hamster kidney cells | CPS II | Weak |
| Spiny dogfish liver | CPS III | Strong |
| Largemouth bass liver | CPS III | Strong |
| Escherichia coli | CPS | Weak |
Table 1: Qualitative summary of the immunological cross-reactivity between CPS I, II, and III based on the findings of Devaney and Powers-Lee (1984). The intensity of the cross-reaction was determined by immunoblot analysis.
These findings suggest a significant degree of structural similarity, particularly between the mitochondrial CPS I and the fish liver CPS III, which is also a mitochondrial enzyme involved in the urea cycle in some aquatic species.[1][2] The weaker cross-reactivity observed with the cytosolic CPS II, which is involved in pyrimidine (B1678525) biosynthesis, and the bacterial CPS, points to more distant structural relationships.[1][3]
Experimental Protocols
The following is a detailed description of the immunoblotting protocol adapted from the methodologies that would be used in such a comparative study. This protocol is intended to provide a framework for designing and executing similar experiments.
Immunoblotting Protocol for Assessing CPS Isoform Cross-Reactivity
1. Sample Preparation:
-
Isolate mitochondria from rat liver (for CPS I) and spiny dogfish or largemouth bass liver (for CPS III) through differential centrifugation.
-
Prepare cell lysates from SV40-transformed baby hamster kidney cells (for CPS II) and Escherichia coli.
-
Determine the protein concentration of all samples using a standard protein assay, such as the Bradford or BCA assay.
2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of total protein (e.g., 20-30 µg) from each sample into the wells of a 7.5% SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Electrophoretic Transfer:
-
Equilibrate the gel and a polyvinylidene difluoride (PVDF) or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a wet or semi-dry transfer apparatus.
-
Transfer conditions can be, for example, 100 V for 1 hour at 4°C.
4. Immunodetection:
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-rat CPS I serum) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution of the primary antibody should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.
6. Densitometric Analysis (for Quantitative Comparison):
-
Capture the image of the immunoblot.
-
Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the CPS isoforms.
-
Normalize the band intensity of the cross-reacting isoforms to the band intensity of the primary antigen (CPS I) to obtain a semi-quantitative measure of cross-reactivity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the immunoblotting workflow used to determine the immunological cross-reactivity of the CPS isoforms.
Caption: Workflow for Immunoblot Analysis of CPS Cross-Reactivity.
Signaling Pathways and Logical Relationships
The immunological cross-reactivity between CPS I, II, and III is a direct consequence of their evolutionary and structural relationships. The following diagram illustrates the logical flow from genetic information to immunological detection.
Caption: Logical Relationship of CPS Isoform Cross-Reactivity.
References
comparative analysis of carbamoyl phosphate metabolism in different species
A Comparative Analysis of Carbamoyl (B1232498) Phosphate (B84403) Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl phosphate is a critical metabolic intermediate, standing at the crossroads of pyrimidine (B1678525) biosynthesis and the urea (B33335) cycle or arginine biosynthesis. The enzyme responsible for its synthesis, this compound synthetase (CPS), exhibits remarkable diversity across different species in terms of its structure, regulation, and subcellular localization. This guide provides a detailed comparative analysis of this compound metabolism in humans, Escherichia coli, and plants, supported by experimental data to inform research and drug development efforts.
Overview of this compound Synthetases
Three main classes of this compound synthetases have been identified, each with distinct characteristics and metabolic roles:
-
CPS I: Found in the mitochondria of ureotelic vertebrates, this enzyme primarily utilizes ammonia (B1221849) as the nitrogen source and is a key enzyme in the urea cycle. It is allosterically activated by N-acetylglutamate (NAG).[1]
-
CPS II: Located in the cytosol of eukaryotes, this enzyme preferentially uses glutamine as the nitrogen donor and is the rate-limiting step in de novo pyrimidine biosynthesis. It is typically part of a multifunctional protein called CAD in mammals.[2][3]
-
CPS III: Found in some fish and invertebrates, this enzyme is similar to CPS II in its use of glutamine but is activated by NAG, similar to CPS I.
Prokaryotes, such as E. coli, generally possess a single CPS that participates in both arginine and pyrimidine biosynthesis.[2] This enzyme is a heterodimer composed of a small glutaminase (B10826351) subunit and a large synthetase subunit.[1]
Comparative Kinetic Properties of this compound Synthetases
The kinetic parameters of CPS enzymes highlight significant differences in their affinities for substrates across species. These differences reflect the distinct metabolic demands and regulatory strategies of each organism.
| Species/Enzyme | Substrate | K_m_/K_d_ (µM) | Reference |
| Human (Rat Liver Mitochondria) | Ammonia (for CPS I) | ~13 (in situ), ~38 (purified) | [4] |
| ATP (for CPS I) | K_d_ (ATPA) ≈ 200-700, K_d_ (ATPB) ≈ 10,000 | [5] | |
| Human (Mammalian CPS II) | Ammonia | 26 (at low ATP), 166 (at high ATP) | [6] |
| Bicarbonate | 1400 | [6] | |
| Glutamine (Rat Lymphocyte CPS II) | ~16 | [7] | |
| Escherichia coli | ATP (for protein synthesis) | 27 | [8] |
| Yeast (Saccharomyces cerevisiae) | Glutamine | 500 | |
| Bicarbonate | 3000 |
Allosteric Regulation of this compound Synthetase Activity
The activity of CPS is tightly controlled by allosteric effectors that signal the metabolic state of the cell.
| Species/Enzyme | Activator(s) | Inhibitor(s) | Cellular Compartment | Typical Concentration | Reference |
| Human (CPS I) | N-Acetylglutamate (NAG) | - | Mitochondria | Varies with protein intake | |
| Human (CPS II) | ATP, PRPP | UTP | Cytosol | UTP: Varies with metabolic state | [3][6] |
| Escherichia coli | Ornithine, IMP | UMP | Cytoplasm | Ornithine: Varies with polyamine metabolism | [9] |
| Plants (Pea Leaf) | Ornithine, IMP, GMP | UMP, UDP, UTP | Chloroplast | - |
Metabolic Pathways of this compound
The fate of this compound is highly dependent on the species and the subcellular compartment in which it is synthesized.
Human Metabolism
In humans, this compound metabolism is compartmentalized between the mitochondria and the cytosol.
-
Mitochondria: this compound produced by CPS I from ammonia enters the urea cycle by reacting with ornithine to form citrulline. This process is crucial for the detoxification of ammonia.
-
Cytosol: this compound synthesized by CPS II from glutamine is channeled into the de novo pyrimidine biosynthesis pathway , where it condenses with aspartate to form N-carbamoylaspartate.
Escherichia coli Metabolism
E. coli possesses a single, cytosolic CPS that provides this compound for two major pathways:
-
Arginine Biosynthesis: this compound reacts with ornithine to form citrulline, a precursor for arginine synthesis.
-
Pyrimidine Biosynthesis: this compound condenses with aspartate to initiate the de novo synthesis of pyrimidines.
The single pool of this compound necessitates intricate regulation to balance the flux into these two essential pathways.
Plant Metabolism
In plants, this compound synthesis is primarily localized in the chloroplasts. The produced this compound serves as a precursor for both arginine and pyrimidine biosynthesis, similar to bacteria. The regulation of plant CPS involves feedback inhibition by pyrimidine nucleotides and activation by ornithine.
Experimental Protocols: Assay of this compound Synthetase Activity
A common method for determining CPS activity is a colorimetric assay that measures the amount of this compound produced.
Principle
This compound is chemically converted to hydroxyurea (B1673989) by hydroxylamine. The resulting hydroxyurea is then quantified colorimetrically. This method is sensitive and avoids the need for coupling enzymes.[10]
Reagents
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl (or 20 mM L-glutamine), 50 mM KHCO₃.
-
Hydroxylamine Solution: 2 M Hydroxylamine-HCl, freshly prepared.
-
Color Reagent A: 1 volume of 4% (w/v) diacetyl monoxime in 5% acetic acid.
-
Color Reagent B: 2 volumes of 0.5% (w/v) thiosemicarbazide (B42300) in water.
-
Color Development Reagent: Mix 1 volume of Color Reagent A and 2 volumes of Color Reagent B just before use.
-
Standard: this compound solution of known concentration.
-
Enzyme Extract: Purified or partially purified CPS.
Procedure
-
Enzyme Reaction:
-
Pre-warm the assay buffer to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme extract to the assay buffer.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
-
Conversion to Hydroxyurea:
-
Add 0.5 volumes of the Hydroxylamine Solution to the stopped reaction mixture.
-
Incubate at 60°C for 10 minutes.
-
-
Color Development:
-
Add 2 volumes of the Color Development Reagent.
-
Boil for 5 minutes.
-
Cool to room temperature.
-
-
Measurement:
-
Read the absorbance at 458 nm.
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the enzyme activity based on the amount of this compound produced per unit time.
-
Conclusion
The metabolism of this compound showcases a fascinating example of evolutionary divergence in metabolic pathways and their regulation. In humans, the compartmentalization of CPS isozymes allows for the independent regulation of the urea cycle and pyrimidine biosynthesis. In contrast, organisms like E. coli and plants utilize a single CPS, demanding a more integrated regulatory network to balance the metabolic fates of this key intermediate. Understanding these species-specific differences is paramount for researchers in fields ranging from metabolic engineering to the development of novel therapeutics targeting these essential pathways. The provided data and protocols offer a valuable resource for initiating and advancing such investigations.
References
- 1. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. This compound synthase II - Wikipedia [en.wikipedia.org]
- 4. L-Ornithine L-Aspartate Restores Mitochondrial Function and Modulates Intracellular Calcium Homeostasis in Parkinson’s Disease Models [mdpi.com]
- 5. Mechanism of carbamoyl-phosphate synthetase. Properties of the two binding sites for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of glutamine concentration on the activity of carbamoyl-phosphate synthase II and on the incorporation of [3H]thymidine into DNA in rat mesenteric lymphocytes stimulated by phytohaemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical analysis of decreased ornithine transport activity in the liver mitochondria from patients with hyperornithinemia, hyperammonemia and homocitrullinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific Amino acid Residues in Carbamoyl Phosphate Synthetase Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle in vertebrates.[1][2] Its complex catalytic mechanism, involving the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, has been the subject of extensive research.[3][4] Understanding the precise role of individual amino acid residues in the catalytic and allosteric sites of CPS is paramount for the development of novel therapeutics targeting metabolic disorders and for protein engineering applications. This guide provides a comparative analysis of key amino acid residues in CPS, supported by experimental data from site-directed mutagenesis studies.
Comparative Analysis of Catalytic Residues
Site-directed mutagenesis has been instrumental in elucidating the function of specific residues within the active sites of this compound synthetase. The large subunit of CPS contains two homologous domains responsible for the two phosphorylation events: the phosphorylation of bicarbonate to carboxyphosphate (B1215591) and the subsequent phosphorylation of carbamate (B1207046) to this compound.[5]
Residues of the Carboxy Phosphate Domain
The N-terminal half of the large subunit of E. coli CPS is primarily responsible for the initial phosphorylation of bicarbonate.[3][4] Mutagenesis studies have identified several conserved residues critical for this step.
Table 1: Kinetic Parameters of Mutant CPS in the Carboxy Phosphate Domain
| Residue | Mutation | Effect on Km (ATP) | Effect on Km (Bicarbonate) | Effect on Vmax | Reference |
| R129 | Ala | Increased | - | - | [3][4] |
| R169 | Ala | Increased | - | - | [3][4] |
| E215 | Ala | - | Increased | Significantly Decreased | [3][4] |
| N283 | Ala | - | - | Significantly Decreased | [3][4] |
| Q285 | Ala | Increased | - | - | [3][4] |
| E299 | Gln | - | Increased | Significantly Decreased | [3][4] |
| N301 | Asp | Increased | Increased | Significantly Decreased | [3][4] |
| R303 | Gln | - | Increased | Significantly Decreased | [3][4] |
Note: "-" indicates no significant change reported.
Residues of the this compound Domain
The C-terminal half of the large subunit catalyzes the phosphorylation of the carbamate intermediate.[5] Glycine-rich loops, characteristic of many ATP-binding proteins, are found in both the N-terminal and C-terminal domains.
Table 2: Activity of Mutant CPS in ATP-Binding Regions
| Residue | Mutation | Bicarbonate-dependent ATPase Activity (% of Wild-Type) | ATP Synthesis from this compound (% of Wild-Type) | Overall this compound Synthesis (Vmax) | Reference |
| G176 (N-terminal) | Ile | <10% | Slightly Reduced | Reduced >10-fold | [5] |
| G180 (N-terminal) | Ile | <10% | Slightly Reduced | Reduced >10-fold | [5] |
| G722 (C-terminal) | Ile | Slightly Reduced | Reduced >10-fold | Reduced >10-fold | [5] |
Allosteric Regulation of CPS Activity
The activity of E. coli CPS is allosterically regulated by UMP (an inhibitor) and IMP and ornithine (activators).[1][6][7] Site-directed mutagenesis of the allosteric domain has identified key residues for effector binding and signal transduction.
Table 3: Key Residues in the Allosteric Site of E. coli CPS
| Residue | Mutation | Effect on UMP Inhibition | Effect on IMP Activation | Reference |
| K954 | Ala | Greatly Reduced | Greatly Reduced | [6] |
| T974 | Ala | Greatly Reduced | Greatly Reduced | [6] |
| T977 | Ala | Greatly Reduced | Greatly Reduced | [6] |
| K993 | Ala | Greatly Reduced | Greatly Reduced | [6] |
| N1015 | Phe | Released sensitivity | - | [8] |
Note: "-" indicates data not reported.
Experimental Protocols
Site-Directed Mutagenesis
The validation of the role of specific amino acid residues in CPS catalysis is primarily achieved through site-directed mutagenesis. A common workflow is as follows:
References
- 1. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthetase - Proteopedia, life in 3D [proteopedia.org]
- 3. Role of conserved residues within the carboxy phosphate domain of this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissection of the functional domains of Escherichia coli this compound synthetase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional analysis of the allosteric nucleotide monophosphate binding site of this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric control of the oligomerization of this compound synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an engineered this compound synthetase with released sensitivity to feedback inhibition by site-directed mutation and casting error-prone PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Carbamoyl Phosphate: A Cross-Validation of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate measurement of carbamoyl (B1232498) phosphate (B84403), a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, is critical. This guide provides a comprehensive comparison of two widely used analytical techniques: a traditional colorimetric assay and a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The information presented herein is designed to assist in the selection of the most appropriate method based on specific experimental needs, offering a balance of throughput, sensitivity, and specificity.
Performance Comparison
The selection of an analytical method for carbamoyl phosphate quantification hinges on the specific requirements of the study, such as sample volume, expected analyte concentration, and the need for high throughput versus high specificity. Below is a summary of the key performance characteristics of the colorimetric and LC-MS/MS methods.
| Parameter | Colorimetric Assay | LC-MS/MS Method |
| Principle | Indirect detection via chemical conversion to hydroxyurea (B1673989) and subsequent colorimetric reaction. | Direct detection and quantification based on mass-to-charge ratio and fragmentation pattern. |
| Sensitivity (LOD) | ~1 nmol | < 1 pmol |
| Linear Range | 1 - 50 nmol | 0.01 - 100 pmol |
| Specificity | Moderate; potential for interference from other ureido compounds. | High; unambiguous identification based on mass and fragmentation. |
| Throughput | High; suitable for 96-well plate format. | Moderate; dependent on chromatographic run time. |
| Sample Matrix | Can be susceptible to matrix effects from biological samples. | Less susceptible to matrix effects with appropriate sample preparation and internal standards. |
| Equipment | Spectrophotometer (plate reader) | Liquid chromatography system coupled to a tandem mass spectrometer. |
| Cost per Sample | Low | High |
| Expertise Required | Minimal | Specialized |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the colorimetric and LC-MS/MS-based quantification of this compound.
Detailed Experimental Protocols
Colorimetric Assay Protocol
This protocol is based on the method described by Pierson (1980), which involves the conversion of this compound to hydroxyurea.[1]
1. Reagents:
-
Hydroxylamine Solution: 2 M hydroxylamine hydrochloride, neutralized to pH 7.0 with NaOH. Prepare fresh.
-
Color Reagent A: 16% (w/v) Trichloroacetic acid (TCA).
-
Color Reagent B: 1.25 M FeCl₃ in 0.1 M HCl.
-
Color Reagent C: 2% (w/v) Arsenite in 2 M HCl.
-
Color Reagent D: 0.5% (w/v) 2,3-butanedione (B143835) monoxime in 5% (v/v) acetic acid.
-
Working Color Reagent: Mix equal volumes of Reagent C and Reagent D immediately before use.
-
This compound Standards: Prepare a stock solution of 10 mM this compound in water and create a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 nmol).
2. Sample Preparation:
-
Homogenize tissue or cell samples in 5% (w/v) TCA on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Assay Procedure:
-
To 0.5 mL of the deproteinized sample or standard, add 0.1 mL of the neutralized hydroxylamine solution.
-
Incubate at 37°C for 30 minutes to convert this compound to hydroxyurea.
-
Add 0.5 mL of Color Reagent A and 0.5 mL of Color Reagent B. Mix well.
-
Add 0.5 mL of the freshly prepared Working Color Reagent (C+D).
-
Incubate at 60°C for 15 minutes.
-
Cool to room temperature and measure the absorbance at 458 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative method for the analysis of polar metabolites like this compound in biological matrices.
1. Reagents and Materials:
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Internal Standard: Isotope-labeled this compound (¹³C, ¹⁵N-Carbamoyl Phosphate), if available.
2. Sample Preparation:
-
For cultured cells, rapidly aspirate the culture medium and quench metabolism by adding 1 mL of cold (-80°C) Extraction Solvent per 1 million cells.
-
For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder. Add 1 mL of cold Extraction Solvent per 50 mg of tissue.
-
Vortex samples vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 Acetonitrile:Water for injection.
3. LC-MS/MS Analysis:
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the HILIC column.
-
Use a gradient elution, for example: starting at 85% Mobile Phase B, decreasing to 20% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 85% B for 5 minutes.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for this compound.
-
Perform detection using Multiple Reaction Monitoring (MRM). A potential MRM transition for this compound (m/z 140) would be the loss of the phosphate group (m/z 79): 140 -> 79.
-
Conclusion
The choice between a colorimetric assay and an LC-MS/MS method for this compound measurement should be guided by the specific research question and available resources. The colorimetric method offers a cost-effective and high-throughput option suitable for screening and for studies where high sensitivity and specificity are not paramount. In contrast, the LC-MS/MS method provides superior sensitivity and specificity, making it the gold standard for quantitative studies where accuracy and unambiguous identification are critical, particularly in complex biological matrices. For robust cross-validation, it is recommended to analyze a subset of samples by both methods to ensure consistency and to understand the limitations of each technique in the context of the specific experimental setup.
References
A Comparative Guide to the Inhibition of Carbamoyl Phosphate Synthetase I and II
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme family involved in fundamental metabolic pathways. The two primary isoforms in mammals, CPS I and CPS II, offer distinct therapeutic targets due to their different cellular locations, functions, and regulatory mechanisms. This guide provides a detailed comparison of the inhibitors targeting these two enzymes, supported by available experimental data and methodologies.
Introduction to Carbamoyl Phosphate Synthetase Isoforms
This compound synthetase I (CPS I) is a mitochondrial enzyme predominantly found in the liver and small intestine.[1] It catalyzes the first and rate-limiting step of the urea (B33335) cycle, converting ammonia (B1221849) and bicarbonate into this compound.[2][3] This process is essential for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[1] Deficiencies in CPS I can lead to hyperammonemia, a life-threatening condition.[1]
Conversely, this compound synthetase II (CPS II) is a cytosolic enzyme that is part of a multifunctional protein called CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase).[4][5] CPS II catalyzes the initial and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, providing the building blocks for DNA and RNA synthesis.[6][7] As such, CPS II is a key enzyme for cell proliferation and is often upregulated in cancer cells.[5]
The distinct roles and subcellular localizations of CPS I and CPS II make them attractive targets for the development of selective inhibitors for various therapeutic applications, including metabolic disorders and oncology.
Quantitative Comparison of Inhibitors
The development of selective inhibitors for CPS I has seen more progress compared to CPS II. The following table summarizes the available quantitative data for known inhibitors.
| Inhibitor | Target | Type of Inhibition | IC50 | Ki | Selectivity |
| H3B-120 | CPS I | Allosteric, Competitive | 1.5 µM[1][8][9] | 1.4 µM[1][8][9] | Highly selective; no inhibition of CPS II observed.[8] |
| H3B-616 | CPS I | Allosteric | 66 nM[4] | - | Highly selective; IC50 for CPS II ≥ 100 µM.[4] |
| UTP (Uridine Triphosphate) | CPS II | Allosteric (Feedback) | - | - | Natural feedback inhibitor.[6][10] |
| Acivicin | CPS I & II | Irreversible, Covalent | - | - | Non-selective glutamine analog.[11] |
Note: A significant challenge in comparing inhibitors for CPS I and CPS II is the limited availability of selective small-molecule inhibitors for CPS II with reported potency values. UTP is a natural feedback inhibitor of CPS II, but its therapeutic application as a drug is limited. Acivicin is a non-selective inhibitor that targets the glutamine-binding site of both enzymes.
Signaling Pathways and Regulation
The distinct metabolic pathways in which CPS I and CPS II participate are regulated differently, offering opportunities for selective intervention.
This compound Synthetase I and the Urea Cycle
CPS I activity is allosterically activated by N-acetylglutamate (NAG), which signals an excess of nitrogen that needs to be cleared through the urea cycle. The pathway is primarily active in the liver mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthase II - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthetase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Phylogenetic Analysis of Carbamoyl Phosphate Synthetase Evolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) enzymes, detailing their evolutionary relationships, kinetic properties, and the methodologies used for their phylogenetic analysis. This information is crucial for understanding the functional divergence of this essential enzyme family and for informing drug development strategies targeting specific CPS isoforms.
Introduction to Carbamoyl Phosphate Synthetase
This compound synthetase (CPS) is a vital enzyme that catalyzes the synthesis of this compound, a key precursor in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle.[1][2] The reaction involves the ATP-dependent utilization of either ammonia (B1221849) or the amide group of glutamine as a nitrogen source, along with bicarbonate.[1][2] Due to its central metabolic role, CPS is a subject of intense research, particularly in the context of metabolic diseases and as a potential drug target.
Three main classes of CPS have been identified based on their nitrogen source, allosteric regulation, and metabolic function:
-
CPS I: Primarily utilizes ammonia as the nitrogen donor and is allosterically activated by N-acetylglutamate. It is a key enzyme in the urea cycle in terrestrial vertebrates.[3]
-
CPS II: Prefers glutamine as the nitrogen source and is typically involved in pyrimidine (B1678525) biosynthesis. It is subject to feedback inhibition by UTP and activation by PRPP.[4]
-
CPS III: Also utilizes glutamine but, like CPS I, is activated by N-acetylglutamate. It is found in some fish and invertebrates and is considered an evolutionary intermediate between CPS I and CPS II.
The structural organization of CPS also varies across different life forms. In bacteria, it is typically a heterodimer composed of a small glutaminase (B10826351) subunit and a large synthetase subunit.[5] In eukaryotes, these subunits can be fused into a single polypeptide or exist as part of a larger multifunctional protein.[2]
Evolutionary History and Phylogenetic Relationships
The evolution of CPS is a complex tale of gene duplication, fusion, and functional divergence. Phylogenetic analyses have revealed that the synthetase domain of all CPS enzymes arose from an ancient internal gene duplication event that predates the divergence of bacteria, archaea, and eukaryotes. This duplication created two homologous ATP-binding domains within the large subunit, each responsible for one of the two phosphorylation steps in the catalytic mechanism.
Subsequent gene duplication of the entire CPS gene gave rise to the distinct isoforms involved in arginine and pyrimidine biosynthesis. This divergence allowed for the evolution of specialized regulatory mechanisms tailored to the specific metabolic needs of each pathway. In some lineages, gene fusion events led to the formation of multifunctional proteins, such as the CAD protein in mammals, which contains CPS II, aspartate transcarbamoylase, and dihydroorotase activities.
The evolutionary relationships between different CPS enzymes can be visualized through phylogenetic trees. The following diagram illustrates a generalized phylogenetic tree of the CPS family, highlighting the major evolutionary events.
Caption: Evolutionary history of this compound Synthetase.
Comparative Performance: Kinetic Parameters
The functional divergence of CPS isoforms is reflected in their kinetic properties. The Michaelis constant (Km) for substrates and the catalytic rate (kcat) vary between different CPS types, indicating adaptations to their specific metabolic roles and cellular environments. A summary of representative kinetic parameters is presented below.
| Enzyme Source | CPS Type | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | Bacterial | Glutamine | 0.15 | - | [6] |
| Pseudomonas aeruginosa | Bacterial | NH₃ | 17 | - | [6] |
| Baker's Yeast | Eukaryotic (Fungal) | Glutamine | 0.5 | - | [7] |
| Baker's Yeast | Eukaryotic (Fungal) | Bicarbonate | 3 | - | [7] |
Note: A comprehensive comparative table of kcat values is challenging to compile due to variations in experimental conditions and reporting across different studies. The provided data highlights the differences in substrate affinity. Generally, glutamine-dependent CPS enzymes exhibit a much lower Km for glutamine compared to the Km for ammonia in ammonia-dependent isoforms, reflecting their primary nitrogen source.
Allosteric Regulation: A Key to Metabolic Control
The activity of CPS is tightly regulated by allosteric effectors, which are molecules that bind to the enzyme at a site distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. This regulation is crucial for maintaining metabolic homeostasis.
-
CPS I is allosterically activated by N-acetylglutamate (NAG) . This is a feed-forward activation mechanism, as NAG levels increase when amino acid catabolism is high, signaling the need to dispose of excess nitrogen through the urea cycle.
-
CPS II is typically activated by phosphoribosyl pyrophosphate (PRPP) , a precursor for nucleotide synthesis, and inhibited by uridine triphosphate (UTP) , the end-product of the pyrimidine biosynthetic pathway. This feedback inhibition is a classic example of metabolic regulation.
-
CPS III , like CPS I, is activated by NAG .
The following diagram illustrates the allosteric regulation of a generic CPS enzyme.
Caption: Allosteric activation and inhibition of CPS.
Experimental Protocols for Phylogenetic Analysis
The phylogenetic analysis of CPS evolution typically involves the following key steps. This section provides a generalized workflow.
Sequence Retrieval and Multiple Sequence Alignment
-
Sequence Retrieval: Obtain CPS amino acid sequences from public databases such as NCBI GenBank or UniProt. Use BLASTp to identify homologous sequences.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW, MAFFT, or MUSCLE. The goal of MSA is to arrange the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.
Phylogenetic Tree Construction
Several methods can be used to construct a phylogenetic tree from the aligned sequences. Maximum Likelihood is a widely used and robust method.
Maximum Likelihood (ML) Method:
-
Model Selection: Determine the best-fit model of protein evolution for the dataset using a program like ProtTest or MEGA. This step is crucial for the accuracy of the phylogenetic inference.
-
Tree Inference: Use an ML-based program like RAxML, PhyML, or MEGA to infer the phylogenetic tree. The program will search for the tree topology that has the highest probability of explaining the observed sequence data under the selected evolutionary model.
-
Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree by performing bootstrap analysis (typically 100 or 1000 replicates). Bootstrap values indicate the percentage of times a particular clade appears in the bootstrap replicates.
The following diagram outlines the experimental workflow for phylogenetic analysis.
Caption: Workflow for phylogenetic analysis of CPS.
Conclusion
The phylogenetic analysis of this compound synthetase reveals a fascinating evolutionary journey of gene duplication, functional specialization, and the development of intricate regulatory mechanisms. Understanding these evolutionary relationships and the comparative performance of different CPS isoforms is essential for researchers in molecular evolution, biochemistry, and drug development. The methodologies outlined in this guide provide a framework for conducting robust phylogenetic analyses to further unravel the complexities of this vital enzyme family.
References
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthetase - Wikipedia [en.wikipedia.org]
- 3. This compound synthetase I - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Transport in this compound Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamoylphosphate synthetase from Pseudomonas aeruginosa. Subunit composition, kinetic analysis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Functional-Complementation-Assays-for-Carbamoyl-Phosphate-Synthetase-(CPS)-Mutations
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in nitrogen metabolism. In ureotelic organisms, CPS1 is the rate-limiting enzyme in the urea (B33335) cycle, responsible for detoxifying ammonia (B1221849).[1] Mutations in the CPS1 gene can lead to CPS1 deficiency (CPS1D), a rare and severe autosomal recessive disorder characterized by life-threatening hyperammonemia.[2][3] Functional complementation assays are indispensable tools for characterizing the pathogenicity of CPS1 mutations, understanding their impact on enzyme function, and for the preclinical evaluation of novel therapeutic strategies.[1][4]
This guide provides a comparative overview of common functional complementation assay systems for studying CPS mutations, complete with experimental protocols, quantitative data, and visualizations to aid in experimental design and interpretation.
Comparison of Host Systems for Functional Complementation
The choice of a model system is critical and depends on the specific research question, desired throughput, and the complexity of the biological context to be recapitulated. Key systems include prokaryotic models like Escherichia coli, and eukaryotic systems such as yeast (Saccharomyces cerevisiae) and mammalian cell lines.
| Assay System | Advantages | Disadvantages | Typical Applications |
| E. coli | - Rapid growth and easy genetic manipulation.- High protein expression levels.- Cost-effective.[4]- Structural similarity between human CPS1 and E. coli CPS.[1] | - Lack of post-translational modifications specific to eukaryotes.- Absence of mitochondria, the natural subcellular location of CPS1.- Potential for protein misfolding and aggregation. | - High-throughput screening of mutations.- Large-scale production of mutant CPS for biochemical and structural analyses.[5] |
| Yeast (S. cerevisiae) | - Eukaryotic system with conserved cellular processes.- Presence of mitochondria.- Well-established genetics and availability of deletion mutants.[6][7]- Can be used to assess the ability of a human gene to rescue a yeast mutant phenotype.[8] | - Differences in metabolic pathways compared to mammals.- Potential for codon usage bias affecting protein expression. | - Investigating the functional consequences of mutations in a eukaryotic context.- Complementation assays where a human CPS1 variant is tested for its ability to rescue a yeast strain deficient in the orthologous gene.[8] |
| Mammalian Cell Lines (e.g., HepG2, HEK293) | - Biologically most relevant system for human CPS1.- Possess the complete and correct cellular machinery for protein folding, modification, and localization.- Allows for the study of CPS1 in the context of the urea cycle.[9] | - More complex and expensive to maintain.- Lower transfection/transduction efficiencies.- Potential for off-target effects. | - Detailed characterization of disease-causing mutations.- Preclinical testing of therapeutic interventions like gene therapy.[10]- Studying the interaction of CPS1 with other cellular components. |
| Mouse Models | - In vivo system that recapitulates the complex physiology of CPS1 deficiency.[11][12]- Allows for the study of systemic effects of hyperammonemia.[13] | - High cost and long breeding times.- Ethical considerations. | - Studying the pathogenesis of CPS1D.- Evaluating the efficacy and safety of novel therapies in a whole-organism context.[13] |
Quantitative Analysis of CPS1 Mutant Activity
Functional assays typically measure the enzymatic activity of CPS1 mutants relative to the wild-type enzyme. The data below, compiled from studies using an E. coli expression system, illustrates how different mutations can have varying impacts on enzyme function.
| CPS1 Mutation (Homologous in E. coli) | Specific Activity (% of Wild-Type) | Effect on Enzyme Function | Reference |
| Gln310Ala | ~96% | Minimal impact on catalytic rate. | [5] |
| Asn311Ala | ~19% | Significantly reduces catalytic efficiency; likely involved in glutamine binding. | [5] |
| Asp334Ala | ~36% | Reduces catalytic rate; may play a role in the catalytic mechanism. | [5] |
| Gln351Ala | ~23% | Drastically reduces activity; key role in glutamine binding. | [5] |
| A23F | ~1.7% | Blocks the carbamate (B1207046) tunnel, inhibiting intermediate transport. | [14] |
| G575F | ~3.8% | Blocks the carbamate tunnel at a different location. | [14] |
| Glu841Lys | ~0% | Abolishes overall synthesis of carbamoyl phosphate. | [15] |
Experimental Protocols
This protocol is adapted from studies characterizing recombinant CPS mutants.[5][14]
Objective: To express mutant human CPS1 in E. coli and measure its enzymatic activity.
Workflow:
Caption: Workflow for CPS1 mutant analysis in E. coli.
Methodology:
-
Plasmid Construction: Introduce desired mutations into the human CPS1 cDNA using site-directed mutagenesis. Ligate the wild-type and mutant CPS1 cDNAs into a suitable E. coli expression vector (e.g., pET series).
-
Protein Expression: Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the cultures to mid-log phase and induce protein expression with IPTG.
-
Protein Purification: Harvest the cells, lyse them, and purify the recombinant CPS1 protein using affinity chromatography (e.g., His-tag purification).
-
Enzymatic Assay: The activity of CPS is determined by measuring the formation of this compound. A common method is a coupled assay where this compound is converted to citrulline by ornithine transcarbamylase (OTC), and citrulline is then quantified colorimetrically.[16][17]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.6), 20 mM MgCl₂, 100 mM KCl, 40 mM KHCO₃, 5 mM ATP, 10 mM ornithine, 10 mM glutamine, and a surplus of OTC.[14]
-
Reaction: Initiate the reaction by adding the purified CPS1 enzyme and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Quantification: Stop the reaction and measure the amount of citrulline produced using a colorimetric method, such as the diacetylmonoxime-thiosemicarbazide reaction.[16]
-
This protocol is a generalized procedure based on standard yeast genetics techniques.[6][18]
Objective: To determine if a human CPS1 variant can rescue the lethal or growth-deficient phenotype of a yeast strain lacking its endogenous CPS gene.
Workflow:
Caption: Yeast complementation assay workflow.
Methodology:
-
Yeast Strain: Use a S. cerevisiae strain with a deletion in the gene encoding the large subunit of its CPS (CPA2). This strain is typically unable to grow without supplemental arginine and uracil (B121893).
-
Plasmid Construction: Clone the wild-type and mutant human CPS1 cDNAs into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the yeast strain with the plasmids containing wild-type CPS1, mutant CPS1, or an empty vector control.
-
Selection and Complementation: Plate the transformed yeast on a synthetic minimal medium lacking uracil and arginine and containing galactose to induce gene expression.
-
Analysis: Assess for growth after incubation. Growth of yeast transformed with a mutant CPS1 plasmid indicates that the mutant protein is at least partially functional and can complement the loss of the yeast enzyme. The degree of complementation can be quantified by comparing the growth rates of strains expressing different mutants.
Signaling Pathway Context: The Urea Cycle
CPS1 catalyzes the first and rate-limiting step of the urea cycle, which occurs in the mitochondria of hepatocytes.[2] Understanding this pathway is crucial for interpreting the downstream consequences of CPS1 mutations.
Caption: The Urea Cycle pathway, highlighting the role of CPS1.
A deficiency in CPS1 leads to the accumulation of ammonia and a decrease in downstream metabolites like citrulline and arginine, which are key diagnostic markers for the disease.[19][20]
References
- 1. Genetic, structural and biochemical basis of this compound synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular, biochemical, and clinical analyses of five patients with this compound synthetase 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation analysis of this compound synthetase: Does the structurally conserved glutamine amidotransferase triad act as a functional dyad? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Complementation Assay for Quick and Specific Screen of Genes Encoding Glycerol-3-Phosphate Acyltransferases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of this compound synthetase 1 reporter cell lines for the assessment of ammonia metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Cell and Gene Therapies for the Treatment of this compound Synthetase 1 Deficiency [escholarship.org]
- 11. A hypomorphic model of CPS1 deficiency for investigating the effects of hyperammonemia on the developing nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "A Hypomorphic Model of CPS1 Deficiency for Investigating the Effects o" by Stuti Bakshi, Taryn Diep et al. [digitalcommons.library.tmc.edu]
- 13. Cell and Gene Therapy for this compound Synthetase 1 Deficiency - MedCrave online [medcraveonline.com]
- 14. Carbamate Transport in this compound Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutational analysis of carbamyl phosphate synthetase. Substitution of Glu841 leads to loss of functional coupling between the two catalytic domains of the synthetase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 17. Structure of human this compound synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 19. Frontiers | Novel Neonatal Variants of the this compound Synthetase 1 Deficiency: Two Case Reports and Review of Literature [frontiersin.org]
- 20. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbamoyl Phosphate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of carbamoyl (B1232498) phosphate (B84403), a key reagent in various biochemical studies. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Carbamoyl phosphate, while not always classified as hazardous, requires careful handling due to its potential for toxicity and irritation, as well as its inherent instability in aqueous solutions.[1][2][3] The primary principle for its disposal is to adhere strictly to local, state, and federal regulations, as specific protocols can vary.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat.[4] In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as chemical waste and dispose of it through a licensed professional waste disposal service.[5] Do not attempt to dispose of this compound down the drain.
-
Segregation and Storage :
-
Keep this compound waste in its original container, or a clearly labeled, compatible container.
-
Do not mix this compound waste with other chemical waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Collection :
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste pickup request form.
-
Ensure the container is tightly sealed before collection.
-
-
Decontamination :
-
Decontaminate any surfaces that may have come into contact with this compound using a suitable cleaning agent and copious amounts of water.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as chemical waste along with the this compound.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution or region. Always consult your institution's Environmental Health and Safety (EHS) department for detailed waste disposal procedures.
References
Personal protective equipment for handling Carbamoyl phosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbamoyl phosphate (B84403). Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify Carbamoyl phosphate as non-hazardous under specific regulations, other sources indicate potential hazards.[1] It is prudent to handle this compound with caution, assuming the more stringent hazard classifications apply. The primary hazards identified include:
-
H301: Toxic if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Chemical-resistant gloves (e.g., Nitrile). | Protects against skin irritation.[1] |
| Recommended: Double-gloving. | Provides additional protection in case of tears or punctures in the outer glove.[2] | |
| Eye & Face Protection | Required: Safety glasses with side shields.[3] | Protects eyes from splashes and particles. |
| Recommended: Chemical safety goggles or a face shield.[4][5] | Offers a higher level of protection against splashes, especially during large-scale operations. | |
| Respiratory Protection | Required: Use in a well-ventilated area or chemical fume hood.[6] | Minimizes inhalation of dust or aerosols. |
| Recommended: NIOSH-approved N95 respirator or higher if dust is generated. | Protects against respiratory irritation when engineering controls are insufficient.[1] | |
| Body Protection | Required: Laboratory coat. | Protects skin and personal clothing from contamination. |
| Recommended: Chemical-resistant lab coat or apron.[7] | Provides enhanced protection when handling larger quantities or when there is a significant risk of splashing. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. A properly operating chemical fume hood is strongly recommended.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[7]
-
Before starting, gather all necessary PPE and ensure it is in good condition.
-
Keep the amount of this compound in the work area to a minimum.
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[7]
-
Prevent the formation and inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory or handling area.[6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
-
This compound should be stored in a tightly sealed container in a dry, cool place, typically at -20°C.
3. Spill Response:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Collect the spilled material in a designated, labeled, and sealed container for chemical waste.[7]
-
Clean the affected area thoroughly once the solid material has been removed.
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Unused Chemical: Collect any unused this compound in a clearly labeled, sealed container designated for chemical waste.[7] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, or paper towels, should be placed in a designated hazardous waste container.[7]
-
Waste Disposal Service: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[6] Arrange for pickup by a licensed hazardous waste disposal service.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CH4NO5P | CID 278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifechems.com [lifechems.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
